FAM alkyne, 6-isomer
Description
Properties
IUPAC Name |
3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDWUOGUCSHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FAM Alkyne 6-Isomer: A Technical Guide to a Cornerstone of Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug development, the ability to precisely tag and visualize biomolecules is paramount. FAM alkyne, 6-isomer, stands out as a critical tool for this purpose. It is an alkyne-functionalized derivative of fluorescein (FAM), a widely used, bright green fluorescent dye.[1] The "6-isomer" designation refers to the specific attachment point on the fluorescein core, ensuring batch-to-batch consistency in spectral properties. This molecule's primary utility lies in its terminal alkyne group, which serves as a reactive handle for "click chemistry," one of the most significant bioorthogonal ligation reactions available to scientists.[2][3]
This guide provides a comprehensive overview of FAM alkyne 6-isomer, focusing on its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the fluorescent labeling of a wide array of biomolecules, including oligonucleotides, proteins, and glycans.
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The power of FAM alkyne 6-isomer is realized through its participation in the CuAAC click reaction. This reaction forms a highly stable, covalent triazole linkage between a terminal alkyne (on the FAM dye) and an azide group, which can be metabolically or chemically incorporated into a target biomolecule.[2][4]
The key advantages of using FAM alkyne 6-isomer in a CuAAC reaction include:
-
Bioorthogonality : The azide and alkyne groups are virtually absent in biological systems, meaning they react selectively with each other without interfering with native cellular processes.
-
High Efficiency : The reaction is known to be high-yielding and rapid, often approaching completion within an hour at room temperature under mild, aqueous conditions. The rate constants for CuAAC reactions are typically in the range of 10 to 10⁴ M⁻¹ s⁻¹.
-
Specificity : Unlike traditional labeling methods that target common functional groups like amines or sulfhydryls, the click reaction is highly specific, leading to lower background signals and unprecedented sensitivity.
-
Stability : The resulting triazole linkage is chemically robust and stable under physiological conditions.
This two-step labeling strategy—first, introducing an azide into a biological target, and second, "clicking" on the FAM alkyne reporter—enables precise and versatile fluorescent labeling for various downstream applications such as fluorescence microscopy, flow cytometry, and gel electrophoresis.
Data Presentation: Properties and Preparation
Quantitative data for FAM alkyne 6-isomer is crucial for experimental design. The tables below summarize its key spectral properties and provide a guide for stock solution preparation.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | ~490-492 nm | |
| Emission Maximum (λem) | ~513-517 nm | |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Molecular Weight | ~413.38 g/mol |
Note: Exact spectral maxima may vary slightly depending on the solvent and local chemical environment.
Table 2: Stock Solution Preparation for this compound (MW = 413.38)
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 2.419 mL | 12.095 mL | 24.191 mL |
| 5 mM | 483.8 µL | 2.419 mL | 4.838 mL |
| 10 mM | 241.9 µL | 1.210 mL | 2.419 mL |
Data adapted from AAT Bioquest reconstitution calculator. FAM alkyne is readily soluble in DMSO and DMF.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the chemical basis and experimental workflow for utilizing FAM alkyne 6-isomer.
Caption: Figure 1. The CuAAC Reaction Mechanism
Caption: Figure 2. General Experimental Workflow
Experimental Protocols
The following are generalized protocols for common applications of FAM alkyne 6-isomer. Note: These should serve as a starting point; optimization is recommended for specific experimental systems.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is adapted for proteins metabolically labeled with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) and subsequently detected in a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL).
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20-100 mM stock in water).
-
THPTA ligand (100-200 mM stock in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects proteins.
-
Sodium Ascorbate (100-300 mM stock in water, prepare fresh ).
-
Phosphate-Buffered Saline (PBS).
-
1.5 mL microcentrifuge tubes.
Methodology:
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL protein lysate (adjust volume based on protein concentration).
-
90 µL PBS buffer.
-
-
Prepare the catalyst premix: Incubate CuSO₄ and THPTA ligand at a 1:2 or 1:5 molar ratio for several minutes. For example, add 10 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄.
-
Add 20 µL of 2.5 mM FAM alkyne solution to the lysate/PBS mixture. Final concentration will be ~16 µM; this can be optimized.
-
Add the THPTA/CuSO₄ premix to the reaction tube. Vortex briefly to mix.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE. The protein can be precipitated using a methanol/chloroform procedure to remove excess reagents before analysis.
Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA
This protocol describes the labeling of a DNA or oligonucleotide strand that has been synthesized to include an alkyne or azide modification. Here, we assume an azide-modified oligo and FAM alkyne.
Materials:
-
Azide-modified oligonucleotide in water or TE buffer.
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (10-100 mM stock in water).
-
TBTA or THPTA ligand (stock solution in 55% DMSO or water). TBTA is another common ligand.
-
Sodium Ascorbate (5-100 mM stock in water, prepare fresh ).
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).
Methodology:
-
Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.
-
Add TEAA buffer to a final concentration of 0.1-0.2 M.
-
Add DMSO to ensure solubility (e.g., to a final concentration of 20-50%).
-
Add FAM alkyne stock solution. An excess of 4-50 equivalents relative to the oligo is recommended. Vortex to mix.
-
Add the required volume of sodium ascorbate solution and vortex briefly.
-
(Optional but recommended) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the CuSO₄/ligand premix. Flush the tube with inert gas and cap it tightly.
-
Vortex the mixture thoroughly and let the reaction stand at room temperature for 1-16 hours, protected from light.
-
Purify the labeled oligonucleotide using methods such as ethanol precipitation, HPLC, or PAGE to remove unreacted dye and catalyst.
Protocol 3: Metabolic Labeling and Imaging of Cell-Surface Glycans
This protocol outlines the metabolic incorporation of an azide-modified sugar (e.g., Ac₄ManNAz, a precursor for sialic acid) into cell-surface glycans, followed by fluorescent labeling on fixed cells.
Materials:
-
Cells cultured on coverslips in a multi-well plate.
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
Fixative (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are desired.
-
Click-iT® reaction cocktail reagents (as in Protocol 1).
-
Mounting medium with DAPI (optional, for nuclear counterstain).
Methodology:
-
Metabolic Labeling : Culture cells in the presence of the azide-sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows the cell's metabolic machinery to process the sugar and incorporate it into nascent glycoproteins.
-
Fixation : Wash the cells on coverslips 2-3 times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing : Wash the fixed cells twice with PBS.
-
(Optional) Permeabilization : If labeling intracellular components, incubate cells with Permeabilization Buffer for 10-15 minutes.
-
Click Reaction : Prepare the Click-iT® reaction cocktail containing FAM alkyne, CuSO₄, a reducing agent, and a ligand in a buffer. Aspirate the PBS from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes : Wash the cells three times with PBS.
-
(Optional) Counterstain : Incubate with DAPI for 5 minutes to stain nuclei. Wash with PBS.
-
Mounting and Imaging : Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for FAM (FITC channel) and DAPI.
Conclusion
FAM alkyne 6-isomer is a robust and versatile fluorescent probe for molecular biology. Its utility, derived from the high efficiency and specificity of the copper-catalyzed click reaction, allows researchers to fluorescently label a vast range of biomolecules with high precision and minimal background. The protocols and data provided in this guide offer a solid foundation for scientists and developers to integrate this powerful tool into their workflows, enabling advanced applications in cellular imaging, proteomics, genomics, and drug discovery.
References
6-FAM Alkyne: A Technical Guide to the Core Principles of Fluorescence and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 6-FAM (6-carboxyfluorescein) alkyne, a widely utilized fluorescent probe in biological research. We will delve into the fundamental principles governing its fluorescence and provide detailed methodologies for its application in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
The Fluorescent Core: Understanding the Fluorescence of 6-FAM
6-FAM is a single isomer derivative of fluorescein, a member of the xanthene dye family.[1][2] Its utility as a fluorescent marker stems from its ability to absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[3] This process can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.
Upon absorption of a photon of appropriate energy (around 495 nm for 6-FAM), an electron in the fluorophore's ground electronic state (S₀) is promoted to an excited singlet state (S₁ or S₂).[4][5] This excitation is a rapid process, occurring on the femtosecond timescale. The molecule then undergoes non-radiative relaxation, quickly losing some vibrational energy and transitioning to the lowest vibrational level of the first excited singlet state (S₁).
From this relaxed excited state, the molecule can return to the ground state (S₀) through the emission of a photon. This emitted photon has lower energy (and thus a longer wavelength, around 520 nm for 6-FAM) than the absorbed photon, accounting for the characteristic Stokes shift. The entire fluorescence process, from excitation to emission, occurs within nanoseconds.
It is important to note that the fluorescence of 6-FAM is pH-dependent. The fluorescence intensity is significantly reduced in acidic conditions (below pH 7) due to the protonation of the xanthene core, which leads to a non-fluorescent lactone form. Therefore, experiments utilizing 6-FAM are typically conducted in buffers with a pH range of 7.5 to 8.5 to ensure optimal fluorescence.
The structure of the 6-isomer refers to the attachment point of the carboxy-alkyne functional group on the pendant phenyl ring. While the core fluorescent properties are dictated by the fluorescein structure, the specific isomer can influence factors like solubility and reactivity in conjugation reactions.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties of 6-FAM alkyne, providing a convenient reference for experimental design and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 495 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient | ~75,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Molecular Weight | 537.5 g/mol (for 5'-modification) |
Application in Bioconjugation: Click Chemistry
6-FAM alkyne is primarily used as a fluorescent reporter in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the highly specific and efficient covalent labeling of biomolecules that have been functionalized with an azide group. The reaction results in the formation of a stable triazole linkage.
The bio-orthogonality of the azide and alkyne groups ensures that the reaction proceeds with high selectivity in complex biological mixtures, without cross-reactivity with native functional groups found in proteins or nucleic acids.
Experimental Protocols
The following are detailed protocols for the labeling of oligonucleotides and proteins with 6-FAM alkyne using CuAAC.
Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted for the labeling of oligonucleotides containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM alkyne
-
DMSO (Dimethyl sulfoxide)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid in nuclease-free water (prepare fresh)
-
10 mM Copper(II) sulfate (CuSO₄) in nuclease-free water
-
10 mM TBTA (Tris(benzyltriazolylmethyl)amine) in DMSO/t-butanol (4:1)
-
Nuclease-free water
-
3 M Sodium acetate, pH 5.2
-
Cold absolute ethanol
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
10 µL of 100 µM alkyne-modified oligonucleotide (1 nmol)
-
10 µL of 2M TEAA buffer, pH 7.0
-
50 µL of DMSO
-
1.5 µL of 10 mM 6-FAM alkyne in DMSO (15 nmol, 15 equivalents)
-
-
Vortex the mixture thoroughly.
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-TBTA complex by mixing 1 µL of 10 mM CuSO₄ with 1 µL of 10 mM TBTA. Let it stand for 2 minutes at room temperature.
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 5 mM ascorbic acid to the reaction mixture from step 3. Vortex briefly.
-
Add the 2 µL of the pre-formed Cu(I)-TBTA complex to the reaction mixture.
-
-
Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Add 10 µL of 3 M Sodium acetate, pH 5.2 to the reaction mixture.
-
Add 300 µL of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 15 minutes.
-
Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Quantification: Determine the concentration and labeling efficiency of the 6-FAM labeled oligonucleotide using UV-Vis spectrophotometry.
Labeling of Azide-Modified Proteins
This protocol is designed for the labeling of proteins that have been metabolically or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS)
-
6-FAM alkyne
-
DMSO
-
Protein Labeling Buffer (1.5x): 150 mM Tris-HCl pH 7.5, 150 mM NaCl
-
50 mM Ascorbic acid in water (prepare fresh)
-
20 mM Copper(II) sulfate (CuSO₄) in water
-
50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
Spin desalting columns
Procedure:
-
Protein Preparation: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in a sodium azide-free buffer.
-
Reaction Setup: For a 100 µL final reaction volume:
-
To a microcentrifuge tube, add a volume of the protein solution corresponding to 1-10 nmol of protein.
-
Add protein labeling buffer to a final concentration of 1x.
-
Add a 10-fold molar excess of 6-FAM alkyne from a 10 mM stock solution in DMSO. The final DMSO concentration should not exceed 10%.
-
-
Vortex the mixture gently.
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA complex by mixing 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 50 mM ascorbic acid to the protein-alkyne mixture from step 2. Mix gently.
-
Immediately add the 7.5 µL of the Cu(I)-THPTA complex to the reaction mixture.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light. Gentle rocking or rotation may improve labeling efficiency.
-
Purification: Remove the excess dye and catalyst using a spin desalting column equilibrated with the desired storage buffer for the protein. Follow the manufacturer's instructions for the desalting column.
-
Characterization: Confirm the labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Conclusion
6-FAM alkyne stands as a robust and versatile tool for the fluorescent labeling of biomolecules. Its bright, pH-sensitive fluorescence, coupled with the high efficiency and specificity of click chemistry, makes it an invaluable reagent for a wide range of applications in molecular biology, cell biology, and drug discovery. The protocols provided herein offer a solid foundation for the successful implementation of 6-FAM alkyne in your research endeavors. Careful optimization of reaction conditions may be necessary depending on the specific biomolecule and experimental context.
References
- 1. metabion.com [metabion.com]
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 4. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]
6-Carboxyfluorescein (6-FAM) Alkyne: A Comprehensive Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the excitation and emission spectra of 6-FAM alkyne. This document provides a detailed overview of its spectroscopic properties, experimental protocols for their determination, and its application in bio-conjugation techniques.
Spectroscopic and Photophysical Properties
6-FAM alkyne is a derivative of fluorescein, a widely used bright green fluorescent dye. The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The spectroscopic properties of 6-FAM alkyne are summarized in the table below. It is important to note that these values can be influenced by the solvent, pH, and conjugation to a biomolecule.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | 490 - 495 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | 513 - 522 nm | |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Molecular Weight | ~413.38 g/mol | |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, and DMF |
Experimental Protocols
This section details the methodologies for the determination of the key spectroscopic properties of 6-FAM alkyne and a common application workflow.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of 6-FAM alkyne are determined using a spectrofluorometer.
Materials:
-
6-FAM alkyne
-
Spectroscopic grade solvent (e.g., DMSO, PBS pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of 6-FAM alkyne in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the known absorption maximum of 6-FAM alkyne (approximately 492 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (e.g., 517 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength and is determined using a spectrophotometer based on the Beer-Lambert law (A = εcl).
Materials:
-
6-FAM alkyne
-
Spectroscopic grade solvent
-
Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 6-FAM alkyne and dissolve it in a known volume of solvent to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the absorption maximum (λmax), which is typically the same as the excitation maximum.
-
Use the same solvent as a blank reference.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting line will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach for its determination.
Materials:
-
6-FAM alkyne solution
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the 6-FAM alkyne (sample) and the fluorescent standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where:
-
Φ is the quantum yield
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Application: Click Chemistry for Oligonucleotide Labeling
6-FAM alkyne is frequently used to label azide-modified oligonucleotides. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified oligonucleotide
-
6-FAM alkyne
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper(I)-stabilizing ligand (e.g., TBTA)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
-
DMSO
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Prepare a stock solution of 6-FAM alkyne in DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, 6-FAM alkyne, the copper ligand, and CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.
-
Purification: Purify the 6-FAM-labeled oligonucleotide from unreacted dye and catalyst using a suitable method such as HPLC or gel electrophoresis.
-
Analysis: Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for determining excitation and emission spectra.
Caption: Workflow for determining the molar extinction coefficient.
Caption: Workflow for oligonucleotide labeling using click chemistry.
References
Unlocking Cellular Secrets: A Technical Guide to 6-FAM Alkyne for Click Chemistry
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 6-FAM Alkyne, 6-Isomer, in Click Chemistry.
This in-depth guide explores the utility of 6-carboxyfluorescein (6-FAM) alkyne, a powerful tool in bioorthogonal chemistry. Fluorescein, a bright and widely compatible fluorophore, is derivatized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules through a highly specific and efficient click reaction.[1][2][3] This guide provides a detailed overview of its properties, experimental protocols for its use in various applications, and visual workflows to aid in experimental design.
Core Concepts: The Power of Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation in complex biological systems.[4][5] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction, meaning it does not interfere with native biological processes, allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide group.
Physicochemical and Spectroscopic Properties of 6-FAM Alkyne (6-Isomer)
The 6-isomer of FAM alkyne is a purified, single isomer that offers consistent performance in labeling experiments. Its key characteristics are summarized in the table below, providing essential data for experimental planning and data analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅NO₆ | |
| Molecular Weight | 413.38 g/mol | |
| Purity | ≥95% | |
| Appearance | Yellow solid | |
| Solubility | Good in DMSO, DMF, and aqueous buffers (pH > 8) | |
| Excitation Maximum (λex) | 490 nm | |
| Emission Maximum (λem) | 513 nm | |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Storage Conditions | -20°C in the dark |
Experimental Protocols
This section provides detailed methodologies for common applications of 6-FAM alkyne in click chemistry.
Oligonucleotide and DNA Labeling
This protocol outlines the steps for labeling alkyne-modified oligonucleotides or DNA with an azide-containing molecule, followed by conjugation with 6-FAM alkyne.
Materials:
-
Alkyne-modified oligonucleotide/DNA
-
6-FAM Alkyne (6-isomer)
-
Azide-containing molecule of interest
-
2 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
5 mM Ascorbic Acid (freshly prepared)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Inert gas (e.g., Argon or Nitrogen)
-
Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; 0.3 M sodium acetate and ethanol for DNA)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water. Add 2 M TEAA buffer to a final concentration of 0.2 M and mix. Add DMSO to 50% of the final reaction volume and vortex.
-
Azide Addition: Add the azide-containing molecule (typically a 1.5-fold molar excess over the oligonucleotide) from a stock solution in DMSO and vortex.
-
Reduction of Copper(II): Add 5 mM ascorbic acid solution and vortex briefly.
-
Degassing: Bubble inert gas through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.
-
Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubation: Incubate the reaction at room temperature overnight.
-
Precipitation:
-
For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
-
Incubate at -20°C for at least 20 minutes.
-
-
Purification: Centrifuge to pellet the labeled oligonucleotide/DNA. Wash the pellet with acetone and air dry. The purified conjugate can be further analyzed by HPLC or PAGE.
Protein and Cell Lysate Labeling
This protocol describes the labeling of azide-modified proteins in solution or within a cell lysate.
Materials:
-
Azide-modified protein or cell lysate
-
6-FAM Alkyne (6-isomer)
-
Protein Labeling Buffer (containing THPTA ligand)
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
100 mM Sodium Ascorbate in water (freshly prepared)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Sample Preparation: Prepare the azide-modified protein sample or cell lysate in an appropriate buffer.
-
Reaction Cocktail Preparation: In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL) or purified protein solution
-
90 µL of PBS buffer
-
20 µL of 2.5 mM 6-FAM alkyne in DMSO
-
-
Ligand Addition: Add 10 µL of 100 mM THPTA solution and mix.
-
Copper Addition: Add 10 µL of 20 mM CuSO₄ solution and mix.
-
Initiation of Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the application of 6-FAM alkyne for click chemistry.
Caption: General workflow for bioorthogonal labeling using 6-FAM alkyne.
Caption: Experimental workflow for oligonucleotide labeling via click chemistry.
Caption: Signaling pathway analysis using 6-FAM alkyne labeling.
Conclusion
6-FAM alkyne, 6-isomer, is a versatile and robust tool for the fluorescent labeling of biomolecules in a wide range of applications, from fundamental research to drug development. Its bright fluorescence, coupled with the high specificity and efficiency of click chemistry, enables researchers to visualize and quantify biological processes with high precision. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists seeking to harness the power of bioorthogonal chemistry in their research.
References
- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FastClick™ 6-FAM Alkyne | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Bio-orthogonality of Alkyne-Azide Reactions
This guide provides a comprehensive technical overview of alkyne-azide bio-orthogonal reactions, a cornerstone of chemical biology and drug development. It details the core principles, compares the dominant methodologies, presents quantitative data, and offers detailed experimental protocols for practical application.
The Principle of Bio-orthogonality
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the concept requires that the reactive partners are highly selective for each other, kinetically fast under physiological conditions (aqueous environment, neutral pH, body temperature), and that both the reactants and products are non-toxic and biologically inert.[1][3] The azide and alkyne functional groups are prime examples of a bio-orthogonal pair, as they are virtually absent in most biological systems and do not react with the vast array of functional groups present in biomolecules.[3]
The typical application of bio-orthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a chemical reporter (e.g., an azide). Second, a probe molecule carrying the complementary reactive group (e.g., an alkyne) is introduced, leading to a specific and stable covalent bond.
Key Alkyne-Azide Cycloaddition Reactions
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the most prominent reaction in bio-orthogonal chemistry. While the thermal, uncatalyzed Huisgen cycloaddition requires high temperatures, two major catalytic and non-catalytic versions have been adapted for biological applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called the "click reaction," CuAAC is a highly efficient and versatile reaction that uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. This reaction is extremely reliable, proceeds with fast kinetics in aqueous environments over a wide pH range (4-12), and selectively yields the 1,4-disubstituted triazole isomer.
The primary challenge of CuAAC in living systems is the cytotoxicity associated with the copper catalyst. Copper ions can damage proteins and induce the formation of reactive oxygen species (ROS), leading to cellular stress and death. To overcome this, significant research has focused on developing copper-chelating ligands. These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce cellular toxicity by minimizing ROS generation. The L-histidine amino acid has also been shown to be an effective and less toxic ligand for intracellular CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To completely circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require any metal catalyst. Instead, the driving force is the high ring strain of a cyclooctyne, which significantly lowers the activation energy of the cycloaddition with an azide. This intrinsic reactivity allows SPAAC to proceed rapidly at physiological temperatures, making it highly suitable for applications in living cells and whole organisms.
The development of SPAAC has been characterized by the engineering of various cyclooctyne reagents to optimize the balance between reactivity and stability. Early cyclooctynes like OCT were stable but had slow kinetics. The addition of electron-withdrawing fluorine groups (e.g., DIFO) or fusion to aromatic rings (e.g., DIBO, DBCO) dramatically increased reaction rates, making SPAAC a powerful and widely used bio-orthogonal tool.
Quantitative Comparison of Alkyne-Azide Reactions
The choice between CuAAC and SPAAC depends on the specific experimental context, with reaction kinetics and potential cytotoxicity being critical factors.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100 | Fast kinetics, small alkyne tag imposes minimal perturbation. | Requires copper catalyst which can be cytotoxic; ligands needed to mitigate toxicity. |
| Staudinger Ligation | Phosphine + Azide | ~0.002 | First bio-orthogonal reaction, catalyst-free. | Very slow kinetics, phosphine reagents can be air-sensitive. |
| SPAAC | Cyclooctyne (DIFO) + Azide | ~0.1 | Catalyst-free, highly biocompatible. | Bulky cyclooctyne tag, slower than optimized CuAAC. |
| SPAAC | Cyclooctyne (DBCO) + Azide | ~1 | Excellent kinetics for a catalyst-free reaction, good stability. | Bulky tag can potentially perturb biomolecule function. |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Exceptionally fast kinetics, catalyst-free. | TCO can be unstable; not an alkyne-azide reaction but a common bio-orthogonal alternative. |
Decision Framework: Choosing Between CuAAC and SPAAC
Selecting the appropriate reaction is crucial for experimental success. This decision tree outlines key considerations for researchers.
Detailed Experimental Protocols
The following are representative protocols for common bio-orthogonal labeling experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and probes.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugar
This protocol describes the incorporation of an azide group into the sialic acid residues of cell-surface glycoproteins via the cell's metabolic machinery.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac₄ManNAz Stock: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Seed Cells: Culture cells to an appropriate density using standard techniques.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). During this time, Ac₄ManNAz is metabolized and incorporated as N-azidoacetylsialic acid (SiaNAz) into cell-surface glycans.
-
Harvesting:
-
Adherent cells: Wash twice with PBS, then detach using a cell scraper. Pellet by centrifugation.
-
Suspension cells: Gently pellet by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.
-
Proceed to Ligation: The azide-labeled cells are now ready for bio-orthogonal ligation with an alkyne-bearing probe (see Protocols 2 and 3).
Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells via CuAAC
This protocol details the labeling of azide-modified biomolecules (from Protocol 1) in fixed and permeabilized cells using a fluorescent alkyne probe.
Materials:
-
Azide-labeled cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
Click Reaction Cocktail (prepare fresh):
-
Copper(II) sulfate (CuSO₄) (from a 50 mM stock in H₂O)
-
Sodium ascorbate (from a 500 mM stock in H₂O, prepare fresh)
-
THPTA ligand (from a 50 mM stock in H₂O)
-
-
Bovine serum albumin (BSA) for blocking
Procedure:
-
Cell Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS.
-
Permeabilization (for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the coverslips three times with PBS.
-
Prepare Click Cocktail: In a microfuge tube, combine the reagents in the following order to a final volume for your experiment (e.g., 500 µL). Final concentrations should be:
-
1-5 µM Alkyne-fluorophore probe
-
100 µM CuSO₄
-
500 µM THPTA
-
5 mM Sodium Ascorbate
-
Note: Always add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Ligation Reaction: Add the freshly prepared click cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS containing 1% BSA to remove unreacted probe and catalyst components.
-
Imaging: Mount the coverslips and visualize the labeled cells using fluorescence microscopy.
Protocol 3: Live-Cell Surface Labeling via SPAAC
This protocol describes the labeling of azide-modified cell-surface glycans (from Protocol 1) on living cells using a strained cyclooctyne probe.
Materials:
-
Live azide-labeled cells
-
Complete cell culture medium or PBS with 1% BSA (Wash buffer)
-
Strained cyclooctyne probe (e.g., DBCO-fluorophore)
Procedure:
-
Cell Preparation: After metabolic labeling and harvesting (Protocol 1), resuspend the live cell pellet in 100-500 µL of wash buffer.
-
SPAAC Reaction: Add the DBCO-fluorophore probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C (or room temperature), protected from light. Gentle agitation can improve labeling efficiency.
-
Washing: Pellet the cells by gentle centrifugation and wash three times with wash buffer to remove the unbound probe.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or live-cell fluorescence microscopy.
Conclusion and Future Outlook
The development of CuAAC and SPAAC has revolutionized the study of biomolecules in their native environments. CuAAC offers rapid kinetics and a small chemical tag, with toxicity concerns largely managed through the use of advanced ligand systems. SPAAC provides a completely catalyst-free alternative, ideal for sensitive in vivo applications, and is continually being improved with the design of faster and more stable cyclooctynes.
The applications of these reactions in drug development are vast, including target identification, in situ drug synthesis, and the development of antibody-drug conjugates. As the toolkit of bio-orthogonal reactions expands, researchers will gain the ability to perform multiple, mutually orthogonal labeling experiments simultaneously, offering unprecedented insights into the complex and dynamic molecular interactions that govern life.
References
An In-Depth Technical Guide to Fluorescein-Based Alkyne Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein, a xanthene dye first synthesized in 1871, and its derivatives have become indispensable tools in the life sciences due to their bright green fluorescence, high quantum yield, and excellent water solubility. The introduction of an alkyne functional group to the fluorescein core has further expanded its utility, enabling its use in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the key features, experimental protocols, and applications of fluorescein-based alkyne dyes, with a focus on 5- and 6-carboxyfluorescein (FAM) alkyne isomers.
Core Features of Fluorescein-Based Alkyne Dyes
Fluorescein-based alkyne dyes are characterized by their exceptional photophysical properties, making them ideal fluorescent probes for a wide range of biological applications. Their core structure, a xanthene backbone, imparts high molar extinction coefficients and fluorescence quantum yields. The alkyne handle allows for covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Key features include:
-
High Fluorescence Quantum Yield: Fluorescein and its derivatives are known for their efficiency in converting absorbed light into emitted fluorescence, resulting in bright signals.
-
Photostability: While susceptible to photobleaching under intense illumination, fluorescein offers sufficient stability for many imaging applications.
-
Excellent Water Solubility: The presence of carboxyl and hydroxyl groups confers good solubility in aqueous buffers, which is crucial for biological experiments.
-
Bioorthogonality: The alkyne group is largely absent in biological systems, ensuring that the labeling reaction is highly specific to the intended azide-tagged target.
-
Compatibility with Standard Instrumentation: The excitation and emission spectra of fluorescein are well-matched with common fluorescence microscopes, flow cytometers, and plate readers equipped with a 488 nm laser line.
Quantitative Data Summary
The photophysical properties of the two most common isomers of FAM-alkyne are summarized in the table below for easy comparison.
| Property | 5-FAM Alkyne | 6-FAM Alkyne |
| Maximum Absorption (λmax) | 490 nm | 490 nm |
| Maximum Emission (λem) | 513 nm | 513 nm |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.93 | 0.93 |
| Molecular Formula | C₂₄H₁₅NO₆ | C₂₄H₁₅NO₆ |
| Molecular Weight | 413.4 g/mol | 413.4 g/mol |
| Solubility | Good in DMSO, DMF, and aqueous buffers (pH > 8) | Good in DMSO, DMF, and aqueous buffers (pH > 8) |
Synthesis of Fluorescein-Based Alkyne Dyes
The synthesis of fluorescein-based alkyne dyes typically starts from carboxyfluorescein. The general approach involves the condensation of resorcinol with 4-carboxyphthalic anhydride in the presence of an acid catalyst like methanesulfonic acid, which yields a mixture of 5- and 6-carboxyfluorescein isomers. These isomers can then be separated. The alkyne functionality is introduced by reacting the carboxylic acid group of the purified carboxyfluorescein isomer with an alkyne-containing amine, such as propargylamine, in the presence of a coupling agent.
Experimental Protocols
The primary application of fluorescein-based alkyne dyes is the fluorescent labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for labeling proteins and for visualizing metabolically labeled glycoproteins in cells.
Protocol 1: Fluorescent Labeling of Azide-Modified Proteins
This protocol outlines the general steps for labeling a protein containing an azide group with a fluorescein-alkyne dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescein-alkyne dye (5-FAM alkyne or 6-FAM alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Protein purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the fluorescein-alkyne dye in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) with a 2-10 fold molar excess of the fluorescein-alkyne dye.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of the fluorescein dye at ~490 nm.
-
Protocol 2: Visualization of Metabolically Labeled Glycoproteins
This protocol describes the visualization of glycoproteins that have been metabolically labeled with an azide-containing sugar precursor.[1]
Materials:
-
Cells cultured on glass coverslips
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine - Ac₄GalNAz)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (or individual components: CuSO₄, a fluorescent alkyne, and a reducing agent in a reaction buffer)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate the cells with the azide-modified sugar precursor in the cell culture medium for 24-48 hours to allow for metabolic incorporation into glycoproteins.[1]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescein-alkyne dye.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter set for fluorescein.
-
Applications and Visualizations
Fluorescein-based alkyne dyes are powerful tools for a variety of applications in cell biology, biochemistry, and drug development. A prominent application is the visualization of post-translationally modified proteins, such as glycoproteins.
Metabolic Labeling and Visualization of Glycoproteins
The following diagram illustrates the workflow for the metabolic labeling and subsequent visualization of glycoproteins using a fluorescein-based alkyne dye.
Caption: Workflow for metabolic labeling and visualization of glycoproteins.
Signaling Pathway Visualization: Glycoprotein Trafficking
Fluorescein-alkyne dyes can be used to track the trafficking of newly synthesized glycoproteins through the secretory pathway. By pulse-labeling cells with an azide-modified sugar and then reacting with a fluorescein-alkyne dye at different time points, the movement of the glycoprotein population from the endoplasmic reticulum (ER) to the Golgi apparatus and finally to the plasma membrane can be visualized.
Caption: Visualizing glycoprotein trafficking using a pulse-chase approach.
Conclusion
Fluorescein-based alkyne dyes represent a powerful class of fluorescent probes that combine the excellent photophysical properties of fluorescein with the versatility of click chemistry. Their utility in specifically labeling and visualizing a wide array of biomolecules makes them invaluable tools for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and application examples provided in this guide serve as a starting point for the successful implementation of these dyes in a variety of experimental contexts.
References
A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Researchers and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, transforming the landscape of drug discovery, bioconjugation, and materials science.[1] First disclosed independently by the groups of Meldal and Sharpless, this reaction's reliability, high efficiency, and biocompatibility have made it an indispensable tool for covalently linking molecular building blocks.[2][3] This technical guide provides an in-depth exploration of the CuAAC reaction, including its mechanism, quantitative data, detailed experimental protocols, and applications in studying biological systems.
The Core Mechanism: A Tale of Two Coppers
The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, boasting a rate increase of up to 10⁸ compared to the uncatalyzed thermal process.[1] This remarkable acceleration is achieved through a catalytic cycle involving a copper(I) species. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[4]
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. In the presence of a suitable copper(I) source, a terminal alkyne is deprotonated to form this key intermediate. While various mechanistic details are still under investigation, a widely accepted pathway involves the coordination of the azide to a dicopper acetylide species. This is followed by a stepwise cycloaddition, leading to the formation of a six-membered copper-containing intermediate that then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst for the next cycle.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the azide and alkyne substrates. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Influence of Catalyst and Ligand on CuAAC Reaction Yields
| Catalyst (mol%) | Ligand (mol%) | Alkyne | Azide | Solvent | Time (h) | Yield (%) | Reference |
| CuSO₄ (1) | THPTA (5) | Phenylacetylene | Benzyl Azide | t-BuOH/H₂O (1:1) | 1 | >95 | |
| CuI (1) | None | 1-Octyne | Benzyl Azide | THF | 8 | 91 | |
| Cu(OAc)₂ (5) | TBTA (5) | Propargyl Alcohol | Ethyl 2-azidoacetate | CH₂Cl₂ | 4 | 98 | |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | None | Phenylacetylene | Benzyl Azide | Neat | 0.08 | 100 | |
| CuBr (0.5) | NEt₃ (0.5) | Phenylacetylene | Benzyl Azide | Neat | 1 | 25 |
Table 2: Comparison of Reaction Conditions for Bioconjugation
| Biomolecule (Concentration) | Probe (Concentration) | Catalyst System | Ligand | Time | Yield | Reference |
| Alkyne-modified Protein (25 µM) | Azide-fluorophore (50 µM) | CuSO₄ (100 µM) | THPTA (500 µM) | 1-2 h | Near-quantitative | |
| Azide-modified Antibody | Alkyne-drug (4-10 eq) | CuSO₄ | THPTA | 0.5-1 h | High | |
| LAP-tagged Protein | Picolyl azide probe | CuSO₄ (10-40 µM) | THPTA | <5 min | Complete | |
| Metabolically labeled cells (azide) | Alkyne-biotin (100 µM) | CuSO₄ (75 µM) | BTTES | 1-2.5 min | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of CuAAC reactions. Below are general protocols for both small molecule synthesis and bioconjugation applications.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecule 1,2,3-triazoles.
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Protein Bioconjugation
This protocol is a starting point for labeling proteins that have been functionalized with either an azide or an alkyne.
Materials:
-
Alkyne- or azide-functionalized protein solution (e.g., 10-50 µM in a suitable buffer like PBS)
-
Azide- or alkyne-functionalized probe (2-10 fold molar excess over the protein)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (optional, to prevent protein damage)
Procedure:
-
To the protein solution in a microcentrifuge tube, add the functionalized probe.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
If using, add aminoguanidine to the protein-probe mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the protein mixture, followed immediately by the catalyst premix.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can be placed on a slow rotisserie for gentle agitation.
-
Purify the conjugated protein using methods appropriate for the biomolecule, such as size-exclusion chromatography, to remove excess reagents.
Visualization of Experimental Workflows
CuAAC is a powerful tool for studying complex biological processes. The following workflow illustrates its application in metabolic labeling and identification of protein-protein interactions.
In this workflow, cells are first treated with a metabolic precursor containing either an azide or an alkyne group. This "handle" is incorporated into biomolecules through the cell's natural metabolic pathways. After cell lysis, a reporter tag (e.g., biotin or a fluorophore) containing the complementary functional group is attached via a CuAAC reaction. The tagged biomolecules can then be enriched and analyzed by mass spectrometry to identify proteins of interest, post-translational modifications, or protein-protein interactions.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction has proven to be a robust and versatile tool for chemical biology and drug discovery. Its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions make it an invaluable method for the synthesis of complex molecules and the study of biological systems. By understanding the underlying mechanism and optimizing experimental protocols, researchers can continue to leverage the power of CuAAC to advance the frontiers of science and medicine.
References
The Illuminating World of Fluorescently Labeled Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, fluorescently labeled oligonucleotides have emerged as indispensable tools, offering unparalleled sensitivity and specificity in the detection and quantification of nucleic acids. Their versatility has paved the way for significant advancements in diagnostics, genomics, and therapeutic research. This technical guide provides a comprehensive overview of the core applications, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of these luminous probes.
Core Applications: A Spectrum of Possibilities
Fluorescently labeled oligonucleotides are at the heart of a multitude of powerful molecular techniques. Their ability to bind to specific DNA or RNA sequences allows for precise targeting, while the attached fluorophore provides a detectable signal, enabling researchers to visualize and quantify molecular events.
1. Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR):
Fluorescent probes have revolutionized PCR by enabling real-time monitoring of DNA amplification. In qPCR, the fluorescence intensity is directly proportional to the amount of amplified product, allowing for accurate quantification of target nucleic acids.[1] This has profound implications for gene expression analysis, viral load determination, and the detection of genetic mutations. Different probe-based chemistries, such as hydrolysis probes (e.g., TaqMan®) and hybridization probes (e.g., Molecular Beacons, FRET probes), offer distinct advantages in terms of specificity and signal generation.[2][3]
2. Fluorescence In Situ Hybridization (FISH):
FISH is a powerful cytogenetic technique that utilizes fluorescently labeled oligonucleotide probes to visualize the location of specific DNA or RNA sequences within the context of the cell or tissue. This method is crucial for gene mapping, chromosome identification, and the diagnosis of chromosomal abnormalities associated with various genetic diseases and cancers. Optimized and high-throughput FISH protocols have been developed to enhance detection efficiency and enable large-scale analyses.
3. Fluorescence Resonance Energy Transfer (FRET):
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When two oligonucleotides, labeled with a FRET pair, hybridize to adjacent sites on a target nucleic acid, the close proximity allows for energy transfer from the donor to the acceptor, resulting in a detectable change in fluorescence. This principle is exploited in various applications, including the study of nucleic acid hybridization kinetics, conformational changes, and the detection of specific target sequences with high sensitivity.
4. Molecular Beacons:
Molecular beacons are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and restoring fluorescence. This "on/off" switching mechanism provides a high signal-to-noise ratio and makes molecular beacons ideal for real-time detection of nucleic acids in homogenous solutions and even within living cells.
5. High-Throughput Screening (HTS):
The principles of fluorescent oligonucleotide technology are readily adaptable for high-throughput screening assays in drug discovery. By designing probes that signal the interaction of a drug candidate with a specific nucleic acid target or the modulation of gene expression, thousands of compounds can be rapidly screened for their therapeutic potential.
Quantitative Data Presentation
For effective experimental design and data interpretation, a clear understanding of the quantitative parameters of fluorescent probes is essential. The following tables summarize key data for commonly used fluorescent dyes and compare the performance of different probe technologies.
Table 1: Spectroscopic Properties of Common Fluorophores for Oligonucleotide Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FAM (Carboxyfluorescein) | 495 | 520 | 75,000 | 0.93 |
| HEX (Hexachlorofluorescein) | 535 | 556 | 83,000 | 0.81 |
| TET (Tetrachlorofluorescein) | 521 | 536 | 80,000 | 0.80 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 649 | 670 | 250,000 | 0.28 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
| ROX (Carboxy-X-rhodamine) | 575 | 602 | 82,000 | 0.40 |
| TAMRA (Carboxytetramethylrhodamine) | 555 | 580 | 91,000 | 0.38 |
Table 2: Comparison of qPCR Probe Technologies
| Probe Type | Mechanism | Signal-to-Noise Ratio | Specificity | Cost |
| Hydrolysis Probes (e.g., TaqMan) | 5' to 3' exonuclease activity of DNA polymerase cleaves a dual-labeled probe during extension. | High | Very High | High |
| Molecular Beacons | Conformational change upon target binding separates a fluorophore and a quencher. | Very High | Very High | High |
| FRET Probes | Hybridization of two adjacent probes brings a donor and acceptor fluorophore into close proximity. | Moderate to High | High | High |
| Intercalating Dyes (e.g., SYBR Green) | Binds to any double-stranded DNA, causing a fluorescence increase. | Low to Moderate | Low (non-specific) | Low |
Table 3: FRET Efficiency for Selected Donor-Acceptor Pairs on Oligonucleotides
| Donor | Acceptor | Förster Radius (R₀ in Å) | Separation (base pairs) | FRET Efficiency (%) |
| Fluorescein | Tetramethylrhodamine | 55 | < 8 | > 80 |
| Cy3 | Cy5 | 50 | 10 | ~50 |
| Cy5.5 | Cy7 | N/A | 8 | 86 |
| Cy5.5 | 800CW | N/A | 12 | 60.7 |
| Quantum Dot | Cy3 | N/A | N/A | Tunable |
| Quantum Dot | Alexa 647 | N/A | N/A | Tunable |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing fluorescently labeled oligonucleotides.
Protocol 1: Fluorescence In Situ Hybridization (FISH)
Objective: To detect a specific DNA sequence in fixed cells.
Materials:
-
Fluorescently labeled oligonucleotide probe
-
Microscope slides with fixed cells
-
Hybridization buffer (50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Water baths
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Dilute the fluorescently labeled oligonucleotide probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).
-
Denaturation:
-
Apply the probe solution to the slide and cover with a coverslip.
-
Denature the cellular DNA and the probe by incubating the slide on a hot plate at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slide to a humidified chamber and incubate overnight at 37°C to allow the probe to hybridize to its target sequence.
-
-
Washing:
-
Carefully remove the coverslip.
-
Wash the slide in 2x SSC at 40-45°C for 5 minutes to remove unbound probe.
-
Perform a more stringent wash in 0.1x SSC at 40-45°C for 5 minutes.
-
Rinse the slide briefly in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Dehydrate the slide through an ethanol series (70%, 90%, 100%) and air dry.
-
Apply a drop of antifade mounting medium containing DAPI to the slide.
-
Mount a coverslip and seal the edges.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for the probe fluorophore and DAPI.
-
Protocol 2: Real-Time PCR (qPCR) using Hydrolysis Probes
Objective: To quantify the initial amount of a target DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
Fluorescently labeled hydrolysis probe (e.g., TaqMan probe)
-
qPCR master mix (containing DNA polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water. A typical final concentration for primers is 200-900 nM and for the probe is 100-250 nM.
-
Aliquot the master mix into qPCR tubes or wells of a plate.
-
Add the DNA template to each reaction. Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Run:
-
Place the reaction tubes or plate in the qPCR instrument.
-
Set up the thermal cycling protocol. A typical protocol includes:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40-50 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (collect fluorescence data during this step).
-
-
-
-
Data Analysis:
-
The qPCR instrument software will generate an amplification plot showing the fluorescence intensity versus the cycle number.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.
-
The Ct value is inversely proportional to the logarithm of the initial amount of target DNA.
-
A standard curve can be generated using a dilution series of a known amount of target DNA to determine the absolute quantity of the target in the unknown samples.
-
Protocol 3: Fluorescence Resonance Energy Transfer (FRET) for Nucleic Acid Hybridization
Objective: To detect the hybridization of two complementary oligonucleotides.
Materials:
-
Donor-labeled oligonucleotide
-
Acceptor-labeled oligonucleotide
-
Target oligonucleotide (unlabeled)
-
Hybridization buffer (e.g., PBS with MgCl₂)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Prepare solutions of the donor-labeled oligonucleotide, acceptor-labeled oligonucleotide, and the target oligonucleotide in the hybridization buffer.
-
-
Fluorescence Measurements:
-
Donor only: Measure the fluorescence emission spectrum of the donor-labeled oligonucleotide alone when excited at its excitation maximum.
-
Donor and Acceptor (no target): Mix the donor- and acceptor-labeled oligonucleotides and measure the emission spectrum.
-
Donor, Acceptor, and Target: Add the target oligonucleotide to the mixture of donor- and acceptor-labeled oligonucleotides, allow time for hybridization, and then measure the emission spectrum.
-
-
Data Analysis:
-
In the presence of the target, hybridization will bring the donor and acceptor fluorophores into close proximity.
-
Observe a decrease in the donor fluorescence intensity (quenching) and an increase in the acceptor fluorescence intensity (sensitized emission) upon excitation at the donor's excitation wavelength.
-
The FRET efficiency (E) can be calculated using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of a molecular beacon.
Caption: Principle of FRET between two labeled oligonucleotides.
Caption: Experimental workflow for quantitative PCR (qPCR).
Caption: High-throughput screening workflow.
Conclusion
Fluorescently labeled oligonucleotides are powerful and versatile reagents that have become central to a wide array of applications in research, diagnostics, and drug development. Their ability to specifically and sensitively detect nucleic acid sequences provides a window into the intricate molecular processes of life. By understanding the fundamental principles, leveraging robust experimental protocols, and carefully considering the quantitative aspects of these fluorescent probes, researchers can continue to push the boundaries of scientific discovery. This guide serves as a foundational resource to aid in the effective implementation of this transformative technology.
References
An In-depth Technical Guide to 5-FAM Alkyne and 6-FAM Alkyne for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein and its derivatives are workhorse fluorophores in biological research and drug development. Among these, the isomeric 5- and 6-carboxyfluorescein (FAM) alkynes are widely utilized for the labeling of biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While both isomers are commercially available and share nearly identical spectral properties, the choice between the 5- and 6-isomer can have subtle implications for the synthesis, purification, and function of the resulting bioconjugate. This technical guide provides a comprehensive comparison of 5-FAM alkyne and 6-FAM alkyne, offering a detailed analysis of their chemical structures, photophysical properties, and guidance on their application. Detailed experimental protocols are provided to enable researchers to perform comparative studies and optimize their labeling strategies.
Introduction: The Significance of Isomer Choice
Carboxyfluorescein (FAM) is a highly fluorescent dye characterized by its high quantum yield and emission in the green portion of the visible spectrum. The dye is typically derivatized at the carboxylic acid on the lower phenyl ring to create a reactive handle for conjugation to biomolecules. The synthesis of carboxyfluorescein from 4-carboxyphthalic anhydride and resorcinol results in a mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[1] These isomers differ in the substitution pattern on the phthalic acid-derived portion of the molecule. While their spectral properties are virtually indistinguishable, the position of the reactive group can influence the spatial orientation of the dye relative to the labeled biomolecule, potentially impacting its biological activity, susceptibility to quenching, and interaction with its environment.[2][3] This guide focuses on the alkyne derivatives of these isomers, which are employed in CuAAC reactions.
Structural and Physicochemical Properties
The fundamental difference between 5-FAM alkyne and 6-FAM alkyne lies in the point of attachment of the propargylamide linker to the fluorescein core. In the 5-isomer, the linker is attached at the 5-position of the benzoic acid ring, while in the 6-isomer, it is at the 6-position.[4]
Table 1: Physicochemical and Photophysical Properties of 5-FAM Alkyne and 6-FAM Alkyne
| Property | 5-FAM Alkyne | 6-FAM Alkyne |
| Molecular Formula | C₂₄H₁₅NO₆[5] | C₂₄H₁₅NO₆ |
| Molecular Weight | 413.4 g/mol | 413.4 g/mol |
| CAS Number | 510758-19-7 | 478801-49-9 |
| Excitation Maximum (λex) | ~490 nm | ~490 nm |
| Emission Maximum (λem) | ~513 nm | ~513 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.93 |
| Solubility | DMSO, DMF, DCM | DMSO, DMF, DCM |
Note: The exact spectral properties can vary slightly depending on the solvent and pH.
While the photophysical parameters are essentially identical, the spatial arrangement of the linker arm differs. This can lead to subtle differences in the hydrophobicity and steric hindrance of the dye-biomolecule conjugate. Although not extensively documented in comparative studies, it is generally accepted that the 6-isomer is more commonly used in oligonucleotide synthesis.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and comparative analysis of biomolecules labeled with 5-FAM alkyne and 6-FAM alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with either 5-FAM alkyne or 6-FAM alkyne.
Caption: Workflow for CuAAC labeling of an azide-modified protein.
Materials:
-
Azide-modified protein
-
5-FAM alkyne or 6-FAM alkyne
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in PBS to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of 5-FAM alkyne or 6-FAM alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, and a 5 to 20-fold molar excess of the FAM-alkyne.
-
Add the copper catalyst premix: combine the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purify the Labeled Protein:
-
Purify the FAM-labeled protein from excess reagents using a desalting column according to the manufacturer's instructions.
-
-
Characterize the Conjugate:
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning.
-
Determine the degree of labeling (DOL) by UV-Vis spectroscopy.
-
Verify the molecular weight of the conjugate by mass spectrometry.
-
HPLC Purification of FAM-Labeled Oligonucleotides
High-performance liquid chromatography (HPLC) is essential for purifying FAM-labeled oligonucleotides from unlabeled and partially labeled sequences.
Caption: Experimental workflow for HPLC purification of FAM-labeled oligonucleotides.
Materials:
-
Crude FAM-labeled oligonucleotide
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile (ACN)
-
Reverse-phase C18 HPLC column
Protocol:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile/water.
-
-
HPLC Separation:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 495 nm (for the FAM dye).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Comparative Analysis
While the fundamental photophysical properties of 5-FAM and 6-FAM are nearly identical, the choice of isomer may be guided by several factors:
-
Synthetic Accessibility and Purity: Historically, the separation of 5- and 6-carboxyfluorescein has been challenging, often leading to isomeric mixtures. However, modern purification techniques allow for the isolation of high-purity single isomers. The choice of isomer may be influenced by the commercial availability and cost of the desired pure alkyne derivative.
-
Impact on Biomolecule Function: The position of the linker arm can influence the interaction of the dye with the local environment of the biomolecule. For example, in a protein, the 5-isomer might be oriented differently than the 6-isomer relative to a nearby amino acid residue, which could affect protein activity or the fluorescence properties of the dye. For structured nucleic acids, the linker position could influence hybridization or protein binding. A comparative functional assay of the labeled biomolecules is recommended.
-
Reactivity in CuAAC: While no significant differences in the reactivity of the alkyne group are expected based on the isomer, the local environment of the alkyne within the context of the entire FAM molecule could subtly influence reaction kinetics. A comparative kinetic study could be performed by monitoring the reaction progress over time using HPLC or in-gel fluorescence.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for selecting between the 5- and 6-isomer of FAM alkyne for a bioconjugation experiment.
Caption: Decision workflow for selecting between 5-FAM and 6-FAM alkyne.
Conclusion
The 5- and 6-isomers of FAM alkyne are both powerful tools for the fluorescent labeling of biomolecules via click chemistry. Their nearly identical photophysical properties mean that for many applications, they can be used interchangeably. However, for applications where the precise orientation of the fluorophore may impact the function of the bioconjugate or where subtle differences in hydrophobicity or steric hindrance are critical, a comparative evaluation is warranted. The protocols and data presented in this guide provide a comprehensive resource for researchers to make informed decisions and to design experiments that elucidate the potential differences between these two important reagents. As the field of bioconjugation continues to advance, a deeper understanding of the "innocent bystander" effects of fluorophore labeling, including isomerism, will be crucial for the development of robust and reliable molecular probes and therapeutics.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-FAM Alkyne | AAT Bioquest [aatbio.com]
- 5. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
6-FAM Fluorophore: A Technical Guide to Brightness and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye, prized for its bright green emission and compatibility with common fluorescence detection instrumentation.[1] As a derivative of fluorescein, it is frequently employed for labeling biomolecules such as peptides, proteins, and nucleic acids.[1][2] Its utility in techniques like fluorescence microscopy, flow cytometry, real-time PCR, and DNA sequencing is well-established.[1][3] This technical guide provides an in-depth analysis of the core photophysical properties of 6-FAM, focusing on its brightness and quantum yield, and offers detailed experimental protocols for their determination.
Core Photophysical Properties of 6-FAM
The brightness of a fluorophore is a critical parameter for applications requiring high sensitivity. It is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf).
Table 1: Quantitative Spectroscopic Data for 6-FAM
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | T&S Buffer, pH 9 |
| 83,000 M⁻¹cm⁻¹ | - | |
| Quantum Yield (Φf) | 0.93 | - |
| Excitation Maximum (λex) | 492 - 495 nm | pH 9 |
| Emission Maximum (λem) | 517 - 520 nm | pH 9 |
| Molecular Weight | 376.32 g/mol |
Factors Influencing Fluorescence
The fluorescence quantum yield is not an immutable property of a fluorophore but is influenced by a variety of environmental factors. Understanding these factors is crucial for optimizing experimental conditions and ensuring data reproducibility.
-
pH: The fluorescence of 6-FAM is pH-dependent. Below pH 7, it becomes protonated, leading to a decrease in fluorescence. Therefore, it is typically used in buffers with a pH range of 7.5–8.5.
-
Solvent Polarity: The polarity of the solvent can affect the quantum yield. While 6-FAM has good water solubility, changes in the microenvironment, such as binding to a protein, can alter its fluorescence properties.
-
Temperature: Temperature can influence the rate of non-radiative decay processes, thereby affecting the quantum yield.
-
Concentration: At high concentrations, self-quenching can occur, where excited fluorophores interact with ground-state molecules, leading to a reduction in fluorescence intensity. This is an important consideration in labeling reactions and spectroscopic measurements.
-
Presence of Quenchers: Various molecules, including certain ions and molecular oxygen, can act as quenchers, deactivating the excited state of the fluorophore and reducing fluorescence.
Experimental Protocols
Accurate determination of the fluorescence quantum yield is essential for characterizing fluorescent probes and for quantitative fluorescence-based assays. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Fluorescence Quantum Yield Measurement of 6-FAM
This protocol describes the determination of the fluorescence quantum yield of 6-FAM using fluorescein as a standard. Fluorescein is a suitable standard as its absorption and emission spectra overlap significantly with those of 6-FAM.
Materials:
-
6-FAM
-
Fluorescein (as a standard, quantum yield of 0.95 in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M NaOH
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 6-FAM in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorescein standard in 0.1 M NaOH.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of both the 6-FAM and the fluorescein standard in PBS (for 6-FAM) and 0.1 M NaOH (for fluorescein). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is from 0.02 to 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions.
-
Record the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard if their absorption spectra sufficiently overlap.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each working solution, record the corrected fluorescence emission spectrum. It is crucial that the spectra are corrected for the instrument's wavelength-dependent response.
-
Ensure that the experimental conditions (e.g., slit widths, temperature) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the 6-FAM and the fluorescein standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of the line is the gradient (Grad).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the 6-FAM sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the known quantum yield of the standard (fluorescein).
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the 6-FAM sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizations
Jablonski Diagram for Fluorescence
The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Workflow for Relative Quantum Yield Measurement
The experimental workflow for determining the relative quantum yield can be summarized in a flowchart.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
References
An In-depth Technical Guide to Labeling Biomolecules with FAM Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling biomolecules with 5-Carboxyfluorescein (FAM) alkyne. FAM, a widely used green fluorophore, when coupled with the versatility of "click chemistry," offers a robust platform for the fluorescent labeling and detection of a diverse range of biomolecules, including proteins, nucleic acids, and glycans. This technique is instrumental in various applications, from in vitro assays and cellular imaging to the development of diagnostic tools and targeted therapeutics.
Core Principles: The Chemistry of "Click" Labeling
The conjugation of FAM alkyne to a target biomolecule is primarily achieved through a set of bioorthogonal chemical reactions known as click chemistry. These reactions are characterized by their high efficiency, specificity, and compatibility with biological systems.[1][2] The two main strategies employed for labeling with FAM alkyne are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, involving a [3+2] cycloaddition between a terminal alkyne (present on the FAM molecule) and an azide group introduced into the target biomolecule.[2][3] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4] The resulting product is a stable triazole linkage.
Key features of CuAAC include:
-
High Reaction Yields and Speed: The reaction proceeds rapidly under mild conditions, often at room temperature and in aqueous buffers.
-
Bioorthogonality: The alkyne and azide functional groups are largely absent in natural biological systems, ensuring that the reaction is highly specific and minimizes side reactions with native biomolecules.
-
Versatility: CuAAC is compatible with a broad range of functional groups and solvent conditions.
However, a primary consideration for in vivo applications is the cytotoxicity associated with copper catalysts. To mitigate this, copper-chelating ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and reduce copper-mediated damage to biomolecules like DNA.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper cytotoxicity, especially in living cells, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.
Key features of SPAAC include:
-
Copper-Free: Ideal for in vivo imaging and labeling of live cells.
-
High Bioorthogonality: The reaction is highly specific and does not interfere with cellular processes.
-
Favorable Kinetics: While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved reaction rates.
Quantitative Data Summary
The selection of a fluorophore is critical for the sensitivity and specificity of detection. 5-FAM is a well-characterized fluorophore with excellent spectral properties for biological applications.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 490 nm | |
| Maximum Emission (λem) | 513 - 517 nm | |
| Molar Extinction Coefficient (ε) | 74,000 - 80,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Correction Factor (CF260) | 0.20 - 0.22 | |
| Correction Factor (CF280) | 0.17 |
Experimental Protocols
The following sections provide detailed methodologies for the introduction of azide or alkyne handles into biomolecules and their subsequent labeling with FAM alkyne via CuAAC.
General Experimental Workflow
The overall process for labeling a biomolecule with FAM alkyne typically involves three main stages: introduction of a bioorthogonal handle into the target biomolecule, the click chemistry reaction, and purification of the labeled conjugate.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides and DNA
This protocol is adapted for labeling alkyne-modified nucleic acids with an azide-functionalized FAM.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
FAM-azide
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
5 mM Ascorbic Acid Solution (prepare fresh)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Acetone or Ethanol for precipitation
-
Purification system (e.g., RP-HPLC or PAGE)
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the final reaction volume and vortex.
-
Add the FAM-azide stock solution (typically 10 mM in DMSO) to achieve a 1.5-fold molar excess over the alkyne-modified biomolecule. Vortex thoroughly.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.
-
Vortex the mixture thoroughly. If any precipitation is observed, gently heat the vial to 80°C for 3 minutes and vortex again.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature overnight.
-
-
Purification:
-
Precipitate the FAM-labeled oligonucleotide by adding at least a 4-fold volume of cold acetone. Mix well and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.
-
Discard the supernatant and wash the pellet with cold acetone. Centrifuge again.
-
Discard the supernatant, air dry the pellet, and resuspend in an appropriate buffer.
-
Further purify the conjugate using RP-HPLC or PAGE.
-
Protocol 2: Labeling of Azide- or Alkyne-Modified Proteins
This protocol outlines the general steps for labeling proteins that have been modified to contain either an azide or alkyne group.
Materials:
-
Azide- or alkyne-modified protein in an azide-free buffer
-
FAM alkyne or FAM azide
-
1.5x Protein Labeling Buffer (containing aminoguanidine to prevent side reactions)
-
50 mM Ascorbic Acid solution (prepare fresh)
-
Copper(II) sulfate (CuSO₄) solution
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FAM alkyne or FAM azide (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of ascorbic acid (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the modified protein solution with the 1.5x protein labeling buffer and vortex.
-
Add the calculated volume of the FAM alkyne/azide stock solution. The optimal molar excess of the dye will depend on the number of modification sites on the protein, typically ranging from 1.5 to 10-fold excess. Vortex well.
-
-
Catalyst Addition and Incubation:
-
It is recommended to perform the following steps under an inert atmosphere to prevent catalyst oxidation.
-
Prepare the catalyst premix by combining CuSO₄ and the chelating ligand (e.g., a 1:5 molar ratio of Cu:THPTA).
-
Add the catalyst premix to the reaction mixture.
-
Add the freshly prepared ascorbic acid solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | Inefficient metabolic or chemical labeling of the biomolecule. | Optimize the concentration and incubation time of the azide/alkyne analog. |
| Incomplete click reaction. | Use freshly prepared reagents, especially the reducing agent. Ensure the correct ratio of copper to ligand. Optimize the pH of the reaction buffer (typically between 4 and 7). | |
| Steric hindrance at the labeling site. | Consider performing the reaction under denaturing conditions if compatible with the downstream application. | |
| High background fluorescence | Excess unreacted FAM alkyne. | Perform a protein precipitation step or use size-exclusion chromatography to effectively remove excess dye. |
| Precipitation of the biomolecule during labeling | The properties of the biomolecule are altered by the attached bulky, hydrophobic dye. | Reduce the molar ratio of the FAM alkyne to the biomolecule to achieve a lower degree of labeling. |
Conclusion
Labeling biomolecules with FAM alkyne via click chemistry is a powerful and versatile strategy for a wide array of biological research and development applications. The high efficiency, specificity, and bioorthogonality of both CuAAC and SPAAC reactions enable the precise attachment of the fluorescent FAM moiety to proteins, nucleic acids, and other biomolecules. By understanding the core principles of these labeling techniques and following optimized experimental protocols, researchers can effectively generate fluorescently labeled biomolecules for sensitive and specific detection in various experimental settings. Careful consideration of the reaction conditions, purification methods, and potential troubleshooting strategies will ensure the successful implementation of this valuable bioconjugation technique.
References
- 1. abpbio.com [abpbio.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Labeling Oligonucleotides with 6-FAM Alkyne
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides detailed protocols for the covalent labeling of azide-modified oligonucleotides with 6-Carboxyfluorescein (6-FAM) alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). 6-FAM is a widely used green fluorescent dye for labeling oligonucleotides due to its high quantum yield and spectral compatibility with common fluorescence detection instrumentation.[1][2][3] These labeled oligonucleotides are critical tools in a variety of molecular biology and diagnostic applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and fluorescence resonance energy transfer (FRET) studies.[1][4]
The "click chemistry" approach, particularly CuAAC, offers a highly efficient and specific method for bioconjugation under mild reaction conditions. CuAAC utilizes a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage. For applications within living systems where copper toxicity is a concern, the metal-free SPAAC reaction is a powerful alternative. SPAAC employs a strained cyclooctyne to react spontaneously with an azide.
This guide includes step-by-step experimental procedures, recommendations for reagent preparation, and methods for the purification and quality control of the final labeled oligonucleotide product.
Quantitative Data Summary
The efficiency of the labeling reaction and the purity of the final product are critical for downstream applications. The following tables summarize typical quantitative data for the labeling of oligonucleotides with 6-FAM alkyne via CuAAC.
| Parameter | Typical Value | Method of Analysis | Reference |
| Labeling Efficiency | >95% | HPLC, Mass Spectrometry | |
| Final Purity (Post-Purification) | >99% | HPLC, Capillary Electrophoresis | |
| Recovery | Quantitative | Not specified |
| Reagent | Recommended Molar Excess (relative to Oligonucleotide) |
| 6-FAM Alkyne | 2 - 5 equivalents |
| Copper(II) Sulfate (CuSO₄) | 10 - 20 equivalents |
| Sodium Ascorbate | 20 - 50 equivalents |
| Copper(I)-stabilizing Ligand (e.g., TBTA, BTTAA) | 10 - 20 equivalents |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with 6-FAM Alkyne via CuAAC
This protocol describes the copper-catalyzed labeling of an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
6-FAM Alkyne
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproinedisulfonic acid disodium salt (BCS)
-
Click Chemistry Buffer (e.g., 1.5 M triethylammonium acetate, pH 7)
-
Argon or Nitrogen gas
-
Purification cartridges (e.g., Glen-Pak™) or HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-FAM alkyne in anhydrous DMSO.
-
Prepare a 100 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in nuclease-free water.
-
Prepare a fresh 1 M stock solution of Sodium L-ascorbate in nuclease-free water.
-
Prepare a 10 mM stock solution of TBTA in DMSO/t-butanol (1:4 v/v).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free water to achieve the final reaction volume.
-
Click Chemistry Buffer to a final concentration of 150 mM.
-
Azide-modified oligonucleotide (e.g., 1 nmol).
-
6-FAM Alkyne stock solution (2-5 equivalents, e.g., 2-5 nmol).
-
TBTA stock solution (1 equivalent relative to copper).
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Prepare a fresh premix of CuSO₄ and Sodium Ascorbate. For a 1 nmol reaction, mix 1 µL of 100 mM CuSO₄ with 2 µL of 1 M Sodium Ascorbate.
-
Add the CuSO₄/Sodium Ascorbate premix to the reaction tube. The final concentration of copper should be around 1-2 mM.
-
Alternatively, specialized "Oligo-Click Kits" are available which contain a stable Cu(I) source and activator, simplifying the setup.
-
-
Incubation:
-
Purge the reaction tube with argon or nitrogen gas to prevent oxidation of the copper(I) catalyst.
-
Seal the tube tightly.
-
Incubate the reaction at room temperature for 1-4 hours or at 37°C for 30-60 minutes. For complex oligonucleotides or multiple labels, overnight incubation may be necessary. The reaction turning brownish-yellow may indicate failure and potential damage to the oligonucleotide.
-
-
Purification of the Labeled Oligonucleotide:
-
Cartridge Purification (DMT-on): This method is suitable if the oligonucleotide was synthesized with a 5'-dimethoxytrityl (DMT) group and the 6-FAM alkyne was added to an internal or 3'-azide.
-
Follow the manufacturer's protocol for the specific purification cartridge (e.g., Glen-Pak™).
-
The general principle involves binding the DMT-on oligonucleotide to the cartridge, washing away unlabeled components, cleaving the DMT group with an acid (e.g., trifluoroacetic acid), and then eluting the purified, labeled oligonucleotide.
-
-
HPLC Purification:
-
Ion-pair reversed-phase HPLC is a common method for purifying labeled oligonucleotides.
-
The separation is based on the hydrophobicity of the dye and the charge of the oligonucleotide.
-
Monitor the elution profile at both 260 nm (for the oligonucleotide) and 495 nm (for 6-FAM).
-
-
-
Quality Control:
-
Analyze the purified product by analytical HPLC to assess purity.
-
Confirm the identity and integrity of the labeled oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides with 6-FAM via SPAAC
This protocol is for the metal-free labeling of an azide-modified oligonucleotide with a 6-FAM-cyclooctyne derivative.
Materials:
-
Azide-modified oligonucleotide
-
6-FAM-cyclooctyne derivative (e.g., 6-FAM-DBCO)
-
DMSO or other suitable organic solvent
-
Nuclease-free water
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 6-FAM-cyclooctyne derivative in DMSO.
-
Prepare a 100 µM stock solution of the azide-modified oligonucleotide in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and the 6-FAM-cyclooctyne derivative in the desired reaction buffer (e.g., PBS).
-
The molar ratio of the cyclooctyne to the azide can be optimized, but typically a 2-10 fold excess of the cyclooctyne is used.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times for SPAAC are generally longer than for CuAAC, ranging from a few hours to overnight, depending on the specific cyclooctyne used.
-
-
Purification and Quality Control:
-
Purify and analyze the labeled oligonucleotide using the same methods described in Protocol 1 (HPLC and mass spectrometry).
-
Visualizations
Caption: Workflow for CuAAC labeling of oligonucleotides with 6-FAM alkyne.
Caption: Workflow for SPAAC labeling of oligonucleotides with a 6-FAM-cyclooctyne.
References
Application Notes and Protocols for Protein Conjugation with 5-FAM Alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed guide for the conjugation of proteins with 5-Carboxyfluorescein (FAM) alkyne. This procedure is a cornerstone of bioconjugation, enabling the fluorescent labeling of proteins for a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays[1][2]. The protocol primarily focuses on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific "click chemistry" method that forms a stable triazole linkage between an azide-modified protein and an alkyne-containing fluorescent dye like FAM alkyne[3][4][5].
The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes. This specificity ensures that the labeling is highly selective. While CuAAC is a robust method, it's important to note that the copper(I) catalyst can be toxic to living cells and may affect protein structure and function in some cases. For applications requiring live-cell labeling, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne instead of a terminal alkyne.
This guide will cover the necessary steps for preparing an azide-modified protein, performing the CuAAC reaction with 5-FAM alkyne, purifying the resulting conjugate, and characterizing the final product.
Experimental Workflow
The overall workflow for protein conjugation with FAM alkyne via CuAAC involves several key stages, from protein preparation to final analysis.
Figure 1: A generalized workflow for the conjugation of an azide-modified protein with 5-FAM alkyne using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a protein conjugation reaction with 5-FAM alkyne. The exact values may need to be optimized for specific proteins and experimental goals.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the protein is in an amine-free buffer if using NHS ester chemistry for azide modification. |
| 5-FAM Alkyne Molar Excess | 3x - 10x over protein | The optimal excess depends on the number of azide groups on the protein and the solubility of the dye. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | A common starting concentration is 1 mM. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 mM - 5 mM | Should be in excess of the CuSO₄ concentration to ensure reduction to Cu(I). A freshly prepared solution is recommended. |
| Copper Ligand (e.g., THPTA) Concentration | 1 mM - 5 mM | The ligand stabilizes the Cu(I) ion, accelerates the reaction, and protects the protein from oxidative damage. |
| Reaction pH | 6.8 - 8.5 | CuAAC is robust across a wide pH range (pH 4-12). For protein stability, a near-neutral to slightly basic pH is often preferred. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by SDS-PAGE or mass spectrometry. |
| Reaction Temperature | Room Temperature (20-25°C) |
Experimental Protocols
Preparation of Azide-Modified Protein
For the CuAAC reaction to proceed, the protein of interest must first be modified to contain an azide group. This can be achieved through several methods:
-
Metabolic Labeling: Incorporate an azide-containing unnatural amino acid (e.g., p-azidophenylalanine) into the protein during expression. This method allows for site-specific labeling.
-
Chemical Modification: React the protein with an amine-reactive azide-NHS ester. This will randomly label the primary amines on lysine residues and the N-terminus of the protein.
Protocol for Azide-Labeling via NHS Ester:
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., PBS, phosphate buffered saline) at a pH of 8.3-8.5. The optimal pH for NHS ester reactions is slightly basic.
-
Prepare Azide-NHS Ester Stock: Dissolve the azide-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution fresh before use.
-
Labeling Reaction: Add a 5-10 fold molar excess of the azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column (size exclusion chromatography) equilibrated with the desired storage buffer for your protein.
Protein Conjugation with 5-FAM Alkyne (CuAAC)
This protocol is adapted for the conjugation of an azide-modified protein with 5-FAM alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
5-FAM alkyne
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Deionized water
-
Desalting columns for purification
Protocol:
-
Prepare Stock Solutions:
-
5-FAM Alkyne: Dissolve 5-FAM alkyne in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the 10 mM 5-FAM alkyne stock solution to achieve the desired molar excess (e.g., 3x-10x over the protein).
-
Add the 50 mM THPTA stock solution to a final concentration of 1 mM. Vortex briefly.
-
Add the 50 mM CuSO₄ stock solution to a final concentration of 1 mM. Vortex briefly.
-
To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate stock solution to a final concentration of 5 mM. Vortex immediately.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification of the FAM-Labeled Protein
It is crucial to remove unreacted 5-FAM alkyne and copper catalyst from the labeled protein.
Protocol using a Desalting Column:
-
Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired final buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Load the Sample: Carefully load the entire reaction mixture onto the center of the equilibrated column.
-
Elute the Labeled Protein: Elute the protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye and reaction components will be retained longer.
-
Collect Fractions: Collect the colored fractions corresponding to the FAM-labeled protein.
Characterization of the FAM-Labeled Protein
Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified FAM-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for FAM (approximately 495 nm, A₄₉₅).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the absorbance of the FAM dye at 280 nm:
-
A_prot = A₂₈₀ - (A₄₉₅ x CF)
-
Where CF is the correction factor for the dye at 280 nm (for FAM, this is typically ~0.3).
-
-
Calculate the protein concentration using the Beer-Lambert law:
-
Protein Concentration (M) = A_prot / (ε_prot x path length)
-
Where ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₄₉₅ / (ε_dye x path length)
-
Where ε_dye is the molar extinction coefficient of FAM at 495 nm (typically ~75,000 cm⁻¹M⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
SDS-PAGE Analysis:
The labeled protein can also be visualized by SDS-PAGE. The fluorescently labeled protein band can be detected using a fluorescence gel scanner before staining with Coomassie blue to visualize all proteins. This can confirm that the fluorescence is associated with the protein of the correct molecular weight.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in the CuAAC reaction mechanism.
Figure 2: A diagram illustrating the key components and their roles in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for protein labeling.
References
- 1. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
Application Note: Copper-Catalyzed Click Chemistry for FAM Alkyne Labeling
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction used for the specific covalent labeling of biomolecules.[1][2][3][4] This method facilitates the formation of a stable triazole linkage between an alkyne and an azide.[5] The use of fluorescein alkyne (FAM-alkyne) allows for the introduction of a highly fluorescent reporter group, enabling sensitive detection in various applications, including proteomics, genomics, and cellular imaging.
The efficiency and biocompatibility of the CuAAC reaction are critically dependent on the catalytic system. The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state. Therefore, the reaction typically employs a Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. Furthermore, accelerating and stabilizing ligands are essential to protect the Cu(I) ion, prevent oxidative damage to biomolecules, and enhance reaction kinetics. This note provides a detailed protocol for labeling azide-modified biomolecules with FAM-alkyne, focusing on the roles of the copper catalyst and key ligands.
Key Components of the Catalytic System
Successful FAM-alkyne labeling hinges on the careful selection and optimization of the catalyst components.
-
Copper(II) Sulfate (CuSO₄): The most common and convenient source of copper for the reaction. It is readily available and stable.
-
Sodium Ascorbate: A mild reducing agent used to reduce Cu(II) to the catalytically active Cu(I) state. It should always be prepared fresh.
-
Ligands: These molecules chelate the Cu(I) ion, stabilizing it against oxidation and disproportionation, thereby increasing reaction efficiency and protecting sensitive biomolecules from copper-mediated damage. The choice of ligand is critical and depends on the solvent system and the nature of the biomolecules being labeled.
Ligand Comparison:
| Ligand | Key Characteristics | Recommended Use |
| TBTA (Tris(benzyltriazolylmethyl)amine) | The first widely used ligand for CuAAC. Highly effective but has poor water solubility, often requiring co-solvents like DMSO. | Reactions in organic solvents or aqueous mixtures containing DMSO. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA, ideal for bioconjugation in purely aqueous systems. It is highly effective at protecting biomolecules and maintaining cell viability. | Labeling of sensitive proteins, nucleic acids, and live cells in aqueous buffers. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand that can exhibit even faster kinetics than THPTA, making it suitable for rapid labeling under dilute conditions. | High-efficiency labeling, particularly in living systems or when rapid reaction times are required. |
Detailed Experimental Protocols
This section provides a general protocol for labeling an azide-modified protein with FAM-alkyne in an aqueous buffer using a THPTA/Copper(II) catalyst system. This protocol should be optimized for specific applications.
Protocol 1: Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for reproducible results.
| Reagent | Stock Concentration | Solvent | Storage Notes |
| Azide-Modified Protein | 1-10 mg/mL (or ~100-500 µM) | Appropriate Buffer (e.g., PBS, pH 7.4) | Store as recommended for the specific protein. Avoid buffers containing Tris, which can inhibit the reaction. |
| FAM-Alkyne | 10 mM | DMSO | Store at -20°C, protected from light. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Deionized Water | Stable at room temperature. |
| THPTA Ligand | 50-200 mM | Deionized Water | Can be stored frozen for several weeks. |
| Sodium Ascorbate | 100-500 mM | Deionized Water | Must be prepared fresh immediately before use as it readily oxidizes. |
| Aminoguanidine HCl (Optional) | 100 mM | Deionized Water | Can be added to prevent oxidative damage to proteins. |
Protocol 2: Labeling Reaction
The following steps outline the setup for a 100 µL final reaction volume. Reactions can be scaled as needed.
Recommended Final Concentrations:
| Reagent | Final Concentration | Example Volume for 100 µL Rxn |
| Azide-Modified Protein | 10-100 µM | (Varies) |
| FAM-Alkyne | 50-500 µM (1.5-10x excess over protein) | 1 µL of 10 mM stock (for 100 µM) |
| CuSO₄ | 50-1000 µM | 1 µL of 20 mM stock (for 200 µM) |
| THPTA Ligand | 250-5000 µM (5:1 ratio to CuSO₄) | 1 µL of 100 mM stock (for 1 mM) |
| Sodium Ascorbate | 1-5 mM | 1 µL of 100 mM fresh stock (for 1 mM) |
| Aminoguanidine (Optional) | 1 mM | 1 µL of 100 mM stock |
Procedure:
-
Prepare Catalyst Premix: In a clean microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions. A 5:1 ligand-to-copper molar ratio is recommended to protect biomolecules. Mix gently and let it stand for 1-2 minutes.
-
Combine Reactants: In a separate reaction tube, add the azide-modified protein solution and the appropriate volume of buffer. Add the FAM-alkyne stock solution and mix gently.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the tube containing the protein and alkyne.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the click reaction. Mix gently by pipetting.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Reaction times may vary and can be optimized by monitoring progress via techniques like SDS-PAGE with fluorescence imaging.
-
Purification: Remove unreacted FAM-alkyne and catalyst components. For proteins, this can be achieved using spin desalting columns, dialysis, or ethanol/acetone precipitation.
Visualizations
CuAAC Reaction Mechanism
The diagram below illustrates the fundamental components and pathway of the copper-catalyzed azide-alkyne cycloaddition. The ligand-stabilized Cu(I) catalyst facilitates the reaction between the FAM-Alkyne and the Azide-Biomolecule to form the fluorescently labeled triazole product.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
This flowchart outlines the key steps of the FAM-alkyne labeling protocol, from reagent preparation to the final purified product.
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Newly Synthesized Proteins with FAM Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The ability to specifically identify and quantify newly synthesized proteins is crucial for understanding the dynamic cellular responses to various stimuli, developmental processes, and the effects of therapeutic agents. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and widely adopted technique for monitoring protein synthesis in living cells and organisms.[1][2][3] This method circumvents the limitations of traditional techniques, such as radioactive labeling, by employing bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes.[4]
The core principle of this technique involves two key steps.[5] First, a non-canonical amino acid containing a "bioorthogonal handle" is introduced to cells. A commonly used analog is L-azidohomoalanine (AHA), which is a surrogate for methionine and is incorporated into nascent polypeptide chains during protein translation by the cell's own machinery. This metabolic labeling step effectively endows newly synthesized proteins with an azide group.
The second step is the chemoselective ligation, or "click chemistry," reaction. The azide-labeled proteins are detected by covalently attaching a reporter molecule that contains a complementary alkyne group. This is typically achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For fluorescent detection, an alkyne-functionalized fluorophore, such as 5-Carboxyfluorescein (FAM) alkyne, is used. The resulting triazole linkage is stable, allowing for the sensitive and specific visualization and quantification of the newly synthesized proteome.
Applications in Research and Drug Development:
-
Monitoring Global Protein Synthesis: Assess changes in overall protein production in response to drug treatment, environmental stress, or disease states.
-
Pulse-Chase Analysis: Determine the stability and degradation rates of newly synthesized proteins.
-
Cell-Specific Proteomics: In complex tissues or co-culture systems, this technique can be combined with cell-sorting or microscopy to analyze protein synthesis in specific cell populations.
-
Identification of Nascent Proteins: Coupled with affinity purification and mass spectrometry, this method allows for the identification of proteins being synthesized under specific conditions.
-
In-Gel Fluorescence Detection: Rapidly visualize and quantify newly synthesized proteins separated by SDS-PAGE.
-
High-Throughput Screening: Adaptable for screening compound libraries for their effects on protein synthesis.
Quantitative Data Summary
The efficiency and sensitivity of labeling can be influenced by several factors, including cell type, labeling time, and the concentration of reagents. The following table summarizes typical quantitative parameters associated with this technique.
| Parameter | Typical Value/Range | Notes |
| AHA Concentration for Labeling | 25 - 50 µM | Higher concentrations may be toxic to some cell types. Optimal concentration should be determined empirically. |
| Labeling Time | 1 - 4 hours | Shorter times are suitable for "pulse" labeling of rapidly synthesized proteins. Longer times can increase signal but may also capture slower turnover proteins. |
| FAM Alkyne Concentration for Click Reaction | 1 - 10 µM | The optimal concentration depends on the amount of azide-labeled protein and the reaction volume. |
| Click Reaction Efficiency | High (>90%) | The CuAAC reaction is generally very efficient and rapid, often completing in under an hour. |
| Limit of Detection (In-Gel) | Low femtomole range | Dependent on the imaging system and the abundance of the target protein. As little as 250 fmol of a protein mixture can be detected. |
| Signal-to-Noise Ratio | High | The bioorthogonal nature of the reaction minimizes background fluorescence from non-specific labeling. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the overall experimental workflow and the core chemical reaction.
Caption: Experimental workflow for labeling and detecting newly synthesized proteins.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with AHA
This protocol is designed for adherent mammalian cells in a 6-well plate format. Adjust volumes as needed for different culture vessels.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Amino Acid Starvation (Optional but Recommended): To increase the incorporation efficiency of AHA, deplete endogenous methionine.
-
Aspirate the complete culture medium.
-
Wash the cells once with sterile PBS.
-
Add methionine-free DMEM supplemented with 10% dFBS.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Metabolic Labeling:
-
Prepare the labeling medium: methionine-free DMEM supplemented with 10% dFBS and the desired final concentration of AHA (typically 25-50 µM).
-
Aspirate the starvation medium.
-
Add the AHA labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C, 5% CO₂.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer containing protease inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein lysate containing AHA-labeled proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction with FAM Alkyne
This protocol describes the CuAAC reaction for a 50 µL total reaction volume.
Materials:
-
AHA-labeled protein lysate (from Protocol 1)
-
5-FAM Alkyne stock solution (e.g., 1 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended, e.g., THPTA or BTTAA, 50 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: In a microcentrifuge tube, add 20-50 µg of AHA-labeled protein lysate. Adjust the volume to ~35 µL with PBS or lysis buffer.
-
Prepare Click Reaction Cocktail: Prepare a master mix of the click chemistry reagents immediately before use. For one 50 µL reaction, add the components in the following order:
-
5 µL of 5-FAM Alkyne (for a final concentration of 100 µM, adjust as needed)
-
5 µL of reducing agent (final concentration 50 mM)
-
2.5 µL of CuSO₄ (final concentration 2.5 mM)
-
2.5 µL of copper-chelating ligand (final concentration 2.5 mM)
-
Note: The final concentrations may need optimization. The use of a copper-chelating ligand like THPTA can improve reaction efficiency and reduce protein degradation.
-
-
Initiate the Reaction: Add 15 µL of the freshly prepared click reaction cocktail to the 35 µL of protein sample.
-
Incubation: Vortex the tube briefly and incubate at room temperature for 30-60 minutes, protected from light.
-
Prepare for Analysis: Stop the reaction by adding SDS-PAGE loading buffer. The sample is now ready for analysis by in-gel fluorescence.
Protocol 3: In-Gel Fluorescence Detection
Materials:
-
FAM-labeled protein sample (from Protocol 2)
-
Polyacrylamide gel and electrophoresis system
-
Fluorescence gel scanner with appropriate excitation and emission filters for FAM (Excitation/Emission: ~495/518 nm)
Procedure:
-
SDS-PAGE: Load the FAM-labeled protein sample onto a polyacrylamide gel. Include a protein ladder and a negative control (lysate from cells not treated with AHA but subjected to the click reaction).
-
Electrophoresis: Run the gel according to standard procedures to separate the proteins by molecular weight.
-
Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette. Do not fix or stain the gel with Coomassie or other dyes before scanning for fluorescence, as this can quench the signal.
-
Place the gel on the imaging surface of a fluorescence scanner.
-
Scan the gel using the appropriate laser and filter set for FAM fluorescence.
-
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to newly synthesized proteins using appropriate imaging software.
-
Total Protein Staining (Optional): After fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal protein loading.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 6-FAM Alkyne in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of 6-FAM (6-carboxyfluorescein) alkyne and related reagents in polymerase chain reaction (PCR) applications. The protocols detailed below are intended to facilitate the generation of fluorescently labeled nucleic acids for a variety of downstream analyses, including but not limited to, quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and fragment analysis.
Introduction to 6-FAM Alkyne in PCR
6-carboxyfluorescein, commonly known as 6-FAM, is a widely used green fluorescent dye for labeling oligonucleotides.[1] Its alkyne derivative, 6-FAM alkyne, is a key reagent in the realm of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[2][3] This reaction allows for the highly efficient and specific covalent attachment of the 6-FAM fluorophore to a biomolecule containing a complementary azide group.[2][3]
In the context of PCR, this technology offers two primary strategies for labeling amplicons:
-
Post-PCR Labeling of Alkyne-Modified PCR Products: This involves the enzymatic incorporation of alkyne-modified deoxynucleoside triphosphates (dNTPs) during the PCR process. The resulting alkyne-containing PCR products are then "clicked" with an azide-modified 6-FAM molecule. This method allows for a high density of labeling.
-
Direct Incorporation of 6-FAM Alkyne-Labeled Primers: In this approach, a PCR primer is synthesized with a 5'-alkyne modification, which is then reacted with 6-FAM azide to create a fluorescently labeled primer. This pre-labeled primer is then used in a standard PCR reaction to generate fluorescently tagged amplicons.
The choice of method depends on the specific application, desired labeling density, and experimental design.
Key Applications
-
Quantitative Real-Time PCR (qPCR): 6-FAM is a common reporter dye in qPCR probes, such as TaqMan probes.
-
Genotyping: Used in techniques like allele-specific PCR for single nucleotide polymorphism (SNP) analysis.
-
Fragment Analysis: Fluorescently labeled PCR products are essential for applications like amplified fragment length polymorphism (AFLP) analysis.
-
Fluorescence In Situ Hybridization (FISH): Labeled probes generated through these methods can be used for the visualization of specific DNA sequences in cells and tissues.
Data Presentation
Spectroscopic Properties of 6-FAM
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | |
| Emission Maximum (λem) | ~517 nm |
Click Chemistry Reaction Efficiency
| Application | Reported Conversion Rate | Reference |
| Post-PCR labeling of highly modified DNA fragments | > 90% |
Note: PCR efficiency when using alkyne-modified dNTPs can be comparable to standard PCR, but may require optimization of polymerase and reaction conditions.
Experimental Workflows and Signaling Pathways
Workflow for Post-PCR Labeling of Amplicons
Caption: Post-PCR labeling workflow.
Workflow for Using 6-FAM Alkyne Labeled Primers
Caption: Labeled primer PCR workflow.
Experimental Protocols
Protocol 1: PCR with Alkyne-Modified dNTPs
This protocol describes the generation of alkyne-modified PCR products.
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Pwo or KOD polymerase, as some studies suggest Family B polymerases are more efficient with modified dNTPs)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Alkyne-modified dUTP (e.g., 5-ethynyl-2'-deoxyuridine triphosphate)
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, assemble the following components on ice. The final volume is typically 20-50 µL.
| Component | Final Concentration | Example (50 µL reaction) |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP mix (10 mM each) | 200 µM each | 1 µL |
| Alkyne-dUTP (1 mM) | 20-100 µM | 1-5 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| DNA Template | 1 pg - 100 ng | Variable |
| DNA Polymerase | 1-2.5 units | Variable |
| Nuclease-free water | - | To 50 µL |
-
Perform Thermal Cycling: Use a standard 3-step PCR protocol. Annealing temperature and extension time should be optimized for the specific primers and amplicon length.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 20-30 sec | 30-40 |
| Annealing | 55-65°C | 20-40 sec | |
| Extension | 68-72°C | 30-60 sec/kb | |
| Final Extension | 68-72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite |
-
Analyze PCR Product: Run a small aliquot of the PCR product on an agarose gel to confirm amplification and correct product size.
Protocol 2: Post-PCR Click Chemistry Labeling
This protocol details the labeling of alkyne-modified PCR products with 6-FAM azide.
Materials:
-
Alkyne-modified PCR product (from Protocol 1)
-
6-FAM azide (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (20 mM stock in water)
-
Copper-stabilizing ligand (e.g., THPTA) (100 mM stock in water)
-
Freshly prepared sodium ascorbate (300 mM stock in water)
-
Nuclease-free water
-
PBS buffer
Procedure:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the following reagents. Protect from light.
| Component | Final Concentration | Example (50 µL reaction) |
| Alkyne-modified PCR product | - | 1-10 µL |
| PBS (10x) | 1x | 5 µL |
| 6-FAM Azide (10 mM) | 50 µM | 0.25 µL |
| THPTA (100 mM) | 2 mM | 1 µL |
| CuSO4 (20 mM) | 0.4 mM | 1 µL |
| Sodium Ascorbate (300 mM) | 6 mM | 1 µL |
| Nuclease-free water | - | To 50 µL |
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the Labeled Product: Purify the 6-FAM labeled PCR product to remove unreacted dye and reaction components. This can be achieved using:
-
Spin column-based PCR purification kits.
-
Ethanol precipitation.
-
Gel electrophoresis followed by gel extraction.
-
-
Quantify and Store: Measure the concentration of the labeled DNA. Store at -20°C, protected from light.
Protocol 3: PCR Using 5'-FAM-Labeled Primers
This protocol uses a pre-labeled primer for direct generation of fluorescent PCR products.
Materials:
-
DNA template
-
5'-FAM-labeled forward primer
-
Unlabeled reverse primer
-
DNA polymerase
-
dNTP mix
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: Assemble the PCR reaction as you would for a standard PCR, substituting one of the primers with the 5'-FAM-labeled version.
| Component | Final Concentration | Example (50 µL reaction) |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP mix (10 mM each) | 200 µM each | 1 µL |
| 5'-FAM Forward Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| DNA Template | 1 pg - 100 ng | Variable |
| DNA Polymerase | 1-2.5 units | Variable |
| Nuclease-free water | - | To 50 µL |
-
Perform Thermal Cycling: Use a standard PCR protocol optimized for your primers and template.
-
Analyze Labeled Product: The PCR product can be directly analyzed by methods sensitive to fluorescence, such as fragment analysis on a capillary sequencer or visualization on a gel imager.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no PCR product (Protocol 1) | Inhibition of polymerase by alkyne-dNTPs. | - Optimize the ratio of alkyne-dNTP to natural dNTP. - Try a different DNA polymerase (Family B polymerases may be more tolerant). - Increase the amount of polymerase. |
| Low labeling efficiency (Protocol 2) | - Inefficient click reaction. - Oxidation of Cu(I) catalyst. - Degradation of reagents. | - Ensure all click chemistry reagents are fresh, especially sodium ascorbate. - Use a copper-stabilizing ligand like THPTA. - Degas solutions to remove oxygen. - Increase incubation time or temperature (up to 37°C). |
| High background fluorescence | - Incomplete removal of unreacted 6-FAM azide. - Non-specific binding of the dye to DNA or reaction components. | - Ensure thorough purification of the labeled product. Use a method that effectively removes small molecules. - Perform an additional wash step during spin column purification. |
| Reduced PCR efficiency (Protocol 3) | The 5'-FAM label may interfere with primer annealing or polymerase extension. | - Optimize annealing temperature. - Redesign the primer with a longer spacer arm between the 5' end and the FAM molecule. |
| Photobleaching of 6-FAM | Excessive exposure to light. | - Store labeled primers and PCR products in the dark. - Minimize exposure to excitation light during fluorescence imaging. |
References
- 1. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. PCR Cleanup: Purifying Your PCR Product | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with FAM-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and localization of specific DNA or RNA sequences within the context of the cell or tissue. This technique utilizes fluorescently labeled nucleic acid probes that bind to complementary target sequences. The 6-carboxyfluorescein (FAM) fluorophore is a widely used label for FISH probes, emitting a bright green fluorescence. These application notes provide detailed protocols for performing FISH with FAM-labeled probes on various sample types, along with comprehensive troubleshooting guidance.
FAM is a derivative of fluorescein that is well-suited for applications requiring high fluorescence quantum yield. It has an excitation maximum at approximately 495 nm and an emission maximum at around 517 nm, making it compatible with standard fluorescein filter sets on fluorescence microscopes. While robust, the success of FISH experiments using FAM-labeled probes is highly dependent on meticulous sample preparation, optimal hybridization conditions, and careful post-hybridization washing.
Quantitative Data Presentation
The selection of a fluorophore can significantly impact the outcome of a FISH experiment. While FAM is a cost-effective and bright fluorophore, other dyes may offer enhanced performance in specific applications, particularly concerning photostability. Below is a comparison of the key photophysical properties of 6-FAM and a commonly used alternative, Alexa Fluor 488.
| Property | 6-Carboxyfluorescein (6-FAM) | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~495 | ~495 |
| Emission Maximum (nm) | ~517 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 |
| Quantum Yield | ~0.93 | ~0.92 |
| Photostability | Moderate | High[1] |
| pH Sensitivity | Sensitive to acidic pH | Relatively insensitive between pH 4 and 10[1] |
Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield of FAM is high, its moderate photostability can be a limitation in experiments requiring long exposure times.[1] Alexa Fluor 488 is known for its superior photostability, making it a preferable choice for quantitative and time-lapse imaging.[1]
Experimental Workflows and Signaling Pathways
General FISH Experimental Workflow
The following diagram illustrates the key steps in a typical FISH experiment.
Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).
Experimental Protocols
Protocol 1: FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for the detection of DNA targets in FFPE sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deparaffinization solution
-
Pretreatment solution (e.g., citrate buffer, pH 6.0)
-
Protease solution (e.g., pepsin, proteinase K)
-
20x SSC buffer
-
Formamide
-
FAM-labeled DNA probe
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Coplin jars
-
Water bath
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 10 minutes to remove paraffin.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.
-
Rinse with distilled water for 5 minutes.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in pretreatment solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the same solution.
-
-
Protease Digestion:
-
Incubate sections with protease solution at 37°C for 10-30 minutes. The optimal time will depend on the tissue type and fixation time and should be determined empirically.
-
Rinse slides in distilled water.
-
-
Dehydration:
-
Dehydrate the sections through a series of 5-minute incubations in 70%, 95%, and 100% ethanol.
-
Air dry the slides completely.
-
-
Denaturation and Hybridization:
-
Prepare the hybridization buffer containing the FAM-labeled probe. A typical buffer consists of 50% formamide, 2x SSC, and 10% dextran sulfate.
-
Apply the probe solution to the target area on the slide and cover with a coverslip, avoiding air bubbles.
-
Denature the probe and target DNA simultaneously by placing the slides on a hot plate at 75-80°C for 5-10 minutes.
-
Transfer the slides to a humidified chamber and incubate at 37°C for 16-24 hours.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in 2x SSC with 0.3% NP-40 at 72°C for 2 minutes to remove non-specifically bound probe.
-
Wash in 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides again through an ethanol series (70%, 95%, 100%) for 2 minutes each.
-
Air dry in the dark.
-
Apply DAPI counterstain for 10 minutes.
-
Rinse briefly in wash buffer.
-
Mount with antifade medium.
-
-
Imaging:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for FAM (green) and DAPI (blue).
-
Protocol 2: FISH on Cultured Cells
This protocol is suitable for adherent or suspension cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or methanol:acetic acid 3:1)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Ethanol (70%, 90%, 100%)
-
20x SSC buffer
-
Formamide
-
FAM-labeled DNA or RNA probe
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Coplin jars
-
Humidified chamber
Procedure:
-
Cell Preparation:
-
Adherent cells: Grow cells on sterile coverslips in a petri dish.
-
Suspension cells: Cytocentrifuge cells onto slides.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature or with cold methanol:acetic acid for 10 minutes.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Dehydration (optional but recommended):
-
Dehydrate through a series of 3-minute incubations in 70%, 90%, and 100% ethanol.
-
Air dry.
-
-
Denaturation and Hybridization:
-
Prepare hybridization buffer with the FAM-labeled probe.
-
Apply the probe solution to the cells.
-
For DNA FISH, denature at 72-75°C for 5 minutes. For RNA FISH, denaturation is typically not required.
-
Incubate in a humidified chamber at 37°C for 2-16 hours.
-
-
Post-Hybridization Washes:
-
Wash with 50% formamide/2x SSC at 42°C for 3 x 5 minutes.
-
Wash with 2x SSC at 42°C for 2 x 5 minutes.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain for 10 minutes.
-
Rinse with PBS.
-
Mount with antifade medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Protocol 3: FISH on Metaphase Chromosomes
This protocol is for visualizing specific DNA sequences on condensed chromosomes.
Materials:
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (methanol:acetic acid, 3:1)
-
20x SSC buffer
-
Formamide
-
FAM-labeled DNA probe
-
DAPI counterstain
-
Antifade mounting medium
-
Microscope slides
-
Coverslips
-
Coplin jars
-
Water bath
-
Humidified chamber
Procedure:
-
Chromosome Preparation:
-
Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest cells and treat with hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with several changes of fresh, cold methanol:acetic acid fixative.
-
Drop the cell suspension onto clean, cold, humid slides to prepare chromosome spreads.
-
Age the slides at room temperature for at least 24 hours or bake at 65°C for 1 hour.
-
-
Pretreatment:
-
Treat slides with RNase A (100 µg/ml in 2x SSC) for 1 hour at 37°C to remove cellular RNA.
-
Wash in 2x SSC.
-
Treat with pepsin (0.005% in 10 mM HCl) for 5-10 minutes at 37°C to remove cytoplasm.[2]
-
Wash in PBS.
-
-
Dehydration:
-
Dehydrate through an ethanol series (70%, 90%, 100%) for 3 minutes each.
-
Air dry.
-
-
Denaturation and Hybridization:
-
Denature the chromosomal DNA in 70% formamide/2x SSC at 70-75°C for 2-5 minutes.
-
Immediately dehydrate through a cold ethanol series (70%, 90%, 100%) and air dry.
-
Denature the FAM-labeled probe by heating at 75°C for 5-10 minutes and then placing it on ice.
-
Apply the denatured probe to the slide, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash with 50% formamide/2x SSC at 42°C for 3 x 5 minutes.
-
Wash with 0.1x SSC at 60°C for 2 x 5 minutes.
-
Wash with 4x SSC/0.05% Tween 20 at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain.
-
Mount with antifade medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Troubleshooting
Successful FISH requires careful optimization at each step. The following table outlines common problems encountered when using FAM-labeled probes and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling | - Verify probe labeling efficiency. |
| - Insufficient probe concentration | - Increase probe concentration. | |
| - Poor probe penetration | - Optimize permeabilization/protease digestion step. | |
| - Incomplete denaturation | - Increase denaturation temperature or time. | |
| - Incorrect hybridization temperature | - Optimize hybridization temperature based on probe Tm. | |
| - Faded signal due to photobleaching | - Use an antifade mounting medium. - Minimize exposure to excitation light. - Consider using a more photostable dye like Alexa Fluor 488. | |
| - Incorrect microscope filter set | - Ensure the filter set is appropriate for FAM (Ex: ~495nm, Em: ~520nm). | |
| High Background/Non-specific Signal | - Probe concentration is too high | - Titrate the probe to determine the optimal concentration. |
| - Inadequate washing | - Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration). | |
| - Non-specific binding of the probe | - Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer. | |
| - Autofluorescence of the tissue/cells | - Treat with sodium borohydride or use an autofluorescence quencher. - For FFPE, ensure complete removal of paraffin. | |
| - Probe drying out during hybridization | - Ensure the hybridization chamber is properly humidified. | |
| Poor Morphology | - Over-digestion with protease | - Reduce the protease incubation time or concentration. |
| - Harsh denaturation conditions | - Decrease the denaturation temperature or time. | |
| - Improper fixation | - Optimize fixation time and fixative type. | |
| Uneven or Patchy Signal | - Uneven distribution of the probe | - Ensure the probe is evenly spread under the coverslip. Avoid air bubbles. |
| - Incomplete deparaffinization (FFPE) | - Extend xylene washes to ensure all paraffin is removed. | |
| - Uneven protease digestion | - Ensure the entire tissue section is submerged in the protease solution. |
Logical Relationship Diagram for Troubleshooting Weak Signals
Caption: A logical workflow for troubleshooting weak or absent FISH signals.
References
Application Note: Cellular Imaging with 6-FAM Alkyne Labeled Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization of specific molecules within complex cellular environments. The combination of bioorthogonal chemistry and bright, stable fluorophores offers unparalleled specificity and sensitivity. This application note details the use of 6-carboxyfluorescein (6-FAM) alkyne for cell imaging. 6-FAM is a widely used green fluorescent dye known for its high quantum yield and spectral properties compatible with standard microscopy equipment.[1][2]
The labeling strategy relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[3] This reaction involves the specific and efficient covalent bond formation between an alkyne (6-FAM alkyne) and an azide-modified biomolecule under mild, aqueous conditions.[4][5] Because neither terminal alkynes nor azides are naturally present in biological systems, this reaction provides an exceptionally low-background method for labeling and visualizing a wide array of targets, including proteins, nucleic acids, and lipids.
Principle of the Method
The imaging process is a two-step procedure designed to minimize perturbation to the biological system while maximizing labeling efficiency.
-
Metabolic or Enzymatic Labeling: Cells are first incubated with a precursor molecule containing an azide group. This precursor is a modified version of a natural building block (e.g., an amino acid, nucleoside, or fatty acid). Cellular machinery incorporates this azide-tagged molecule into newly synthesized biomolecules (e.g., proteins, DNA, or lipids).
-
Click Reaction: After metabolic labeling, the cells are fixed and permeabilized. The 6-FAM alkyne is then introduced along with a copper(I) catalyst. The alkyne on the 6-FAM molecule selectively "clicks" onto the azide group of the incorporated precursor, covalently attaching the bright green fluorophore to the target biomolecule. The use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the sample from oxidative damage.
This approach allows for the temporal and spatial tracking of biological processes such as DNA replication, protein synthesis, and post-translational modifications with high fidelity.
Figure 1. The two-step bioorthogonal labeling strategy.
Applications
The 6-FAM alkyne labeling strategy is versatile and can be applied to various research areas:
-
Drug Development: To assess the cellular uptake and localization of alkyne-modified drug candidates.
-
Cell Proliferation Assays: By using an azide-modified nucleoside like 5-ethynyl-2'-deoxyuridine (EdU) followed by a click reaction with 6-FAM alkyne, researchers can visualize DNA replication in proliferating cells.
-
Protein Synthesis and Localization: Introducing azide-modified amino acids (e.g., L-azidohomoalanine, AHA) allows for the labeling and tracking of newly synthesized proteins.
-
Glycan and Lipid Imaging: Metabolically labeling cells with azide-functionalized sugars or fatty acids enables the visualization of glycosylation patterns and lipid trafficking.
Quantitative Data
The selection of a fluorophore is critical for successful imaging. 6-FAM is a derivative of fluorescein and offers excellent brightness for detection. Key properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490-492 nm | |
| Emission Maximum (λem) | ~513-517 nm | |
| Molar Extinction Coefficient (ε) | ~74,000-80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 | |
| Molecular Formula | C₂₄H₁₅NO₆ | |
| Molecular Weight | ~413.38 g/mol | |
| Solubility | DMSO, DMF |
Experimental Protocols
This section provides a general protocol for labeling and imaging newly synthesized DNA in cultured mammalian cells using an azide-containing nucleoside and 6-FAM alkyne.
Required Materials
-
Reagents:
-
Azide-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine, EdU)
-
6-FAM Alkyne (stored at -20°C, protected from light)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS
-
Click Reaction Buffer (prepare fresh):
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in dH₂O)
-
Reducing Agent: Sodium Ascorbate (e.g., 1 M in dH₂O, prepare fresh)
-
Copper Ligand: THPTA (e.g., 50 mM in dH₂O)
-
Final concentrations in the reaction cocktail are typically 1-2 mM CuSO₄, 10-20 mM Sodium Ascorbate, and 1-2 mM THPTA.
-
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Coverslips and culture plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
-
Experimental Workflow
The overall workflow involves sequential steps from cell preparation to imaging.
Figure 2. General experimental workflow for cell imaging.
Step-by-Step Protocol
-
Cell Preparation: Seed mammalian cells on sterile glass coverslips in a culture plate. Allow cells to adhere and grow overnight to reach approximately 50-70% confluency.
-
Metabolic Labeling: Add the azide-modified nucleoside (e.g., EdU) to the culture medium at a final concentration of 10-50 µM. Incubate for a period relevant to your experiment (e.g., 1-2 hours for S-phase labeling).
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
445 µL PBS
-
10 µL CuSO₄ solution (to 2 mM final)
-
10 µL THPTA ligand (to 1 mM final)
-
25 µL 6-FAM Alkyne (e.g., from a 100 µM stock for 5 µM final)
-
10 µL fresh Sodium Ascorbate solution (to 20 mM final)
-
-
Note: Add the reagents in the order listed. The solution should remain clear.
-
Aspirate PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional) A counterstain for the nucleus (e.g., DAPI) can be performed at this stage.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set suitable for FAM (Excitation: ~490 nm, Emission: ~515 nm). Labeled nuclei will exhibit bright green fluorescence.
-
Troubleshooting
-
No/Weak Signal:
-
Confirm successful metabolic labeling; optimize precursor concentration and incubation time.
-
Ensure the sodium ascorbate solution is freshly prepared, as it is easily oxidized.
-
Increase the concentration of 6-FAM alkyne or the catalyst components.
-
Verify the integrity of the 6-FAM alkyne (should be stored protected from light).
-
-
High Background:
-
Ensure thorough washing after fixation, permeabilization, and the click reaction.
-
Reduce the concentration of 6-FAM alkyne.
-
The use of a copper-chelating ligand like THPTA helps minimize non-specific copper binding.
-
-
Cell Morphology Issues:
-
Be gentle during washing steps.
-
Optimize fixation and permeabilization times and reagent concentrations to preserve cellular structures.
-
References
Application Note: Determination of Degree of Labeling for FAM-Alkyne Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (FAM) is a widely used fluorescent dye for labeling biomolecules such as proteins, antibodies, and nucleic acids. The alkyne functional group allows for a highly specific and efficient conjugation to azide-modified molecules via "click chemistry."[1][2] Determining the Degree of Labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical step for ensuring experimental consistency and optimal performance of the labeled conjugate.[3][4][5] An optimal DOL is crucial, as under-labeling can result in weak signals, while over-labeling may lead to fluorescence quenching and loss of biological activity. For antibodies, the optimal DOL typically falls between 2 and 10. This document provides a detailed protocol for calculating the DOL of FAM-alkyne conjugates using UV-Visible spectrophotometry.
Principle of DOL Calculation
The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the FAM dye (approximately 494 nm). Using the Beer-Lambert law and the known molar extinction coefficients of the protein and the dye, the concentration of each component can be determined, and their molar ratio (the DOL) can be calculated. A correction factor is necessary because the FAM dye also absorbs light at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration.
Quantitative Data for DOL Calculation
The accuracy of the DOL calculation is dependent on precise values for the molar extinction coefficients of the biomolecule and the dye, as well as the correction factor for the dye's absorbance at 280 nm.
| Parameter | Value | Wavelength (nm) | Source |
| Molar Extinction Coefficient (ε) of IgG | 210,000 M⁻¹cm⁻¹ | 280 nm | |
| Molar Extinction Coefficient (ε) of 5-FAM | 83,000 M⁻¹cm⁻¹ | ~494 nm | |
| Correction Factor (CF) for 5-FAM at 280 nm | 0.178 - 0.35 | 280 nm |
Note: The Correction Factor (CF) is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (~494 nm). This value can vary slightly depending on the specific isomer and buffer conditions. For this protocol, an average value will be used in the sample calculation.
Experimental Protocols
Protocol for Protein Labeling with FAM-Alkyne via Click Chemistry
This protocol provides a general guideline for labeling an azide-modified protein with a FAM-alkyne reagent.
Materials:
-
Azide-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS).
-
FAM-alkyne dissolved in anhydrous DMSO.
-
Copper(II)-TBTA complex solution.
-
Freshly prepared ascorbic acid solution.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the azide-modified protein at a concentration of 2-10 mg/mL in a suitable buffer.
-
Add the FAM-alkyne solution to the protein solution at a molar ratio of 5-15 moles of dye per mole of protein.
-
Add the copper catalyst and the reducing agent (ascorbic acid) to initiate the click reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the FAM-alkyne labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.
Protocol for DOL Calculation
Materials:
-
Purified FAM-alkyne labeled protein conjugate.
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
-
Appropriate buffer for dilution.
Procedure:
-
Sample Preparation: Ensure the purified conjugate is free of any unconjugated dye. Dilute the sample if necessary to obtain absorbance readings within the linear range of the spectrophotometer (typically below 2.0).
-
Spectrophotometric Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the conjugate solution at the maximum absorbance wavelength for FAM, approximately 494 nm (Aₘₐₓ).
-
-
Calculation: Use the following formula to calculate the DOL:
DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye)
Where:
-
Aₘₐₓ = Absorbance of the conjugate at ~494 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of FAM at ~494 nm (e.g., 83,000 M⁻¹cm⁻¹).
-
CF = Correction factor for the dye's absorbance at 280 nm (e.g., ~0.3).
-
Visualizations
Experimental Workflow for DOL Calculation
Caption: Workflow for labeling and calculating the Degree of Labeling.
Application of FAM-Alkyne Labeling in Cellular Imaging
Caption: Cellular protein labeling using FAM-alkyne for fluorescence imaging.
References
Application Notes and Protocols for In Vivo Cell Tracking Using FAM Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time, non-invasive tracking of cells in a living organism is a critical tool in biomedical research and drug development. It provides invaluable insights into cell migration, engraftment, proliferation, and the mechanisms of various diseases and therapeutic interventions. FAM alkyne, a fluorescein-based probe functionalized with an alkyne group, offers a robust method for fluorescently labeling cells for in vivo tracking. This labeling is achieved through a bioorthogonal reaction known as "click chemistry," which allows for the covalent attachment of the fluorescent dye to cells that have been metabolically engineered to express a corresponding azide group on their surface. This application note provides detailed protocols and quantitative data for using FAM alkyne in in vivo cell tracking experiments, primarily focusing on the comparison between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Principle of Labeling
The core principle involves a two-step process. First, cells are incubated with an azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells metabolically process this sugar and display it on their surface glycoproteins as an azide-functionalized sialic acid. In the second step, the FAM alkyne is introduced, which specifically and covalently reacts with the azide groups on the cell surface, resulting in fluorescently labeled cells. This reaction can be catalyzed by copper (I) (CuAAC) or proceed without a catalyst by using a strained alkyne (SPAAC).[1][2] For in vivo applications, SPAAC is generally preferred due to the inherent toxicity of copper catalysts.[1][2][3]
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Live-Cell Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Fast (10 - 100 M⁻¹s⁻¹) | Slower (~0.1 - 1 M⁻¹s⁻¹) |
| Biocompatibility | Moderate; copper toxicity is a significant concern, though it can be mitigated with specific ligands. | High; no toxic exogenous metal catalyst is required, making it ideal for in vivo studies. |
| Reagents | Terminal alkyne (e.g., FAM alkyne) + Azide + Copper (I) catalyst + Ligand (e.g., THPTA, BTTAA) | Strained cyclooctyne (e.g., DBCO, BCN) + Azide |
| Cell Viability | Can be compromised, with ~75% viability observed with 50 µM CuSO₄ without a ligand. Viability is preserved with the use of chelating ligands. | Generally high due to the absence of copper. |
| Ideal Use Case | Rapid labeling for in vitro experiments where speed is critical. | Long-term in vivo cell tracking where biocompatibility is paramount. |
Table 2: In Vitro FAM Alkyne Labeling Parameters
| Parameter | Value | Reference |
| Cell Line | MCF-7 | |
| Metabolic Labeling | Ac₄GalNAz | |
| FAM Alkyne Concentration | 25 µM | |
| Reaction Time | 10 minutes | |
| Click Chemistry Method | TBTA-assisted CuAAC |
Experimental Protocols
Protocol 1: Ex Vivo Cell Labeling with FAM Alkyne for In Vivo Tracking (SPAAC Method - Recommended for In Vivo)
This protocol describes the labeling of cells ex vivo before their introduction into the host organism. This method is generally preferred for in vivo tracking to ensure efficient and uniform labeling while minimizing systemic exposure to labeling reagents.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-FAM (a FAM dye conjugated to a strained cyclooctyne)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
DMSO
-
Trypsin or other cell detachment solution (for adherent cells)
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Sterile, pyrogen-free saline for injection
Procedure:
-
Metabolic Labeling of Cells: a. Culture the cells of interest to ~70-80% confluency. b. Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar onto the cell surface glycans.
-
Preparation of Labeled Cells for Injection: a. Prepare a stock solution of DBCO-FAM in DMSO (e.g., 10 mM). b. Harvest the cells using standard methods (e.g., trypsinization for adherent cells). c. Wash the cells twice with PBS containing 1% FBS. d. Resuspend the cells in PBS with 1% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Strain-Promoted Click Reaction: a. Add the DBCO-FAM stock solution to the cell suspension to a final concentration of 10-50 µM. b. Incubate for 30-60 minutes at 37°C, protected from light. c. Wash the cells three times with sterile PBS to remove any unreacted DBCO-FAM.
-
Cell Viability and Labeling Efficiency Assessment: a. Perform a cell viability count using Trypan Blue or a suitable viability assay. b. Analyze a small aliquot of the labeled cells by flow cytometry to determine the labeling efficiency and fluorescence intensity.
-
Preparation for In Vivo Administration: a. Resuspend the final cell pellet in a sterile, pyrogen-free saline solution at the desired concentration for injection. b. Keep the cells on ice until injection.
Protocol 2: In Vivo Animal Procedures and Imaging
Materials:
-
Labeled cells in sterile saline
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for FAM (Excitation: ~495 nm, Emission: ~520 nm)
-
Surgical tools for tissue harvesting (optional)
Procedure:
-
Administration of Labeled Cells: a. Anesthetize the animal model (e.g., mouse). b. Inject the desired number of labeled cells via the appropriate route (e.g., intravenous tail vein injection, intraperitoneal injection, or direct injection into a specific tissue). A typical dose might range from 1 x 10⁵ to 1 x 10⁷ cells per animal, depending on the cell type and research question.
-
In Vivo Fluorescence Imaging: a. At predetermined time points (e.g., 0, 2, 6, 24, 48 hours, and then periodically for long-term studies), anesthetize the animal. b. Place the animal in the in vivo imaging system. c. Acquire fluorescence images using the appropriate filter set for FAM. Optimize exposure time and other imaging parameters to achieve a good signal-to-noise ratio. d. Acquire a photographic image of the animal for anatomical reference. e. Use the imaging software to overlay the fluorescence signal on the photographic image and quantify the fluorescence intensity in regions of interest (ROIs).
-
Ex Vivo Organ Imaging and Analysis (Optional): a. At the end of the experiment, euthanize the animal. b. Carefully dissect the organs of interest (e.g., lungs, liver, spleen, kidneys, tumor). c. Image the excised organs using the in vivo imaging system to quantify the biodistribution of the labeled cells. d. Tissues can be further processed for histology and fluorescence microscopy to confirm the presence and location of the labeled cells at a microscopic level.
Mandatory Visualizations
Caption: Experimental workflow for in vivo cell tracking using FAM alkyne.
Caption: Comparison of CuAAC and SPAAC for cell labeling with FAM alkyne.
References
Application Notes and Protocols for Dual Fluorescent Labeling of Biomolecules using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for the precise and efficient labeling of biomolecules. Its bioorthogonal nature, high reaction yields, and mild reaction conditions make it ideal for conjugating a wide variety of reporter molecules, including fluorescent dyes, to sensitive biological samples like oligonucleotides, peptides, and proteins.[1][2] This document provides detailed application notes and protocols for the dual labeling of biomolecules with 6-Carboxyfluorescein (FAM) and other fluorescent dyes using sequential and orthogonal click chemistry strategies. These methods are particularly relevant for applications in FRET (Förster Resonance Energy Transfer) studies, dual-color imaging, and multiplexed assays.[3]
The core of this methodology relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[][5] CuAAC provides a robust and high-yielding ligation, while SPAAC, being copper-free, is advantageous for systems sensitive to copper ions. By employing an orthogonal approach, such as the reaction of a dibenzocyclooctyne (DBCO) group with an azide, followed by a separate copper-catalyzed reaction of a terminal alkyne with another azide, two different fluorescent dyes can be specifically attached to a single biomolecule.
Orthogonal Dual Labeling Workflow
The following diagram illustrates the general workflow for the sequential, orthogonal dual labeling of a biomolecule with two distinct fluorescent dyes.
Caption: General workflow for orthogonal dual fluorescent labeling.
Quantitative Data Summary
The efficiency of click chemistry reactions is typically high, often achieving near-quantitative yields. The following tables summarize the expected yields for single and sequential dual-labeling reactions based on available literature.
Table 1: Expected Yields for Single Click Chemistry Labeling Reactions
| Reaction Type | Biomolecule | Click Handle | Reporter | Typical Yield (%) | Reference |
| CuAAC | Oligonucleotide | Terminal Alkyne | FAM-Azide | >95 | |
| SPAAC | Oligonucleotide | DBCO | Cy5-Azide | >90 | |
| CuAAC | Protein | Terminal Alkyne | Fluorescent Azide | 85-95 | |
| SPAAC | Protein | DBCO | Fluorescent Azide | ~92 |
Table 2: Expected Yields for Sequential Orthogonal Dual Labeling
| Step | Reaction | Biomolecule | Reporter 1 | Reporter 2 | Expected Yield of Step (%) | Overall Expected Yield (%) | Reference |
| 1 | SPAAC | Oligonucleotide | FAM-Azide | - | >90 | >90 | |
| 2 | CuAAC | FAM-Oligonucleotide | - | Cy5-Azide | >95 | >85 |
Note: Yields can vary depending on the specific biomolecule, dyes, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Preparation of an Oligonucleotide with Orthogonal Click Handles
This protocol describes the synthesis of an oligonucleotide containing both a DBCO group (for copper-free click) and a terminal alkyne group (for copper-catalyzed click). This is typically achieved during solid-phase oligonucleotide synthesis using commercially available phosphoramidites.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on an automated DNA/RNA synthesizer.
-
Incorporation of DBCO: At the desired position (e.g., 5' end), incorporate a DBCO-containing phosphoramidite.
-
Incorporation of Terminal Alkyne: At the other terminus (e.g., 3' end), incorporate a phosphoramidite containing a terminal alkyne modification.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., ammonium hydroxide).
-
Purification: Purify the full-length oligonucleotide containing both click handles using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Sequential Orthogonal Dual Labeling of an Oligonucleotide with FAM and Cy5
This protocol details the sequential labeling of the dual-handle oligonucleotide prepared in Protocol 1.
Materials:
-
Dual-handle oligonucleotide (DBCO and alkyne modified)
-
FAM-Azide
-
Cy5-Azide
-
Anhydrous DMSO
-
Nuclease-free water
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium ascorbate
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile (HPLC grade)
-
Ethanol
-
Sodium acetate
Step 1: Copper-Free Click Reaction (SPAAC) with FAM-Azide
-
Dissolve the purified dual-handle oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
Prepare a 10 mM stock solution of FAM-Azide in anhydrous DMSO.
-
In a microcentrifuge tube, combine the oligonucleotide solution with a 1.5 to 2-fold molar excess of the FAM-Azide stock solution.
-
If necessary, add a co-solvent like DMSO to a final concentration of 10-20% to ensure solubility.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Optional: Monitor the reaction progress by RP-HPLC. The product will have a longer retention time than the starting oligonucleotide.
Step 2: Purification of the FAM-Labeled Oligonucleotide
-
Purify the FAM-labeled oligonucleotide from excess FAM-Azide using RP-HPLC.
-
Collect the fractions corresponding to the singly labeled product.
-
Lyophilize the purified product.
-
Confirm the successful labeling by mass spectrometry.
Step 3: Copper-Catalyzed Click Reaction (CuAAC) with Cy5-Azide
-
Dissolve the purified FAM-labeled oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of Cy5-Azide in anhydrous DMSO.
-
Prepare a fresh 10 mM stock solution of sodium ascorbate in nuclease-free water.
-
Prepare a catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water to a final copper concentration of 1-5 mM.
-
In a microcentrifuge tube, add the FAM-labeled oligonucleotide, a 2 to 5-fold molar excess of Cy5-Azide, and TEAA buffer (pH 7.0) to a final concentration of 0.1 M.
-
Add the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Add the Cu(I)-ligand catalyst solution to a final concentration of 0.1-0.5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Optional: Monitor the reaction progress by RP-HPLC.
Step 4: Purification and Characterization of the Dual-Labeled Oligonucleotide
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the dual-labeled oligonucleotide by RP-HPLC. The dual-labeled product will have a significantly longer retention time than the singly labeled intermediate.
-
Collect the fractions corresponding to the dual-labeled product.
-
Perform ethanol precipitation to concentrate the sample.
-
Characterize the final product by mass spectrometry to confirm the addition of both dyes and by UV-Vis spectroscopy to determine the labeling efficiency.
Signaling Pathways and Logical Relationships
The application of dual-labeled biomolecules is prevalent in various biological assays. The following diagram illustrates the principle of a FRET-based assay using a dually labeled oligonucleotide probe.
Caption: Principle of a FRET-based assay using a dual-labeled probe.
Conclusion
The orthogonal click chemistry approach provides a robust and efficient method for the dual labeling of biomolecules with FAM and other fluorescent dyes. The high yields and specificity of these reactions, combined with reliable purification and characterization techniques, enable the creation of sophisticated molecular probes for a wide range of applications in research and drug development. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement this powerful technology in their laboratories.
References
- 1. Orthogonal End Labelling of Oligonucleotides through Dual Incorporation of Click-Reactive NTP Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-radioactive Labeling of Nascent Proteins using FAM Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and detect newly synthesized proteins is crucial for understanding cellular regulation, signaling pathways, and the effects of therapeutic agents. Traditional methods relying on radioactive isotopes, such as ³⁵S-methionine, while sensitive, pose significant safety and disposal challenges. This document provides detailed application notes and protocols for a robust, non-radioactive method for labeling nascent proteins using FAM (fluorescein) alkyne and click chemistry.
This bioorthogonal labeling strategy involves two key steps. First, an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), or a puromycin analog, O-propargyl-puromycin (OP-Puro), is metabolically incorporated into newly synthesized proteins. Second, the alkyne-tagged proteins are detected via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with a fluorescently labeled azide, in this case, FAM-azide. This "click chemistry" reaction forms a stable triazole linkage, covalently attaching the bright green fluorescent FAM dye to the nascent proteins, enabling their visualization and quantification.
Principle of the Method
The non-radioactive labeling of nascent proteins using FAM alkyne is a two-step process that combines metabolic labeling with bioorthogonal click chemistry.
-
Metabolic Incorporation of an Alkyne Handle: Cells are cultured in the presence of a non-canonical amino acid or puromycin analog containing a terminal alkyne group.
-
L-Homopropargylglycine (HPG): This methionine analog is incorporated into proteins during translation in place of methionine. This method requires methionine-free media to enhance incorporation efficiency.
-
O-Propargyl-puromycin (OP-Puro): This puromycin analog acts as a chain terminator, covalently attaching to the C-terminus of elongating polypeptide chains. A key advantage of OP-Puro is that it can be used in complete media, avoiding the cellular stress associated with amino acid starvation.[1][2]
-
-
Click Chemistry-Mediated Detection: Following metabolic labeling, the alkyne-tagged nascent proteins are covalently labeled with a fluorescent azide, such as FAM-azide, through a CuAAC reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting fluorescently labeled proteins can then be detected and quantified using various techniques, including in-gel fluorescence scanning, microscopy, and flow cytometry.
Data Presentation
Quantitative Comparison of Detection Methods
While direct head-to-head comparisons in a single study are limited, the following table summarizes the reported detection limits of fluorescence-based methods and traditional autoradiography for protein detection. In-gel fluorescence detection of tagged proteins has been shown to have a high signal-to-noise ratio and sensitivity in the femtomole range.[3] Autoradiography detection limits for ³⁵S are typically in the range of 1000 counts per minute (cpm) for an overnight exposure.[4][5]
| Feature | In-Gel Fluorescence (FAM Alkyne) | Autoradiography (³⁵S-Methionine) |
| Detection Principle | Covalent labeling with a fluorescent dye | Detection of radioactive decay |
| Reported Sensitivity | ~0.1 fmol (for a specific tag-based system) | ~1000 cpm for overnight exposure |
| Dynamic Range | Wider dynamic range | Can be limited by film saturation |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive materials and specialized disposal |
| Exposure Time | Immediate detection after scanning | Typically requires overnight to several days of exposure |
| Quantification | Direct quantification of fluorescence intensity | Requires densitometry of film or phosphorimager analysis |
Properties of FAM and Other Common Fluorescent Dyes
The choice of fluorophore is critical for successful detection. FAM is a widely used green fluorescent dye with excellent brightness. The table below provides the spectral properties of FAM and other commonly used fluorescent dyes for click chemistry applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Quantum Yield |
| FAM (Fluorescein) | ~492 | ~517 | ~413 | 0.93 |
| AF568 | ~568 | ~603 | - | - |
| TAMRA | ~552 | ~578 | - | - |
| Cyanine3 (Cy3) | ~550 | ~570 | - | - |
| Cyanine5 (Cy5) | ~650 | ~670 | - | - |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells
This protocol describes the labeling of nascent proteins in adherent mammalian cells using either HPG or OP-Puro.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free DMEM (for HPG labeling)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Homopropargylglycine (HPG) stock solution (e.g., 10 mM in DMSO or water)
-
O-Propargyl-puromycin (OP-Puro) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
A. HPG Labeling (Requires Methionine-Free Medium)
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., plates, coverslips) and grow to the desired confluency (typically 70-80%).
-
Methionine Starvation: Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free DMEM supplemented with dFBS. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Labeling: Replace the starvation medium with fresh, pre-warmed methionine-free DMEM supplemented with dFBS and HPG to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis (Protocol 2) or fixation for microscopy (Protocol 4).
B. OP-Puro Labeling (Compatible with Complete Medium)
-
Cell Seeding: Plate cells and grow to the desired confluency as described above.
-
OP-Puro Labeling: Add OP-Puro stock solution directly to the complete cell culture medium to a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 2 hours).
-
Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis (Protocol 2) or fixation for microscopy (Protocol 4).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the proteome to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: In-Gel Fluorescence Detection of FAM Alkyne-Labeled Proteins
This protocol describes the click chemistry reaction and subsequent in-gel fluorescence imaging.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 2)
-
FAM-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner with appropriate filters for FAM (Excitation: ~492 nm, Emission: ~517 nm)
Procedure:
-
Click Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
20-50 µg of alkyne-labeled protein lysate
-
PBS to a final volume of ~40 µL
-
FAM-azide to a final concentration of 25-50 µM
-
THPTA to a final concentration of 1 mM
-
CuSO₄ to a final concentration of 1 mM
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel from the cassette. Wash the gel briefly with deionized water. Scan the wet gel using a fluorescence imager equipped with filters appropriate for FAM detection.
-
(Optional) Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize total protein loading.
Protocol 4: Pulse-Chase Analysis of Protein Turnover
This protocol allows for the analysis of protein degradation rates by tracking the fate of a cohort of newly synthesized proteins over time.
Materials:
-
All materials from Protocol 1
-
"Chase" medium: Complete cell culture medium supplemented with a high concentration of the corresponding natural amino acid (e.g., 10 mM L-methionine for HPG labeling) or a protein synthesis inhibitor (e.g., cycloheximide for OP-Puro labeling).
Procedure:
-
Pulse Labeling: Label the cells with either HPG or OP-Puro for a short period (the "pulse"), typically 30-60 minutes, as described in Protocol 1.
-
Chase:
-
For HPG: Quickly aspirate the labeling medium, wash the cells twice with warm PBS, and then add the pre-warmed "chase" medium containing excess unlabeled methionine.
-
For OP-Puro: Quickly aspirate the labeling medium, wash the cells twice with warm PBS, and then add the pre-warmed "chase" medium containing a protein synthesis inhibitor like cycloheximide (e.g., 100 µg/mL).
-
-
Time Course: Collect cell samples at various time points during the chase period (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Processing: For each time point, wash the cells with ice-cold PBS and lyse them as described in Protocol 2.
-
Analysis: Analyze the protein lysates for each time point by in-gel fluorescence detection as described in Protocol 3. The decrease in the fluorescence signal of a specific protein band over time is indicative of its degradation rate.
Protocol 5: Fluorescence Microscopy of Nascent Proteins
This protocol details the fixation, permeabilization, and click chemistry staining of cells for microscopic visualization of nascent protein synthesis.
Materials:
-
Cells grown on coverslips and labeled with HPG or OP-Puro (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Click reaction components (as in Protocol 3)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After labeling, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail as described in Protocol 3. Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter set for FAM.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for non-radioactive labeling of nascent proteins.
Logical Relationship: Pulse-Chase Analysis
Caption: Logical flow of a pulse-chase experiment.
Signaling Pathway Example: mTOR Regulation of Protein Synthesis
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis. Nascent protein labeling with FAM alkyne is a powerful tool to study the effects of mTOR inhibitors on global and specific protein synthesis.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
References
- 1. pnas.org [pnas.org]
- 2. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoradiography - National Diagnostics [nationaldiagnostics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Labeling Cell Surface Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface glycans, the complex carbohydrate structures that adorn cell surfaces, play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Alterations in cell surface glycosylation are frequently associated with disease states, particularly cancer, making the study of these molecules crucial for diagnostics and therapeutics.[2] This document provides detailed experimental workflows for the three primary methods of labeling cell surface glycans: Metabolic Glycan Labeling, Chemoenzymatic Glycan Labeling, and Lectin-Based Glycan Staining. Each section includes an overview of the methodology, a detailed experimental protocol, and a summary of quantitative data to aid in the selection of the most appropriate technique for your research needs.
Metabolic Glycan Labeling (MGL)
Metabolic glycan labeling is a powerful technique that allows for the introduction of bioorthogonal chemical reporters into cellular glycans.[3] Cells are cultured with unnatural monosaccharide analogs bearing a chemical handle, such as an azide or an alkyne. These analogs are processed by the cell's own metabolic machinery and incorporated into newly synthesized glycoconjugates.[4] The chemical handle can then be selectively reacted with a probe (e.g., a fluorophore or biotin) via bioorthogonal chemistry, such as click chemistry or Staudinger ligation, for visualization and analysis.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with FAM Alkyne 6-Isomer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during labeling experiments with FAM alkyne 6-isomer, focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is FAM alkyne 6-isomer and its primary application?
FAM alkyne 6-isomer is a fluorescent probe containing a terminal alkyne group. The 6-isomer designation refers to the specific attachment point on the fluorescein molecule. Its primary application is in "click chemistry," a highly efficient and specific reaction where the alkyne group on the FAM molecule covalently links to an azide-modified biomolecule (e.g., proteins, nucleic acids, or glycans) to form a stable triazole linkage. This allows for the fluorescent labeling and subsequent detection of the target biomolecule.
Q2: What are the essential components of a successful CuAAC reaction?
A typical CuAAC reaction requires the following components:
-
An alkyne-modified molecule: In this case, FAM alkyne 6-isomer.
-
An azide-modified biomolecule: Your target molecule that has been functionalized with an azide group.
-
A Copper(I) catalyst: This is the active catalyst for the cycloaddition. It is typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).
-
A reducing agent: Sodium ascorbate is most commonly used to reduce the Cu(II) to the active Cu(I) state and to protect it from oxidation by dissolved oxygen.[1][2]
-
A stabilizing ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial in aqueous solutions to stabilize the Cu(I) catalyst, enhance reaction efficiency, and minimize damage to biomolecules from reactive oxygen species.[1][2][3]
Q3: What is the difference between the 5-isomer and 6-isomer of FAM alkyne?
The numbers 5 and 6 refer to the point of attachment of the linker arm containing the alkyne group to the carboxyfluorescein core. For most applications, the reactivity of the 5-isomer and 6-isomer in click chemistry is comparable. Both are widely used for fluorescent labeling.
Troubleshooting Low Labeling Efficiency
Low or no fluorescent signal is a common issue that can arise from various factors in the experimental workflow. This guide provides a systematic approach to identify and resolve the root cause of low labeling efficiency.
Decision Tree for Troubleshooting
Guide 1: Issues with Reagents and Reaction Components
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of FAM alkyne | Store FAM alkyne at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots in an anhydrous solvent like DMSO. | A fresh aliquot of the dye should restore signal intensity. |
| Oxidation of Cu(I) Catalyst | The Cu(I) catalyst is essential for the reaction and is easily oxidized to inactive Cu(II) by dissolved oxygen. • Always use freshly prepared sodium ascorbate solution, as it degrades in solution. • Degas your buffers and solutions, especially for reactions with low reactant concentrations. • Keep reaction tubes capped to minimize oxygen exposure. | Efficient conversion of Cu(II) to Cu(I) will be maintained, leading to a higher reaction rate and yield. |
| Incorrect Reagent Concentrations | The concentration of each component is critical. • Ensure final concentrations are within the recommended ranges (see Table 1). • A molar excess of the FAM alkyne to the azide-modified molecule is often beneficial. | Optimized concentrations will improve reaction kinetics and drive the reaction to completion. |
| Inappropriate Buffer Composition | Certain buffer components can inhibit the reaction. • Avoid Tris buffer, as it can chelate copper ions. • Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible. | Switching to a compatible buffer system will prevent catalyst inhibition. |
| Incorrect Order of Reagent Addition | The order of addition can impact catalyst stability. • It is recommended to first mix CuSO₄ with the THPTA ligand. • Add this catalyst premix to the solution containing your azide-biomolecule and FAM alkyne. • Initiate the reaction by adding the freshly prepared sodium ascorbate solution last. | Proper order of addition ensures the formation of a stable Cu(I)-ligand complex, maximizing catalytic activity. |
Guide 2: Issues with the Biomolecule and Experimental Design
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Incorporation of Azide | The azide handle may not be efficiently incorporated into your biomolecule. • Verify the successful incorporation of the azide group using an orthogonal method, such as mass spectrometry or an azide-reactive probe. | Confirmation of efficient azide labeling will allow you to focus on optimizing the click reaction itself. |
| Steric Hindrance | The azide group may be buried within the folded structure of a protein, making it inaccessible to the FAM alkyne probe. • Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis. | Unfolding the protein will expose the azide group, allowing for efficient labeling. |
| Presence of Interfering Substances | Components from your sample preparation may interfere with the reaction. • Reducing agents like DTT or β-mercaptoethanol can interfere with the copper catalyst. Remove these by dialysis or buffer exchange. • High concentrations of chelators (e.g., EDTA) will sequester copper ions. | Removal of interfering substances will ensure the availability and activity of the catalyst. |
Quantitative Data for Reaction Optimization
The following tables provide recommended concentration ranges for key components in a typical CuAAC reaction for bioconjugation. These should be used as a starting point for optimization.
Table 1: Recommended Reagent Concentrations for CuAAC
| Component | Typical Final Concentration | Notes |
| Azide-Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| FAM Alkyne 6-Isomer | 1.5 - 10x molar excess over azide | Higher excess can drive the reaction faster, but may increase background. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Concentrations below 50 µM may result in very slow reaction rates. |
| Ligand (THPTA) | 250 µM - 1.25 mM | Maintain a ligand to copper molar ratio of at least 5:1 to protect the catalyst and biomolecule. |
| Sodium Ascorbate | 2.5 - 5 mM | Should be added from a freshly prepared stock solution. |
| Aminoguanidine (Optional) | 1 - 5 mM | Can be added to scavenge reactive byproducts of ascorbate oxidation, which may otherwise damage proteins. |
Experimental Protocols
Protocol 1: General Labeling of Proteins in Solution
This protocol provides a starting point for labeling an azide-modified protein with FAM alkyne 6-isomer.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
FAM alkyne 6-isomer (10 mM stock in anhydrous DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
THPTA (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepare fresh )
-
Aminoguanidine (100 mM stock in water, optional)
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration in buffer.
-
Add the FAM alkyne 6-isomer stock solution to the desired final concentration (e.g., 2- to 10-fold molar excess over the protein). Mix gently.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock and the THPTA stock to achieve a 5:1 molar ratio of ligand to copper. For example, mix 5 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. Let this mixture sit for 1-2 minutes.
-
Add the catalyst premix to the protein/alkyne mixture to achieve the desired final copper concentration (e.g., 100 µM).
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
The labeled protein is now ready for downstream purification (e.g., dialysis, size-exclusion chromatography) and analysis.
Protocol 2: Labeling of Cell Surface Glycans
This protocol is for labeling azide-modified glycans on the surface of live cells that have been metabolically labeled with an azide-containing sugar.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Labeling Buffer (e.g., PBS with 1% BSA)
-
FAM alkyne 6-isomer
-
Copper(II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
Aminoguanidine
Procedure:
-
Wash the azide-labeled cells twice with ice-cold Labeling Buffer to remove media components.
-
Prepare the "Click-it" reaction cocktail fresh: For every 1 mL of final reaction volume, combine the following in order:
-
Labeling Buffer
-
FAM alkyne 6-isomer (to a final concentration of 25 µM)
-
CuSO₄ (to a final concentration of 50 µM)
-
THPTA (to a final concentration of 250 µM)
-
Aminoguanidine (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 2.5 mM)
-
-
Remove the wash buffer from the cells and add the "Click-it" reaction cocktail.
-
Incubate the cells for 5-10 minutes at 4°C to prevent internalization of the label. Protect from light.
-
Remove the reaction cocktail and wash the cells three times with cold Labeling Buffer.
-
The cells are now fluorescently labeled and can be fixed for imaging or prepared for flow cytometry analysis.
Visualizations
CuAAC Reaction Workflow
Signaling Pathway of CuAAC Catalysis
References
How to improve signal-to-noise ratio in FAM fluorescence imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in FAM (fluorescein) fluorescence imaging.
Troubleshooting Guide
This guide addresses common issues encountered during FAM fluorescence imaging in a question-and-answer format, offering structured solutions to improve image quality and data reliability.
Question 1: Why is my FAM signal weak or undetectable?
A weak or absent FAM signal can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective target detection.
-
Inactive or Degraded Reagents: The enzyme, substrate, or the FAM fluorophore itself may have degraded due to improper storage or handling.
-
Inefficient Staining Protocol: The incubation times or temperatures for antibody staining may not be optimal.
-
Solution: Optimize incubation times and temperatures for both primary and secondary antibodies. Ensure that the blocking buffer used is compatible with the secondary antibody to prevent cross-reactivity.
-
-
Weak Promoter Driving Fluorescent Protein Expression: If using a FAM-expressing fluorescent protein, the promoter may not be strong enough.
-
Solution: Utilize a strong, ubiquitous promoter like EF1A or CAG for robust expression. If a tissue-specific promoter is necessary, select a well-characterized, strong one.
-
-
Photobleaching: The FAM fluorophore may have been irreversibly damaged by prolonged exposure to high-intensity excitation light.
-
Solution: Minimize the sample's exposure to light by using the lowest possible excitation intensity that provides an adequate signal. Reduce exposure time and consider using neutral density filters to attenuate the light source.
-
Question 2: How can I reduce high background fluorescence in my images?
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio. The sources of background can be intrinsic to the sample (autofluorescence) or introduced during sample preparation.
Potential Causes and Solutions:
-
Autofluorescence: Endogenous molecules within the cells or tissue, such as collagen, elastin, and lipofuscin, can fluoresce, contributing to background noise. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
-
Solution: If possible, use an alternative fixation method, such as methanol or acetone, which may induce less autofluorescence. For tissues with high intrinsic autofluorescence, pre-treatment with a photobleaching step using a broad-spectrum LED light source can be effective. Alternatively, chemical quenching agents can be used, though some may also reduce the specific signal.
-
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to off-target sites.
-
Solution: Ensure adequate blocking of non-specific binding sites using appropriate blocking agents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody. Titrate antibodies to their optimal concentration to minimize non-specific interactions.
-
-
Contaminated Reagents: Buffers, media, or other reagents may contain fluorescent contaminants.
-
Solution: Use high-purity, spectroscopy-grade reagents and solvents. Filter buffer solutions to remove particulate matter that can scatter light and contribute to background.
-
-
Sub-optimal Filter Sets: The excitation and emission filters may not be optimally matched to FAM's spectral profile, leading to bleed-through of excitation light or detection of off-target fluorescence.
-
Solution: Use a high-quality filter set specifically designed for FAM, with an excitation filter centered around 490 nm and an emission filter around 520 nm. Ensure the dichroic mirror effectively separates the excitation and emission light paths. Adding a secondary emission filter can further reduce background noise.
-
FAQs
Q1: What are the main sources of noise in fluorescence microscopy?
A1: The primary sources of noise in fluorescence microscopy are photon shot noise, detector noise, and optical noise. Photon shot noise is an inherent property of light and follows a Poisson distribution, becoming more significant with brighter signals. Detector noise, which includes read noise and dark noise, originates from the camera's electronics and is typically modeled as Gaussian noise. Optical noise arises from unwanted light signals from the sample, such as autofluorescence and high background staining.
Q2: What are the optimal excitation and emission wavelengths for FAM?
A2: The optimal excitation for FAM is around 490-494 nm, and its peak emission is approximately 520-525 nm.
Q3: How does photobleaching affect my signal-to-noise ratio?
A3: Photobleaching is the irreversible destruction of fluorophores upon exposure to excitation light, leading to a decrease in signal intensity over time. This reduction in signal directly lowers the signal-to-noise ratio, making it harder to distinguish your target from the background.
Q4: What is the role of an antifade reagent?
A4: Antifade reagents are added to the mounting medium to protect fluorophores from photobleaching. They work by scavenging reactive oxygen species that are generated during the fluorescence excitation process and can damage the fluorophore.
Q5: Can my choice of microplate affect the signal?
A5: Yes, for plate-based fluorescence assays, it is recommended to use opaque, preferably black, microplates to minimize background fluorescence and prevent well-to-well crosstalk.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Key Features | Primary Mechanism |
| ProLong™ Gold | Curing mounting medium that provides high photostability. | Scavenges free radicals. |
| VECTASHIELD® | Non-curing mounting medium that protects a wide range of fluorophores. | Proprietary free radical scavenger. |
| DABCO | A common antifade agent, often used in homemade mounting media. | Quenches triplet state fluorophores. |
Table 2: Recommended Optical Filter Specifications for FAM Imaging
| Component | Center Wavelength (CWL) | Full Width at Half Maximum (FWHM) |
| Excitation Filter | 470 ± 2 nm | 30 ± 2 nm |
| Emission Filter | 520 ± 2 nm | 20 ± 2 nm |
| Dichroic Mirror | Cut-on ~505 nm | N/A |
| Data adapted from a representative high-performance filter set for FAM. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with FAM-Conjugated Secondary Antibody
-
Cell Culture and Fixation:
-
Culture cells on #1.5 coverslips (0.17mm thickness) as most microscope objectives are optimized for this.
-
Wash cells briefly with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular targets.
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate cells with the primary antibody overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Dilute the FAM-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect the antibody solution from light.
-
Incubate cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low signal-to-noise ratio in FAM imaging.
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
References
Technical Support Center: FAM Alkyne Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of the dye-to-protein ratio on FAM (Fluorescein) alkyne conjugation to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for FAM alkyne conjugation?
A1: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), typically falls between 2 and 10 for antibodies.[1] However, the ideal ratio is highly dependent on the specific protein and the intended application.[1] It is recommended to experimentally determine the optimal DOL by performing small-batch labeling reactions at various molar ratios.[1][2]
Q2: What are the consequences of a high dye-to-protein ratio?
A2: An excessively high dye-to-protein ratio can lead to several issues. One major problem is fluorescence self-quenching, where adjacent dye molecules absorb the emission from neighboring fluorophores, resulting in a decrease in the overall fluorescence signal.[3] Over-labeling can also potentially alter the biological activity of the protein or lead to decreased solubility and aggregation.
Q3: What happens if the dye-to-protein ratio is too low?
A3: A low dye-to-protein ratio will result in a weakly fluorescent conjugate, which may lead to a poor signal-to-noise ratio in your experiments.
Q4: How is the Degree of Labeling (DOL) calculated?
A4: The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance of the dye (Amax for FAM is ~494 nm). The calculation involves using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm. The formula is:
DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
CF_280 = Correction factor (dye's absorbance at 280 nm divided by its A_max).
Q5: Why is it necessary to remove excess, unbound dye before calculating the DOL?
A5: Complete removal of non-conjugated dye is crucial for an accurate determination of the dye-to-protein ratio. Any remaining free dye will contribute to the absorbance reading at the dye's Amax, leading to an overestimation of the DOL. Common methods for removing excess dye include dialysis and gel filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Low Degree of Labeling (DOL): The dye-to-protein ratio is too low. | - Increase the molar excess of FAM alkyne in the conjugation reaction. - Optimize reaction conditions such as incubation time and temperature. - Ensure the protein concentration is adequate (ideally >1 mg/mL). |
| Inefficient Conjugation Reaction: The click chemistry reaction is not proceeding efficiently. | - Use freshly prepared solutions of the copper catalyst and reducing agent (e.g., ascorbic acid). - Degas the reaction mixture to remove oxygen, which can interfere with the copper(I) catalyst. - Ensure the absence of interfering substances in the buffer, such as primary amines (e.g., Tris). | |
| Protein Degradation: The protein may have degraded during the labeling process. | - Use milder reaction conditions, such as performing the reaction at a lower temperature. - Add enzyme stabilizers if applicable. | |
| Reduced Protein Activity or Aggregation | High Degree of Labeling (DOL): The protein is over-labeled. | - Decrease the molar excess of FAM alkyne in the conjugation reaction. - A high DOL can lead to changes in the protein's net charge and pI, affecting its solubility. |
| Hydrophobic Nature of the Dye: Fluorescent dyes are often hydrophobic and can cause aggregation when present in high numbers on the protein surface. | - Reduce the dye-to-protein ratio. - Consider using a more hydrophilic variant of the FAM dye if available. | |
| Harsh Reaction Conditions: The reaction conditions may be denaturing the protein. | - Optimize the pH of the reaction buffer. - Avoid organic solvents if your protein is sensitive to them. | |
| Inaccurate Degree of Labeling (DOL) Calculation | Presence of Free Dye: Unbound dye was not completely removed after the conjugation reaction. | - Purify the labeled protein thoroughly using gel filtration or extensive dialysis. |
| Incorrect Extinction Coefficients: The molar extinction coefficients for the protein or dye are inaccurate. | - Use the correct and experimentally verified extinction coefficients for your specific protein and FAM alkyne. | |
| Precipitation of Labeled Protein: The labeled protein has precipitated, leading to inaccurate absorbance readings. | - Ensure the labeled protein is fully solubilized before taking measurements. - If necessary, dilute the sample to obtain absorbance values within the linear range of the spectrophotometer (typically below 2.0). |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Significance | Reference(s) |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | Balances signal strength with maintaining protein function. | |
| Starting Molar Coupling Ratio (Dye:Protein) | 10:1 to 40:1 | A good starting point for optimizing the labeling reaction. | |
| Protein Concentration for Labeling | > 1 mg/mL | Higher protein concentrations can improve labeling efficiency. | |
| FAM Alkyne Stock Solution | 10 mM in DMSO | A common starting concentration for the dye stock solution. | |
| Ascorbic Acid (Reducing Agent) Stock Solution | 50 mM in water (prepare fresh) | Essential for reducing Cu(II) to the active Cu(I) catalyst. |
Experimental Protocol: FAM Alkyne Conjugation to an Alkyne-Modified Protein
This protocol describes a general procedure for conjugating a FAM alkyne to a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, free of primary amines like Tris).
-
FAM alkyne
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Deionized water
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Prepare Stock Solutions:
-
FAM Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the FAM alkyne stock solution to achieve the desired molar excess (e.g., starting with a 10:1 dye-to-protein ratio).
-
Add the THPTA solution to a final concentration of 1 mM.
-
Add the Copper(II) sulfate solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
(Optional but recommended) Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to prevent re-oxidation of the copper(I) catalyst.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted FAM alkyne and other reaction components by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~494 nm using a spectrophotometer.
-
Analyze the labeled protein by SDS-PAGE to check for purity and potential aggregation.
-
Visualizations
Caption: Experimental workflow for FAM alkyne protein conjugation.
Caption: Troubleshooting flowchart for FAM alkyne conjugation issues.
References
Reducing background fluorescence in FAM alkyne experiments
Welcome to the technical support center for FAM alkyne click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence when using FAM alkyne?
High background fluorescence in click chemistry experiments can originate from several sources:
-
Non-Specific Binding: The fluorescent FAM alkyne probe can adhere non-specifically to cellular components or the coverslip, particularly if it has hydrophobic properties.[1][2][3][4]
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence) from molecules like NADH and riboflavins.[1] This is often more pronounced in metabolically active or older cells.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives, especially glutaraldehyde, can react with amines in proteins and other biomolecules to create fluorescent products.
-
Reagent Quality and Concentration: Suboptimal concentrations of the copper catalyst, ligand, or the FAM alkyne itself can lead to side reactions or incomplete labeling, increasing background. Using freshly prepared reagents is crucial.
-
Inefficient Washing: Insufficient removal of unbound fluorescent probes is a primary cause of high background.
Q2: Can the click reaction itself contribute to the background signal?
Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can contribute to background if not properly optimized. The copper (I) catalyst, while essential for the reaction, can mediate non-specific interactions. Therefore, using the correct stoichiometry of copper, a stabilizing ligand, and a reducing agent is crucial for minimizing off-target reactions.
Q3: How can I determine the source of the high background fluorescence?
A systematic approach is essential. Start by including proper controls in your experiment.
-
Unstained Control: An unstained sample (cells or tissue treated with all reagents except the FAM alkyne probe) will reveal the level of autofluorescence. If this control shows high background, the issue is likely autofluorescence.
-
No-Click-Reaction Control: A sample incubated with the FAM alkyne but without the click reaction components (copper, ligand, reducing agent) can help identify non-specific binding of the alkyne probe.
-
No-Azide Control: A sample containing the azide-modified molecule and subjected to the click reaction with FAM alkyne will show the level of non-specific clicking.
Troubleshooting Guides
Problem 1: High, diffuse background fluorescence across the entire sample.
This typically suggests the presence of unbound fluorophore or widespread cellular autofluorescence.
Solution:
-
Enhance Washing Steps: Insufficient washing is a primary cause of diffuse background.
-
Increase the number of washes (from 3 to 5) and the duration of each wash (from 5 to 10-15 minutes).
-
Incorporate a low concentration of a mild detergent, such as 0.1% Tween-20 or Triton X-100, into your wash buffer to help remove non-specifically bound dye.
-
-
Optimize FAM Alkyne Concentration: Using too much fluorescent alkyne increases the likelihood of non-specific binding.
-
Perform a titration experiment to find the lowest concentration of FAM alkyne that provides a robust specific signal without elevating the background.
-
-
Implement a Blocking Step: A blocking step can prevent non-specific binding of the fluorescent probe. Before the click reaction, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA).
-
Address Autofluorescence: If the background persists, it may be due to intrinsic cellular fluorescence. Consider using an autofluorescence quenching agent.
Problem 2: Bright, fluorescent puncta or aggregates in the negative controls.
This issue often points to the precipitation of the FAM alkyne probe.
Solution:
-
Filter the Reagent: Before use, centrifuge the FAM alkyne stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates.
-
Prepare Fresh Solutions: The click reaction cocktail, especially the copper sulfate and sodium ascorbate, should be prepared fresh immediately before use to ensure all components are fully dissolved and active.
-
Check Solvent Compatibility: Ensure that the solvent used for the FAM alkyne stock (typically DMSO) is fully compatible with your aqueous reaction buffer.
Problem 3: Strong autofluorescence in the sample even before adding the FAM alkyne.
This indicates that the background is inherent to your sample or introduced by your fixation method.
Solution:
-
Change Fixation Method: Aldehyde fixatives are a common source of autofluorescence.
-
Avoid glutaraldehyde as it is known to cause significant autofluorescence.
-
If using paraformaldehyde (PFA), quench the fixation reaction with a 15-minute incubation in 100 mM glycine or ammonium chloride in PBS to consume free aldehyde groups.
-
Consider using organic solvents like methanol or acetone for fixation, which can sometimes result in lower autofluorescence.
-
-
Use an Autofluorescence Quenching Agent: Several chemical treatments can reduce autofluorescence. These are typically applied after fixation and permeabilization but before the blocking step.
Data Presentation
Table 1: Recommended Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| FAM Alkyne | 1-10 mM in DMSO | 0.5 - 10 µM | Titrate to find the lowest effective concentration. |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 100 µM | Prepare fresh. |
| Copper-chelating Ligand (e.g., THPTA) | 50 mM in H₂O | 500 µM | Use a 5-10 fold excess over copper sulfate. |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in H₂O | 5 mM | Prepare fresh. |
Table 2: Common Autofluorescence Quenching Agents
| Quenching Agent | Target | Protocol | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 0.1% in PBS for 10-15 min at RT. | Reduces Schiff bases formed by aldehyde fixatives. | Effects can be variable. |
| Glycine/Ammonium Chloride | Aldehyde-induced autofluorescence | 100 mM in PBS for 15 min at RT. | Quenches free aldehyde groups from fixation. | May not reduce all types of autofluorescence. |
| Trypan Blue | Broad spectrum | 0.1-0.5% in PBS for 1-10 min post-staining. | Can reduce green autofluorescence. | Emits in the red spectrum, which could interfere with other channels. |
| Commercial Kits (e.g., TrueVIEW®, TrueBlack™) | Broad spectrum (e.g., lipofuscin, collagen) | Follow manufacturer's instructions. | Effective at reducing autofluorescence from multiple sources. | Proprietary formulations. |
Experimental Protocols
Protocol 1: Cell Fixation and Permeabilization
-
Remove the culture medium and wash cells twice with PBS.
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash cells 3 times for 5 minutes each with PBS.
-
(Optional Quenching Step): To reduce aldehyde-induced autofluorescence, incubate with 100 mM glycine in PBS for 15 minutes, followed by washing.
-
Permeabilization: Add Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 15-20 minutes at room temperature. The concentration of Triton X-100 may need to be optimized based on the target's location (0.1% for membrane, 0.5% for nuclear).
-
Remove the buffer and wash cells twice with PBS.
Protocol 2: Copper-Catalyzed Click Reaction (CuAAC)
Note: Prepare the click reaction cocktail immediately before use and add the components in the specified order.
-
Prepare the click reaction cocktail by adding the following to your azide-labeled sample in buffer:
-
FAM Alkyne (to final concentration of 1-5 µM)
-
Copper (II) Sulfate (to final concentration of 100 µM)
-
Copper-chelating Ligand (e.g., THPTA, to final concentration of 500 µM)
-
-
Mix gently by pipetting.
-
Add the reducing agent (e.g., Sodium Ascorbate, to final concentration of 5 mM) to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Proceed with imaging.
Visualizations
Caption: General experimental workflow for FAM alkyne labeling.
Caption: Troubleshooting decision tree for high background fluorescence.
References
Technical Support Center: Copper-Catalyzed Click Chemistry in Live Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting common issues encountered during copper-catalyzed click chemistry experiments in live cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.
Frequently Asked Questions (FAQs)
1. Why is the standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
The primary cause of toxicity in cellular CuAAC is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS).[1][2] This occurs when the copper(I) catalyst, often used with a reducing agent like sodium ascorbate, reacts with molecular oxygen present in the cell culture medium. This leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.[1][3]
2. What are copper-chelating ligands and how do they reduce toxicity?
Copper-chelating ligands are molecules that bind to the copper(I) ion. This chelation stabilizes the copper in its active catalytic state, protecting it from oxidation and reducing the generation of harmful ROS.[2] Furthermore, some ligands can accelerate the click reaction, allowing for the use of lower, less toxic concentrations of copper and shorter reaction times.
3. What are the alternatives to CuAAC for live-cell labeling that avoid copper toxicity?
Yes, copper-free click chemistry reactions have been developed to circumvent copper-induced cytotoxicity. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst, making it highly biocompatible for live-cell and in vivo applications.
4. Can I perform CuAAC inside living cells?
While challenging, intracellular CuAAC is possible under carefully optimized conditions. Key considerations include using highly efficient and cell-permeable ligands to minimize copper concentration and protecting the catalyst from intracellular components like glutathione that can deactivate it.
Troubleshooting Guides
Issue 1: High Cell Death or Low Cell Viability
Symptoms:
-
Significant decrease in cell number after the click reaction.
-
Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).
-
Poor results in cell viability assays (e.g., MTT, trypan blue).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Copper Toxicity | 1. Reduce Copper Concentration: Titrate the copper sulfate (CuSO₄) concentration to the lowest effective level (typically 10-100 µM for live cells). 2. Use a Chelating Ligand: Incorporate a copper-chelating ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper. This stabilizes the Cu(I) ion and reduces ROS formation. 3. Minimize Reaction Time: Optimize the reaction duration to the shortest time necessary for sufficient labeling (e.g., 5-30 minutes). | Improved cell viability and morphology. |
| Reagent Toxicity | 1. Check Reagent Purity: Ensure high purity of all reagents, including the azide and alkyne probes. 2. Optimize Probe Concentration: High concentrations of fluorescent probes can be toxic. Titrate the probe to the lowest concentration that provides a detectable signal. | Reduced non-specific toxicity and improved cell health. |
| Oxidative Stress | 1. Use Fresh Reducing Agent: Prepare sodium ascorbate solution fresh for each experiment as it can degrade over time. 2. Consider Antioxidants: Including an antioxidant like aminoguanidine in the reaction mixture can help mitigate ROS-induced damage. | Enhanced cell survival by reducing oxidative damage. |
Troubleshooting Flowchart for High Cell Death
Issue 2: Low or No Click Reaction Yield
Symptoms:
-
Weak or no fluorescent signal in imaging experiments.
-
Low product yield as determined by downstream analysis (e.g., Western blot, mass spectrometry).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Copper Catalyst | 1. Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. 2. Degas Solutions: If possible, degas buffers to remove dissolved oxygen which can oxidize the Cu(I) catalyst. | Increased reaction efficiency due to a higher concentration of active Cu(I). |
| Suboptimal Reagent Concentrations | 1. Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is common, using a slight excess (1.1 to 2-fold) of one reagent can drive the reaction to completion. 2. Increase Reagent Concentrations: If initial concentrations are too low, incrementally increase the concentration of the azide and alkyne probes. | Improved signal intensity and product yield. |
| Ligand Issues | 1. Correct Ligand-to-Copper Ratio: Ensure the optimal ligand-to-copper ratio is used (typically between 1:1 and 5:1). 2. Premix Ligand and Copper: Premix the copper salt and ligand before adding them to the reaction mixture to ensure proper complex formation. | Enhanced reaction kinetics and yield. |
| Inhibition by Cellular Components | 1. Thiol Interference: Intracellular thiols, like glutathione, can deactivate the copper catalyst. Consider pre-treating cells with a thiol-blocking agent like N-ethylmaleimide (NEM) for intracellular labeling, though this may increase cytotoxicity. | Increased yield for intracellular click reactions. |
| Reagent Solubility | 1. Use Co-solvents: For hydrophobic probes, use a small percentage of a biocompatible organic solvent like DMSO or DMF (up to 10%) to improve solubility. | A homogenous reaction mixture and improved reaction efficiency. |
Workflow for Optimizing Reagent Concentrations
Issue 3: High Background Signal
Symptoms:
-
High, non-specific fluorescence in negative control samples.
-
Difficulty distinguishing the specific signal from the background noise.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Probe Binding | 1. Decrease Probe Concentration: Titrate down the concentration of the fluorescent probe. 2. Increase Washing: Increase the number and duration of washing steps after the click reaction. 3. Use a Blocking Agent: Pre-incubate cells with a blocking buffer (e.g., containing BSA) before adding the reaction cocktail. | Reduced background fluorescence in negative controls. |
| Copper-Mediated Fluorescence | 1. Sufficient Ligand: Ensure the use of a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate. 2. Final Chelator Wash: Perform a final wash with a copper chelator like EDTA to remove any residual copper ions. | Quenching of non-specific fluorescence caused by copper. |
| Cellular Autofluorescence | 1. Use Appropriate Controls: Always include an unlabeled control sample to determine the level of autofluorescence. 2. Spectral Unmixing: If available on your imaging system, use spectral unmixing to separate the specific signal from autofluorescence. | Accurate signal detection by accounting for or removing autofluorescence. |
Quantitative Data
Table 1: Effect of Ligand on Cell Viability in Copper-Catalyzed Click Chemistry
| Cell Line | Copper Sulfate (µM) | Ligand (THPTA) (µM) | Cell Viability (%) |
| HeLa | 100 | 0 | ~50% |
| HeLa | 100 | 500 | >95% |
| CHO | 100 | 0 | ~60% |
| CHO | 100 | 500 | >95% |
| Jurkat | 50 | 0 | ~40% |
| Jurkat | 50 | 250 | >90% |
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after a 5-minute treatment.
Table 2: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Stock Concentration | Final Concentration |
| Copper (II) Sulfate | 20 mM in H₂O | 50 - 100 µM |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 - 500 µM |
| Azide/Alkyne Probe | 10 mM in DMSO | 10 - 50 µM |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 2.5 mM |
| Aminoguanidine (optional) | 100 mM in H₂O | 1 mM |
These are starting concentrations and should be optimized for your specific cell line and application.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is for assessing the cytotoxicity of your click chemistry reagents on a specific cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Click chemistry reagents (Copper Sulfate, Ligand, Sodium Ascorbate, Probes)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare your click reaction cocktails with varying concentrations of copper and other reagents. Remove the culture medium from the cells and wash once with PBS. Add 100 µL of the treatment cocktails to the respective wells. Include untreated cells as a negative control and a vehicle control (if using solvents like DMSO).
-
Incubation: Incubate the cells with the treatment for your intended reaction time (e.g., 15-30 minutes) at 37°C.
-
Recovery: Remove the treatment solutions, wash the cells gently with PBS, and add 100 µL of fresh, complete culture medium to each well. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: General Procedure for Live-Cell Surface Labeling via CuAAC
This protocol provides a general workflow for labeling cell surface biomolecules that have been metabolically tagged with an azide or alkyne.
Materials:
-
Cells metabolically labeled with an azide or alkyne-containing precursor
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Click reaction components (see Table 2 for stock and final concentrations)
-
Ice
Procedure:
-
Cell Preparation: Culture your cells of interest with the appropriate azide or alkyne-modified metabolic precursor for 1-3 days. On the day of the experiment, aspirate the medium and wash the cells twice with cold DPBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube on ice, prepare the click reaction cocktail. It is crucial to add the components in the following order to prevent precipitation and ensure catalyst stability: a. DPBS b. Azide or alkyne fluorescent probe c. Copper-chelating ligand (e.g., THPTA) d. Copper (II) sulfate e. (Optional) Aminoguanidine f. Freshly prepared sodium ascorbate (add this last to initiate the reaction)
-
Labeling Reaction: Add the complete click reaction cocktail to the cells and incubate for 5-15 minutes on ice or at 4°C. Performing the reaction at a low temperature helps to reduce endocytosis of the labeled proteins.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with cold DPBS to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis. You can proceed with live-cell imaging, or fix the cells for immunofluorescence or other downstream applications.
Impact of Ligand Choice on Live-Cell Click Chemistry
References
Technical Support Center: Troubleshooting Non-Specific Binding of FAM Alkyne Probes
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of non-specific binding encountered with FAM (fluorescein) alkyne probes during click chemistry experiments. Below, you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to help you minimize background noise and improve the specificity of your labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using FAM alkyne probes?
High background fluorescence, or non-specific binding, can stem from several sources:
-
Inherent Properties of the FAM Dye: Fluorescein dyes can be prone to non-specific binding due to their chemical properties.[1] Hydrophobic interactions are a major determinant of a dye's propensity for non-specific binding.[1][2]
-
Issues with the Click Reaction:
-
Copper Catalyst: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[3] The copper(I) catalyst can also generate reactive oxygen species (ROS) in the presence of a reducing agent and oxygen, which can damage biomolecules and contribute to background fluorescence.[3]
-
Reagent Impurities: Impurities in the FAM alkyne probe or other reagents can lead to non-specific labeling.
-
Excess Reagents: Using a high concentration of the FAM alkyne probe increases the likelihood of non-specific binding.
-
-
Sample-Specific Issues: The inherent autofluorescence of the biological sample can contribute to the background signal.
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or inadequate washing after the click reaction can leave behind unbound or loosely bound probes.
-
Probe Aggregation: The FAM alkyne probe can form aggregates, which appear as bright, fluorescent puncta and contribute to background noise.
Q2: How can I be sure that the signal I'm seeing is specific to the click reaction?
To confirm the specificity of your signal, it is crucial to include proper negative controls in your experiment. A key negative control is a sample that has not been treated with the corresponding azide-modified molecule but is otherwise subjected to the same click reaction conditions, including the FAM alkyne probe. A significant reduction in fluorescence in the negative control compared to your experimental sample indicates that your signal is largely specific.
Q3: Are there alternatives to FAM alkyne probes if I continue to have issues with non-specific binding?
Yes, if optimizing your current protocol does not resolve the issue, you might consider the following alternatives:
-
Hydrophilic Dyes: Dyes with a lower hydrophobicity (more negative logD value) generally show less non-specific binding. Consider switching to a more hydrophilic fluorescent alkyne probe.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that eliminates the issues associated with copper toxicity and non-specific binding. SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to non-specific binding of FAM alkyne probes.
Problem 1: High, diffuse background fluorescence across the entire sample.
This is often due to non-specific binding of the FAM alkyne probe to cellular components or the substrate.
Caption: Troubleshooting workflow for high diffuse background.
| Strategy | Detailed Recommendations | Expected Outcome |
| Optimize Probe Concentration | Perform a titration experiment to determine the lowest concentration of FAM alkyne that provides a specific signal without high background. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations. | Reduced background fluorescence in negative controls. |
| Improve Washing Steps | Increase the number and duration of washing steps after the click reaction. Incorporate a mild, non-ionic detergent like 0.1% Tween-20 or Triton X-100 in your wash buffer to help remove non-specifically bound probe. | A cleaner signal with a better signal-to-noise ratio. |
| Add a Blocking Agent | Before adding the click reaction cocktail, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dried milk to block non-specific binding sites. | A significant decrease in non-specific binding to surfaces and cellular components. |
| Check Reagent Purity and Preparation | Ensure your FAM alkyne probe is of high purity. Use freshly prepared solutions of sodium ascorbate, as it can degrade over time. | Consistent and reproducible results with lower background. |
Problem 2: Bright, fluorescent puncta or aggregates in the sample.
This is often caused by the precipitation of the FAM alkyne probe.
| Strategy | Detailed Recommendations | Expected Outcome |
| Filter the Probe Stock Solution | Before use, centrifuge the FAM alkyne stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction. | Reduction or elimination of fluorescent aggregates in the final image. |
| Ensure Proper Mixing | When preparing the click reaction cocktail, ensure the FAM alkyne probe is thoroughly mixed and does not precipitate upon addition to the aqueous buffer. Vortexing or vigorous pipetting can help. | A homogenous reaction mixture and prevention of new aggregate formation. |
Problem 3: High background in negative controls (no azide).
This indicates that the background is independent of the click reaction itself and is likely due to the non-specific affinity of the FAM alkyne probe for your sample or issues with the copper catalyst.
Caption: A typical experimental workflow for CuAAC.
| Strategy | Detailed Recommendations | Expected Outcome |
| Optimize Copper Catalyst System | Use a copper-chelating ligand such as THPTA or BTTAA in a 5-10 fold excess over the copper sulfate concentration. This helps to stabilize the Cu(I) oxidation state and reduce non-specific copper binding. Ensure a significant excess of sodium ascorbate to copper (e.g., 15 mM sodium ascorbate to 1 mM CuSO4). | Quenching of non-specific fluorescence caused by copper and a cleaner background. |
| Address Sample Autofluorescence | If your sample has high intrinsic fluorescence, consider using a chemical quenching agent after fixation and permeabilization. Commercially available quenching kits can be effective. | Reduced background fluorescence that is present even before the addition of the FAM alkyne probe. |
| Purify the Labeled Product | If you are working with labeled molecules in solution (e.g., proteins, extracellular vesicles), remove unbound FAM alkyne probe after the reaction using methods like size exclusion chromatography (SEC), ultracentrifugation, or ultrafiltration. | A purified sample with a significantly reduced background signal from free dye. |
Experimental Protocols
General Protocol for Click Chemistry Labeling in Cells
This protocol provides a starting point and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging plates.
-
Treat cells with your azide-modified molecule of interest.
-
Wash cells with PBS.
-
Fix cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash cells with PBS.
-
Permeabilize cells if your target is intracellular (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash cells with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The following is an example, and concentrations should be optimized:
-
Copper Sulfate (CuSO₄): 100 µM final concentration.
-
Copper Ligand (e.g., THPTA): 500 µM final concentration.
-
FAM Alkyne Probe: 1-10 µM final concentration (titrate to find the optimal concentration).
-
Sodium Ascorbate: 5 mM final concentration (prepare fresh).
-
-
Add the components in the following order: PBS, CuSO₄, FAM Alkyne, THPTA ligand. Mix well. Finally, add the freshly prepared Sodium Ascorbate to initiate the reaction.
-
Aspirate the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Remove the reaction cocktail and wash the cells 3-4 times for 10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Perform a final wash with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips with an appropriate mounting medium.
-
Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Notes |
| Copper Sulfate (CuSO₄) | 20 mM in water | 100-200 µM | |
| Copper Ligand (THPTA/BTTAA) | 50-100 mM in water | 500 µM - 2 mM | Use a 5-10 fold excess over CuSO₄. |
| FAM Alkyne Probe | 1-10 mM in DMSO | 1-25 µM | Titrate to find the optimal concentration. |
| Sodium Ascorbate | 300-500 mM in water | 5-15 mM | Always prepare fresh. Use in large excess to copper. |
By systematically addressing the potential sources of non-specific binding, you can significantly improve the quality and reliability of your experiments using FAM alkyne probes.
References
Optimizing incubation time and temperature for FAM labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing incubation time and temperature for FAM (fluorescein) labeling reactions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of FAM labeling?
FAM (fluorescein) labeling utilizes an amine-reactive derivative of the dye, most commonly an N-hydroxysuccinimide (NHS) ester.[1] This FAM-NHS ester reacts with primary amine groups (-NH₂), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[2] This process attaches the fluorescent FAM molecule to your target, allowing for detection in various downstream applications.
Q2: What are the most critical parameters for a successful FAM labeling reaction?
Successful labeling depends on several factors:
-
pH: The reaction is highly pH-dependent. An optimal pH range of 8.3 to 9.0 is recommended for efficient labeling of primary amines.[1][3] Below this range, the amine groups are protonated and less reactive, while a higher pH can lead to rapid hydrolysis of the NHS ester, reducing its efficiency.[3]
-
Buffer Choice: Always use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffer. Buffers containing primary amines, like Tris, will compete with the target molecule for the FAM-NHS ester, significantly lowering the labeling efficiency.
-
Incubation Time and Temperature: These parameters are interdependent. Reactions are commonly performed for 1 hour at room temperature or overnight at 4°C. Longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
Molar Ratio: The ratio of FAM dye to the target molecule (e.g., protein) influences the final degree of labeling. A higher molar excess of dye will generally result in more fluorophores being attached.
Q3: What is a good starting point for incubation time and temperature?
A common and effective starting point for many proteins and antibodies is to incubate the reaction for 1 hour at room temperature , protected from light. If you are working with a particularly sensitive protein or observe precipitation, incubating overnight (12-16 hours) at 4°C is a reliable alternative.
Q4: How does FAM fluorescence behave at different pH levels?
FAM fluorescence is pH-sensitive. The fluorescence intensity is stable at neutral to slightly basic pH but decreases significantly in acidic environments (below pH 5.5). If you observe low fluorescence in your final application, ensure the buffer is not acidic.
Q5: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of fluorophore molecules conjugated to each protein molecule. It is a critical quality control metric.
-
Low DOL (<2): May result in a weak signal.
-
High DOL (>10 for antibodies): Can lead to self-quenching of the fluorophore, reducing the signal, and may also cause protein aggregation or loss of biological activity. For most antibody applications, a DOL between 4 and 9 is considered optimal.
Troubleshooting Guide
Q6: My labeling efficiency is very low, resulting in a poor signal. What went wrong?
Low labeling efficiency is a common issue that can stem from several sources.
-
Incorrect Buffer: Did you use a buffer containing primary amines (e.g., Tris)? These amines compete with your protein, drastically reducing labeling. Solution: Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate (pH 8.3-9.0) before labeling.
-
Suboptimal pH: Was the reaction pH below 8.0? The reactivity of primary amines is significantly lower at neutral or acidic pH. Solution: Confirm the pH of your reaction buffer is between 8.3 and 9.0.
-
Inactive Dye: FAM-NHS esters are moisture-sensitive. Improper storage can lead to hydrolysis, inactivating the dye. Solution: Use fresh, high-quality dye. Dissolve it in anhydrous DMSO or DMF immediately before use and discard any unused stock solution that has been exposed to moisture.
-
Insufficient Incubation: The reaction may not have proceeded to completion. Solution: Increase the incubation time or consider performing the reaction at room temperature instead of 4°C if the protein is stable enough.
Q7: My protein precipitated after I added the FAM dye. How can I prevent this?
Protein precipitation can occur due to several factors:
-
High Dye-to-Protein Ratio: Over-labeling can alter the protein's solubility, leading to aggregation. Solution: Reduce the molar ratio of the FAM-NHS ester to your protein.
-
Organic Solvent: The dye is typically dissolved in DMSO or DMF. Adding too much organic solvent to the aqueous protein solution can cause precipitation. Solution: Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). Add the dye stock to the protein solution slowly while gently mixing.
-
Low Temperature: Some proteins are less soluble at 4°C. Solution: If precipitation occurs during a cold incubation, try performing the reaction for a shorter duration (1-2 hours) at room temperature.
Q8: I'm observing high background fluorescence in my assay. What is the cause?
High background is almost always caused by the presence of unconjugated (free) FAM dye in the final sample.
-
Inadequate Purification: The method used to separate the labeled protein from the unreacted dye was not sufficient. Solution: After the incubation step, it is crucial to remove all free dye. The most effective methods are size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.
Q9: My FAM-labeled antibody/protein has lost its biological activity. What happened?
Loss of function can occur if the FAM dye attaches to amino acids that are critical for the protein's function, such as those in an enzyme's active site or an antibody's antigen-binding region.
-
Over-labeling: A high degree of labeling increases the probability of modifying a critical residue. Solution: Decrease the molar ratio of dye to protein in the reaction to achieve a lower DOL. Test different DOLs to find the optimal balance between fluorescence intensity and retained biological activity.
Data Presentation
Table 1: Recommended Starting Conditions for FAM-NHS Ester Labeling
| Parameter | Recommended Condition | Notes |
| Target Molecule | Protein, Antibody, Peptide | Protocol is generally applicable to molecules with primary amines. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio for antibodies. This must be optimized experimentally. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Amine-free buffers are critical. PBS is also an option. |
| Reaction pH | 8.3 - 9.0 | Highly critical for reaction efficiency. |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | 4°C is preferred for sensitive proteins to maintain stability. |
| Incubation Time | 1 - 2 hours at Room Temp / 12 - 16 hours (overnight) at 4°C | Longer times at 4°C can compensate for the slower reaction rate. |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
Experimental Protocols
Protocol 1: Standard FAM Labeling of an Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If not, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare FAM-NHS Ester Solution:
-
Allow the vial of FAM-NHS ester to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the FAM-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved FAM-NHS ester to the antibody solution. For a 10:1 molar ratio, slowly add the dye while gently vortexing the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored fraction to elute is the labeled antibody. The smaller, unreacted dye molecules will elute later.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified FAM-labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for FAM, which is approximately 494 nm (A₄₉₄) .
-
Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically < 2.0).
-
-
Calculate DOL:
-
The concentration of the protein is calculated first, correcting for the absorbance of the FAM dye at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ – (A₄₉₄ × CF)] / ε_protein
-
CF is the correction factor for FAM at 280 nm (A₂₈₀/A₄₉₄), which is typically ~0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
The DOL is then calculated as the molar ratio of the dye to the protein.
-
DOL = A₄₉₄ / (ε_dye × Protein Conc. (M))
-
ε_dye is the molar extinction coefficient of FAM at ~494 nm, which is approximately 68,000 M⁻¹cm⁻¹.
-
-
-
Visualizations
Caption: A standard workflow for FAM-NHS ester labeling of proteins.
Caption: A decision tree for troubleshooting low FAM labeling efficiency.
References
Impact of reducing agents on FAM alkyne reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of reducing agents on the efficiency of FAM (fluorescein) alkyne reactions, a specific application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a reducing agent in a FAM alkyne click reaction?
A reducing agent is essential for in situ generation and maintenance of the active Copper(I) (Cu(I)) catalyst from a Copper(II) (Cu(II)) precursor, such as copper sulfate (CuSO₄).[1][2][3] The Cu(I) ion is the active catalyst for the azide-alkyne cycloaddition.[4] In aqueous buffers, dissolved oxygen can oxidize the active Cu(I) to the inactive Cu(II), which halts the reaction. The reducing agent continuously regenerates Cu(I), ensuring the reaction proceeds efficiently.[5]
Q2: Which reducing agent is recommended for FAM alkyne labeling?
Sodium ascorbate is the most widely used and recommended reducing agent for CuAAC reactions, including those with FAM alkyne. It is effective at reducing Cu(II) to Cu(I) and is compatible with most bioconjugation applications. While other reducing agents like TCEP have been used, they are now often discouraged as they can interfere with the reaction or reduce the azide component.
Q3: Why is a copper-stabilizing ligand like THPTA necessary?
A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial for several reasons:
-
Stabilizes Cu(I): It protects the active Cu(I) catalyst from oxidation and disproportionation in aqueous solutions.
-
Accelerates the Reaction: It increases the rate of the click reaction significantly.
-
Protects Biomolecules: The combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage biomolecules like proteins or DNA. THPTA acts as a sacrificial reductant, protecting the sample from this oxidative damage.
Q4: Can I perform the reaction without a reducing agent?
It is possible but not recommended for most applications. While you can start with a Cu(I) salt (e.g., CuBr or CuI), these are generally unstable and readily oxidize in the presence of air. For reliable and efficient reactions, especially in aqueous buffers, the in situ reduction of a more stable Cu(II) salt with an agent like sodium ascorbate is the standard and preferred method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your FAM alkyne click chemistry experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Inactive Copper Catalyst: The Cu(I) has been oxidized to inactive Cu(II) due to exposure to oxygen. | • Prepare sodium ascorbate solution fresh for each experiment, as it degrades in solution. • Degas your buffers to remove dissolved oxygen. • Ensure you are using a stabilizing ligand like THPTA, typically at a 5:1 ratio to copper, to protect the Cu(I) state. |
| 2. Degraded Reducing Agent: The sodium ascorbate solution was old or improperly stored. | • Always use a freshly prepared solution of sodium ascorbate. Stock solutions should not be stored for long periods. | |
| 3. Insufficient Reagents: The concentration of the reducing agent or copper is too low. | • Increase the concentration of sodium ascorbate. An excess is needed to counteract oxidation. • Optimize the copper concentration, typically in the 50-100 µM range for bioconjugation. | |
| High Background Signal / Non-Specific Labeling | 1. Reactive Ascorbate Byproducts: Oxidation of ascorbate can produce electrophilic byproducts (like dehydroascorbate) that react non-specifically with proteins (e.g., lysine and arginine residues). | • Consider adding aminoguanidine to the reaction mixture. It acts as a scavenger for these reactive carbonyl byproducts without inhibiting the click reaction. |
| 2. Alkyne Side Reactions: In the absence of an efficient click reaction, alkynes can sometimes react with thiol groups (e.g., cysteine) on proteins. | • Ensure the click reaction conditions are optimal to favor the desired azide-alkyne ligation. • If working with complex lysates, consider a pre-treatment with a low concentration of hydrogen peroxide to shield against thiol interference. | |
| Reaction Fails with Biomolecules (e.g., Proteins, DNA) | 1. Interfering Buffer Components: Buffers containing chelators (e.g., Tris) or thiols (e.g., DTT) can interfere with the copper catalyst. | • Avoid Tris-based buffers; use non-chelating buffers like PBS or HEPES. • Remove any thiol-containing reducing agents like DTT or β-mercaptoethanol from the sample before starting the click reaction. |
| 2. Oxidative Damage to Sample: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive biomolecules. | • Use a protective ligand like THPTA in excess (at least 5 equivalents relative to copper) to act as a sacrificial reductant and shield the biomolecule. |
Quantitative Data Summary
The following tables provide typical concentration ranges for reagents in a standard CuAAC reaction for bioconjugation. Optimization may be required for specific applications.
Table 1: Typical Reagent Concentration Ranges for Bioconjugation
| Reagent | Typical Concentration | Notes |
| Alkyne-Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide Probe (e.g., FAM-azide) | 10 µM - 1 mM | Use at least a 2- to 10-fold molar excess over the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can increase reaction speed but also risk biomolecule damage. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain a ligand-to-copper molar ratio of at least 5:1 to protect the catalyst and sample. |
| Sodium Ascorbate | 1 - 5 mM | Use a freshly prepared solution. An excess helps maintain the copper in the Cu(I) state. |
Experimental Protocols
Protocol 1: General FAM-Alkyne Labeling of a Biomolecule in Solution
This protocol provides a starting point for labeling an alkyne-modified biomolecule (e.g., protein or oligonucleotide) with a FAM-azide probe.
Materials:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
FAM-azide (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
THPTA (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order.
-
Buffer (e.g., PBS)
-
Alkyne-modified biomolecule (to a final concentration of 25 µM)
-
FAM-azide (to a final concentration of 250 µM; 10x excess)
-
-
In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve a 1:5 copper-to-ligand ratio. Vortex briefly.
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide. The final copper concentration will be approximately 100 µM.
-
To initiate the reaction, add 5 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration ~5 mM). Vortex gently to mix.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
After incubation, the labeled biomolecule can be purified from excess reagents using methods appropriate for your sample, such as size-exclusion chromatography, ethanol precipitation (for oligonucleotides), or dialysis.
Visualizations
Caption: General experimental workflow for a FAM-alkyne click reaction.
Caption: Role of reducing agent and ligand in the CuAAC catalytic cycle.
Caption: Troubleshooting decision tree for low FAM-alkyne reaction efficiency.
References
Technical Support Center: FAM Alkyne Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FAM (fluorescein) alkyne in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is FAM alkyne and what is it used for?
A1: FAM alkyne is a derivative of the fluorescent dye fluorescein that has been modified to include a terminal alkyne group. This alkyne functional group allows it to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1][2][3][4] This reaction enables the covalent labeling of azide-modified biomolecules, such as proteins and nucleic acids, with the fluorescent FAM dye for detection and visualization.
Q2: What are the general solubility properties of FAM alkyne?
A2: FAM alkyne is a yellow solid that has good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Its solubility in aqueous buffers is highly dependent on the pH.
Q3: Why is the pH of the aqueous buffer critical for FAM alkyne solubility?
A3: The solubility of FAM alkyne in aqueous solutions is significantly enhanced at a pH greater than 8. This is due to the presence of the fluorescein moiety, which contains ionizable groups. At alkaline pH, these groups are deprotonated, increasing the polarity and water solubility of the molecule. In acidic or neutral aqueous solutions, FAM alkyne is prone to precipitation.
Q4: How should I store FAM alkyne?
A4: FAM alkyne should be stored at -20°C in the dark. It is typically shipped at room temperature, but long-term storage should be at the recommended refrigerated temperature to maintain its stability and reactivity. Avoid prolonged exposure to light.
Troubleshooting Guide
Issue 1: FAM alkyne is not dissolving in my aqueous buffer.
-
Cause: The pH of your buffer is likely neutral or acidic (≤ 7). FAM alkyne requires a pH > 8 for good aqueous solubility.
-
Solution:
-
Adjust Buffer pH: Increase the pH of your buffer to > 8. A common choice is a sodium phosphate buffer at pH 8.0 or higher.
-
Use a Co-solvent: Prepare a concentrated stock solution of FAM alkyne in an organic solvent like DMSO or DMF. This stock can then be added to your aqueous reaction buffer. Be aware that the final concentration of the organic solvent should be minimized as it can affect biological samples.
-
Issue 2: My FAM alkyne, dissolved in DMSO, precipitates when added to the aqueous reaction buffer.
-
Cause: This can happen if the final concentration of FAM alkyne in the aqueous buffer is too high for its solubility at the given pH, or if the buffer components interact negatively with the dye. Even with a DMSO stock, the aqueous environment dictates the final solubility.
-
Solution:
-
Verify Buffer pH: Ensure the pH of your final reaction mixture is > 8.
-
Decrease Final Concentration: Lower the final concentration of FAM alkyne in your reaction.
-
Increase Co-solvent Percentage: While not always ideal for biological reactions, slightly increasing the percentage of DMSO in the final reaction volume can help maintain solubility. Always run appropriate controls to check for solvent effects on your experiment.
-
Vortex While Adding: Add the FAM alkyne stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Issue 3: I am seeing poor labeling efficiency in my click chemistry reaction.
-
Cause: While several factors can affect click chemistry efficiency, poor solubility of FAM alkyne can be a primary contributor. If the dye is not fully dissolved, its effective concentration available for the reaction is reduced.
-
Solution:
-
Ensure Complete Dissolution: Before starting the reaction, visually inspect your solution to ensure the FAM alkyne is fully dissolved. If you see any precipitate, address the solubility issue using the steps outlined above.
-
Follow a Validated Protocol: Use a well-established protocol for copper-catalyzed click chemistry, ensuring the correct concentrations of copper sulfate, a stabilizing ligand (like THPTA), and a reducing agent (like sodium ascorbate).
-
Data Presentation
Table 1: Solubility of FAM Alkyne in Various Solvents
| Solvent | Solubility | pH Dependency | Reference |
| Aqueous Buffers | Good | Requires pH > 8 | |
| DMSO | Good | No | |
| DMF | Good | No | |
| Alcohols | Good | No |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FAM Alkyne Stock Solution in DMSO
-
Weigh FAM Alkyne: Carefully weigh out a specific mass of FAM alkyne (Molecular Weight: ~413.4 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 4.13 mg.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the solid FAM alkyne. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution until the FAM alkyne is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.
-
Store: Store the stock solution at -20°C, protected from light. It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may need optimization for specific applications.
-
Prepare Reagents:
-
Azide-containing biomolecule in a suitable buffer (e.g., PBS).
-
FAM alkyne stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 100 mM THPTA in water).
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Your azide-containing biomolecule solution.
-
Add the THPTA solution.
-
Add the CuSO4 solution and vortex briefly.
-
Add the FAM alkyne stock solution to the desired final concentration.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. Vortex briefly.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Downstream Processing: The labeled biomolecule is now ready for purification and analysis.
Visualizations
Caption: Workflow for a typical CuAAC "click chemistry" reaction.
Caption: Troubleshooting logic for FAM alkyne precipitation.
References
Minimizing photobleaching of 6-FAM fluorophore during microscopy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help researchers minimize photobleaching of the 6-FAM (6-Carboxyfluorescein) fluorophore during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-FAM and what are its spectral properties?
A1: 6-FAM (6-Carboxyfluorescein) is a single-isomer derivative of fluorescein, one of the most commonly used green fluorescent dyes.[1][2] It is frequently used for labeling oligonucleotides and other biomolecules.[2][3] Its spectral properties are characterized by an excitation maximum of approximately 495 nm and an emission maximum of around 517-519 nm.[4]
Q2: What is photobleaching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like 6-FAM, caused by exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging. Significant photobleaching can compromise image quality, lower the signal-to-noise ratio, and negatively impact the accuracy of quantitative data.
Q3: What are the primary factors that cause 6-FAM to photobleach?
A3: The main drivers of photobleaching are the intensity of the excitation light and the total duration of exposure. The presence of molecular oxygen in the sample environment significantly accelerates this process by reacting with the fluorophore in its excited triplet state. Additionally, the local chemical environment, including the pH of the buffer, plays a crucial role in fluorophore stability.
Q4: How does the chemical environment, specifically pH, affect 6-FAM fluorescence?
A4: Yes, 6-FAM is a pH-sensitive dye. Its fluorescence intensity is stable and bright in environments with a neutral to slightly basic pH, typically in the range of 7.5 to 8.5. Below pH 7, the molecule becomes protonated, which leads to a significant decrease in fluorescence. In acidic conditions below pH 5.5, its fluorescence activity almost completely disappears.
Troubleshooting Guide: Rapid Signal Fading
Q1: My 6-FAM signal is disappearing almost immediately upon illumination. What are the first things I should check?
A1: Rapid signal loss is most often caused by excessive illumination intensity and/or prolonged exposure times.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. Employing neutral density (ND) filters is a simple way to reduce illumination intensity without changing its spectral quality.
-
Decrease Exposure Time: Shorten the camera's exposure time or increase the scan speed on a confocal microscope. If the resulting signal is too dim, you may need to increase detector gain or use a more sensitive camera.
-
Minimize "Wasted" Light: Avoid unnecessarily exposing the sample to light. Use transmitted light to locate the region of interest and focus, then switch to fluorescence only for image capture. Use the microscope's shutter to block the light path when not actively acquiring an image.
Q2: I've minimized light exposure, but photobleaching is still a major problem. What else can I do?
A2: If optimizing illumination is not sufficient, the next step is to address the chemical environment of your sample, primarily by using antifade reagents.
-
Use an Antifade Mounting Medium: For fixed samples, using a high-quality antifade mounting medium is critical. These reagents contain chemical compounds that scavenge for reactive oxygen species (ROS), which are a primary cause of photobleaching. Popular commercial options include ProLong™ Gold, VECTASHIELD®, and SlowFade™.
-
Minimize Oxygen: Since molecular oxygen is a key mediator of photobleaching, limiting its presence can significantly improve fluorophore stability. Sealing the edges of your coverslip with nail polish or a commercial sealant can help prevent oxygen from diffusing into the sample over time. For live-cell imaging, specialized oxygen scavenging systems can be added to the imaging medium.
Q3: My signal-to-noise ratio is poor, which forces me to use high laser power and long exposures. How can I improve the initial signal?
A3: A weak signal can exacerbate photobleaching by requiring harsh imaging conditions.
-
Ensure Correct Filter Sets: Check that your microscope's excitation and emission filters are well-matched to 6-FAM's spectral profile (Ex ~495 nm, Em ~519 nm). Mismatched filters can lead to inefficient signal detection.
-
Use a Sensitive Detector: A high-sensitivity camera (like a cooled monochrome CCD or sCMOS) can detect faint signals, allowing you to reduce excitation intensity and exposure time.
-
Match Refractive Indices: Ensure the refractive index of your immersion oil closely matches that of your coverslip and mounting medium. A mismatch can cause spherical aberration and reduce signal collection efficiency, which may indirectly lead to using higher excitation power.
-
Check Sample pH: Confirm that your final mounting or imaging buffer has a pH between 7.5 and 8.5 to ensure optimal 6-FAM fluorescence.
Data Presentation
Table 1: Summary of Strategies to Minimize 6-FAM Photobleaching
| Strategy Category | Method | Principle of Action | Expected Impact on Photostability |
| Instrumentation & Acquisition | Reduce Excitation Light Intensity | Lowers the rate of fluorophore excitation, reducing the probability of entering the reactive triplet state. | High |
| Reduce Exposure Time | Minimizes the total number of photons the sample is exposed to, directly reducing cumulative photodamage. | High | |
| Use a More Sensitive Detector | Allows for lower excitation energy to achieve the same signal level, thus reducing photobleaching. | Medium to High | |
| Employ Advanced Imaging Techniques | Techniques like light-sheet or multiphoton microscopy reduce out-of-focus excitation and overall light dose. | High | |
| Sample Preparation | Use Antifade Mounting Media | Scavenges reactive oxygen species (ROS) that would otherwise destroy the fluorophore. | High |
| Optimize Buffer pH (7.5-8.5) | Maintains 6-FAM in its high-quantum-yield, stable chemical state. | Medium to High | |
| Seal Coverslip | Limits the diffusion of atmospheric oxygen into the sample, reducing a key component of the bleaching reaction. | Medium | |
| Store Samples Properly | Storing slides at 4°C in the dark protects the fluorophore from ambient light and slows degradation. | Medium |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with Antifade Reagent
This protocol provides general steps for mounting adherent cells on coverslips after immunofluorescence or FISH staining.
-
Final Washes: After the final step of your staining protocol (e.g., secondary antibody or final probe wash), wash the coverslips three times for 5 minutes each with Phosphate-Buffered Saline (PBS) in a light-protected container.
-
Rinse: Briefly dip the coverslips in distilled water to remove any salt crystals from the PBS, which can interfere with imaging.
-
Prepare Slide: Place a clean microscope slide on a flat, protected surface.
-
Apply Antifade Medium: Dispense a small drop (typically 10-20 µL) of an antifade mounting medium (e.g., ProLong™ Gold) onto the center of the microscope slide. Avoid introducing air bubbles.
-
Mount Coverslip: Using fine-tipped forceps, carefully pick up the coverslip (cell-side down) and gently lower it onto the drop of mounting medium at an angle to prevent trapping air bubbles.
-
Seal Edges: Allow the mounting medium to cure if required (follow manufacturer's instructions). To prevent drying and minimize oxygen exposure, carefully seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Store: Store the slides flat at 4°C in a slide box protected from light until you are ready to image.
Protocol 2: Best-Practice Imaging Workflow
This workflow outlines steps to minimize photobleaching during image acquisition.
-
Power On Equipment: Turn on the microscope, light source, and camera. Allow the lamp to warm up if necessary.
-
Sample Placement: Place your prepared slide on the microscope stage.
-
Locate Region of Interest (ROI): Using a low magnification objective and transmitted light (e.g., brightfield or DIC), locate the general area of your sample you wish to image.
-
Focus on a Sacrificial Area: Switch to the desired high-magnification objective. Move to an area adjacent to your intended ROI to perform fine focusing using fluorescence. This preserves the fluorescence in your target area.
-
Optimize Acquisition Settings:
-
Set the excitation intensity to the lowest possible level. Use ND filters if available.
-
Set the camera exposure time to the minimum required for a clear image with an acceptable signal-to-noise ratio.
-
Adjust detector gain if necessary.
-
-
Capture Image: Move back to your pristine ROI and capture the image immediately.
-
Block Illumination Path: Between captures or when searching for a new field of view, use the shutter to block the excitation light path.
-
Time-Lapse Experiments: For live-cell or time-lapse imaging, use the longest possible interval between time points and the shortest exposure time at each point to collect the necessary data without causing excessive phototoxicity or photobleaching.
Visualizations
Caption: Troubleshooting flowchart for rapid 6-FAM signal fading.
References
Technical Support Center: Troubleshooting High Background from Unbound FAM Alkyne Dye
Welcome to the technical support center for addressing challenges related to high background fluorescence from unbound FAM alkyne dye in your experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve a clear signal with minimal background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using FAM alkyne dye?
High background fluorescence can stem from several factors:
-
Non-specific binding: The FAM alkyne dye can adhere to surfaces and cellular components that are not the intended target of the click reaction.[1][2] This can be due to hydrophobic or ionic interactions.[3]
-
Excess dye concentration: Using a higher concentration of the FAM alkyne dye than necessary increases the likelihood of non-specific binding and incomplete removal during washing steps.[4][5]
-
Insufficient washing: Inadequate or inefficient washing steps after the click chemistry reaction can leave behind unbound dye molecules, contributing to a diffuse background signal.
-
Dye aggregation: FAM alkyne, like many fluorescent dyes, can form aggregates, especially at high concentrations or in aqueous solutions. These aggregates can appear as bright, punctate background signals.
-
Cellular autofluorescence: Some cell types naturally fluoresce, which can be mistaken for background from the dye.
-
Copper-mediated side reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst can sometimes mediate non-specific interactions.
Q2: How can I determine if the high background is from unbound dye or cellular autofluorescence?
To distinguish between background from unbound dye and autofluorescence, include a control sample in your experiment that is not treated with the FAM alkyne dye but undergoes all other processing steps (including fixation and permeabilization). If you observe high fluorescence in this control, it is likely due to cellular autofluorescence.
Q3: What are blocking agents and how do they help reduce non-specific binding?
Blocking agents are molecules used to saturate non-specific binding sites on your sample, thereby preventing the FAM alkyne dye from attaching to them. Commonly used blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk. These agents work by physically occupying potential sites of non-specific interaction.
Q4: Can the click chemistry reaction itself contribute to the background?
Yes, particularly in CuAAC reactions. The copper (I) catalyst, if not properly chelated, can lead to off-target reactions or non-specific binding of the alkyne probe. It is crucial to use a copper-chelating ligand like THPTA or BTTAA in sufficient excess to minimize these effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding of FAM Alkyne Dye | 1. Decrease Dye Concentration: Perform a titration experiment to determine the lowest effective concentration of the FAM alkyne dye. 2. Introduce a Blocking Step: Before the click reaction, incubate the sample with a blocking agent like 1-3% BSA for 1-2 hours. 3. Optimize Washing: Increase the number (e.g., from 3 to 5) and duration (e.g., from 5 to 15 minutes) of wash steps. 4. Add Detergent to Wash Buffer: Include a mild detergent like 0.1% Tween-20 or Triton X-100 in your wash buffer to help remove non-specifically bound dye. | Reduced diffuse background fluorescence in your sample and negative controls. |
| FAM Alkyne Dye Aggregation | 1. Centrifuge Dye Stock Solution: Before use, centrifuge the FAM alkyne stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. 2. Use Freshly Prepared Dye Solution: Prepare the dye solution immediately before use to minimize the formation of aggregates over time. | Reduction or elimination of bright, punctate fluorescent spots in the background. |
| Sample Autofluorescence | 1. Use an Unstained Control: Image a sample that has not been treated with the FAM alkyne dye to assess the level of inherent autofluorescence. 2. Employ a Quenching Agent: Treat the sample with an autofluorescence quenching agent after fixation and permeabilization. 3. Choose a Different Fluorophore: If autofluorescence is high in the green spectrum, consider using a dye that emits in a different wavelength. | Lower background signal in the unstained control and clearer specific signal in the stained sample. |
| Inefficient Removal of Excess Reagents | 1. Protein Precipitation: For in-solution labeling, precipitate the labeled proteins using cold acetone to separate them from unbound dye and other reaction components. | Cleaner sample with reduced background for downstream applications like SDS-PAGE. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background from unbound FAM alkyne dye.
Detailed Experimental Protocol: Reducing Background in Cellular Imaging
This protocol provides a method for labeling intracellular targets using CuAAC (Click Chemistry) with steps optimized to minimize background from unbound FAM alkyne dye.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (2% BSA in PBS)
-
Wash Buffer (0.1% Tween-20 in PBS)
-
Click Reaction Cocktail Components:
-
FAM Alkyne (10 mM stock in DMSO)
-
Azide-modified target molecule
-
Copper (II) Sulfate (CuSO₄) (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
-
Sodium Ascorbate (100 mM in water, freshly prepared)
-
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific dye binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, add components in the following order:
-
PBS: 85 µL
-
FAM Alkyne (10 mM stock): 1 µL (final concentration: 100 µM - Note: This should be titrated for your specific experiment, concentrations as low as 1-10 µM may be sufficient).
-
Azide-modified molecule: (Concentration as determined by your experimental needs)
-
CuSO₄ (20 mM): 2 µL (final concentration: 400 µM)
-
THPTA (100 mM): 1 µL (final concentration: 1 mM)
-
Sodium Ascorbate (100 mM): 1 µL (final concentration: 1 mM)
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing to Remove Unbound Dye:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with Wash Buffer for 10-15 minutes each. This step is critical for reducing background.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for FAM (Excitation/Emission: ~495/520 nm).
-
Always include a negative control (cells not treated with the azide-modified molecule) to assess the level of non-specific background.
-
References
How to choose the right buffer for FAM alkyne labeling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FAM (fluorescein) alkyne labeling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation. However, optimal buffer and reaction conditions are critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a FAM alkyne labeling reaction?
A1: The choice of buffer is critical for efficient FAM alkyne labeling. Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) and HEPES buffers are highly recommended.[1][2][3][4] These buffers maintain a stable pH within the optimal range for the reaction and have minimal interference with the copper catalyst. Triethylammonium acetate buffer has also been used successfully, particularly for labeling oligonucleotides.[5]
Q2: What pH range is recommended for the reaction buffer?
A2: A pH range of 6.5 to 8.0 is generally compatible with copper-catalyzed click chemistry. For most applications, a pH between 7.0 and 7.5 is considered optimal to ensure the stability of the biomolecule and the activity of the copper catalyst. The reaction is generally considered pH-insensitive within a broader range of 4 to 12, but for sensitive biological samples, the 7.0-7.5 range is a safer starting point.
Q3: Are there any buffers I should avoid?
A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided. Tris can chelate the copper(I) catalyst, inhibiting the reaction. Buffers containing citrate or high concentrations of ionic detergents like SDS may also negatively impact reaction efficiency.
Q4: Why is a reducing agent necessary, and which one should I use?
A4: The catalytically active species in the reaction is copper(I) (Cu⁺). However, Cu⁺ is prone to oxidation to the inactive copper(II) (Cu²⁺) state. A reducing agent is added to the reaction to reduce Cu²⁺ (typically from a CuSO₄ stock solution) to Cu⁺ in situ and to maintain its +1 oxidation state throughout the reaction. The most commonly used reducing agent is sodium ascorbate. It is recommended to prepare sodium ascorbate solutions fresh before each experiment.
Q5: What is the role of a copper-chelating ligand?
A5: A copper-chelating ligand is crucial for several reasons. It stabilizes the Cu⁺ oxidation state, protecting it from oxidation and disproportionation. This stabilization enhances the reaction rate and efficiency. Additionally, in biological systems, the ligand can reduce the cytotoxicity associated with free copper ions. Commonly used water-soluble ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often used.
Q6: Can I perform the reaction without a ligand?
A6: While the reaction can proceed without a ligand, it is not recommended for most applications, especially with sensitive biomolecules or in dilute conditions. The absence of a ligand can lead to slower reaction rates, lower yields, and increased degradation of the target molecule due to copper-mediated generation of reactive oxygen species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Incorrect Buffer: Use of an interfering buffer like Tris. | Switch to a recommended buffer such as PBS or HEPES at a pH of 7.0-7.5. |
| Suboptimal pH: The buffer pH is too low or too high, affecting catalyst activity or biomolecule stability. | Verify and adjust the buffer pH to the optimal range of 7.0-7.5. | |
| Degraded Reducing Agent: The sodium ascorbate solution was not freshly prepared. | Always prepare a fresh solution of sodium ascorbate immediately before setting up the reaction. | |
| Insufficient Catalyst: The concentration of copper or ligand is too low. | Optimize the concentrations of CuSO₄ and the ligand. A common starting point is a 1:5 ratio of copper to ligand. | |
| High Background/Non-specific Labeling | Excess Free Dye: Too much FAM alkyne reagent was used. | Titrate the concentration of the FAM alkyne to find the optimal amount that provides a strong signal without high background. |
| Reaction Time Too Long: Extended incubation can sometimes lead to non-specific interactions. | Optimize the reaction time. For many applications, labeling is complete within 15-30 minutes at room temperature. | |
| Side Reactions with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with amine groups on proteins. | Consider adding aminoguanidine to the reaction mixture to intercept these reactive byproducts. | |
| Inconsistent Labeling Results | Inconsistent Reagent Preparation: Variations in the preparation of stock solutions, especially the sodium ascorbate. | Standardize all reagent preparation protocols. Ensure accurate weighing and dilution of components. Always use freshly prepared sodium ascorbate. |
| Oxygen Contamination: Dissolved oxygen can oxidize the Cu⁺ catalyst. | For sensitive reactions, degassing the buffer and reaction mixture by bubbling with an inert gas like argon or nitrogen is recommended. | |
| Precipitation in the Reaction Mixture | Incorrect Reagent Concentrations: High concentrations of certain reagents may lead to precipitation. | Ensure all components are soluble at the final reaction concentrations. If using a water-insoluble ligand like TBTA, ensure sufficient organic co-solvent (e.g., DMSO) is present. |
Quantitative Data Summary
The following table provides typical concentration ranges for the key components in a FAM alkyne labeling reaction. Optimization may be required for specific applications.
| Component | Stock Concentration | Final Concentration | Notes |
| Buffer | 10X (e.g., 1 M Phosphate) | 1X (e.g., 100 mM) | Recommended buffers: Phosphate, HEPES. Optimal pH 7.0-7.5. |
| CuSO₄ | 20-100 mM in water | 50-250 µM | The copper(II) source. |
| Ligand (e.g., THPTA) | 50 mM in water | 250 µM - 1.25 mM | Typically used in a 5-fold excess relative to CuSO₄. |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1-5 mM | The reducing agent. Must be prepared fresh for each experiment. |
| FAM Alkyne | 5-10 mM in DMSO | Varies (e.g., 25 µM) | The optimal concentration depends on the concentration of the azide-modified biomolecule and should be determined empirically. |
| Azide-Modified Biomolecule | Varies | Varies (e.g., >2 µM) | The concentration will depend on the specific experimental setup. |
| Aminoguanidine (Optional) | 100 mM in water | 5 mM | Additive to prevent side reactions from ascorbate oxidation. |
Experimental Protocol: General FAM Alkyne Labeling
This protocol provides a general workflow for labeling an azide-modified protein with FAM alkyne.
1. Preparation of Stock Solutions:
-
Buffer: Prepare a 10X stock of 1 M Potassium Phosphate, pH 7.0.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
FAM Alkyne: Prepare a 10 mM stock solution in DMSO.
-
Azide-Modified Protein: Prepare in a compatible buffer (e.g., PBS) at the desired concentration.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the 10X Phosphate Buffer to a final concentration of 1X (100 mM).
-
Add the FAM Alkyne stock solution to the desired final concentration.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock and the THPTA ligand stock. A 1:5 molar ratio is a good starting point (e.g., for a final CuSO₄ concentration of 100 µM, use 500 µM of THPTA). Mix well.
-
Add the catalyst premix to the reaction tube containing the protein and dye.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction components.
3. Incubation:
-
Incubate the reaction at room temperature for 15-60 minutes, protected from light. The optimal time may need to be determined empirically.
4. (Optional) Removal of Excess Reagents:
-
If necessary, remove unreacted FAM alkyne and catalyst components using a suitable method such as protein precipitation (e.g., with acetone or TCA), dialysis, or size exclusion chromatography.
5. Analysis:
-
Analyze the labeled protein using appropriate methods, such as SDS-PAGE followed by in-gel fluorescence scanning, or fluorescence spectroscopy.
Buffer Selection Workflow
Caption: A flowchart for selecting the appropriate buffer for FAM alkyne labeling reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Technical Support Center: FAM Alkyne Labeled Oligonucleotides
Welcome to the technical support center for FAM alkyne labeled oligonucleotides. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the yield of their labeled oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, labeling, and purification of FAM alkyne labeled oligonucleotides.
Question: Why is the final yield of my FAM alkyne labeled oligonucleotide unexpectedly low?
Answer:
Low yields can stem from several stages of the process, including oligonucleotide synthesis, the FAM alkyne labeling reaction (click chemistry), and final purification. Several factors can contribute to a lower than expected final product.[1][2]
Here is a step-by-step guide to help you identify the potential source of the issue:
Caption: Troubleshooting workflow for low yield of FAM alkyne labeled oligonucleotides.
1. Evaluate Oligonucleotide Synthesis Efficiency:
-
Coupling Efficiency: The theoretical maximum yield is determined by the coupling efficiency of the oligonucleotide synthesis. A drop of just a few percentage points in coupling efficiency can dramatically lower the final yield, especially for longer oligonucleotides.[1] For example, a 98% average coupling efficiency for a 20mer results in a theoretical yield of 68%, but for a 100mer, this drops to only 13%.[3]
-
Deprotection: Incomplete removal of protecting groups can lead to a lower yield of the desired full-length oligonucleotide. Conversely, harsh deprotection conditions can damage the oligonucleotide, especially those with modifications like dyes.[1]
-
Reagent Quality: The quality and age of synthesis reagents, as well as ambient humidity, can adversely affect the synthesis quality.
2. Assess Labeling Reaction (Click Chemistry):
-
Reagent Quality and Concentration: The purity of the FAM alkyne, the azide-modified oligonucleotide, and the copper catalyst are crucial. Ensure all reagents are of high quality and used at the recommended concentrations. The use of fresh ascorbic acid solution is particularly important as it is readily oxidized.
-
Reaction Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to oxygen. Degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical for optimal results.
-
Side Reactions: The presence of impurities or suboptimal pH can lead to side reactions, reducing the yield of the desired labeled product.
3. Analyze Purification Step:
-
Purification Method: The choice of purification method significantly impacts the final yield. Upwards of 50% of the theoretical yield can be lost during purification. For FAM-labeled oligonucleotides, HPLC is often the method of choice to remove free dye.
-
Product Loss: Significant product loss can occur during the collection of HPLC fractions or elution from purification cartridges.
-
Co-elution: The labeled oligonucleotide may co-elute with unlabeled oligonucleotides or other impurities, making it difficult to isolate a pure product and leading to an apparent lower yield of the desired product.
Question: How can I improve the efficiency of my FAM alkyne labeling (click chemistry) reaction?
Answer:
Optimizing the click chemistry reaction is key to maximizing your yield. Here are several factors to consider:
-
Use High-Quality Reagents: Ensure your FAM alkyne, azide-modified oligonucleotide, copper(II) sulfate, sodium ascorbate, and any ligands (like TBTA) are of high purity.
-
Optimize Reagent Concentrations: A common starting point is to use a slight excess of the FAM alkyne relative to the azide-modified oligonucleotide.
| Reagent | Recommended Final Concentration |
| Alkyne-modified Oligonucleotide | 20 - 200 µM |
| FAM Azide | 1.5 x [Oligonucleotide] |
| Ascorbic Acid | 0.5 mM |
| Cu-TBTA complex | 0.5 mM |
| DMSO | 50 vol % |
-
Ensure an Oxygen-Free Environment: As the Cu(I) catalyst is sensitive to oxidation, it is crucial to degas all solutions and perform the reaction under an inert atmosphere (argon or nitrogen).
-
Use a Copper(I) Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
-
Proper pH: Maintain the reaction pH around 7.0. A common buffer is triethylammonium acetate.
-
Reaction Time and Temperature: Most click reactions proceed to completion at room temperature overnight. If you observe precipitation, gentle heating (e.g., 80°C for 3 minutes) can help.
Caption: General workflow for FAM alkyne labeling of oligonucleotides via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify FAM alkyne labeled oligonucleotides?
A1: High-Performance Liquid Chromatography (HPLC) is generally the recommended method for purifying dye-labeled oligonucleotides. Reverse-phase HPLC (RP-HPLC) is effective at separating the more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and can also remove excess free dye. For longer oligonucleotides (>50 bases), ion-exchange HPLC (IE-HPLC) may provide better resolution. Cartridge-based purification can be a faster alternative but may not provide the same level of purity as HPLC.
Q2: Can I use copper-free click chemistry for labeling my oligonucleotide?
A2: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative. This method avoids the use of a copper catalyst, which can be toxic to cells and potentially damage the oligonucleotide. SPAAC typically involves reacting an azide-modified oligonucleotide with a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN). While the reaction kinetics may be slower than CuAAC, it offers the advantage of being bioorthogonal and not requiring a metal catalyst.
Q3: How should I store my FAM alkyne and labeled oligonucleotides?
A3: FAM alkyne should be stored at -20°C in the dark. Labeled oligonucleotides are also best stored at -20°C. For long-term storage, it is advisable to aliquot the samples to avoid repeated freeze-thaw cycles. RNA oligonucleotides are more susceptible to degradation and should be handled with extra care in a nuclease-free environment.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide
This protocol is a general guideline for labeling an alkyne-modified oligonucleotide with a FAM-azide.
Materials:
-
Alkyne-modified oligonucleotide
-
FAM-azide
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Anhydrous DMSO
-
5 mM Ascorbic acid in nuclease-free water (prepare fresh)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Inert gas (Argon or Nitrogen)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add an equal volume of DMSO to the oligonucleotide solution and vortex to mix.
-
Add the FAM-azide stock solution (e.g., 10 mM in DMSO) to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex briefly.
-
Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling the inert gas through it for 30-60 seconds.
-
Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature overnight in the dark.
-
Proceed with purification of the labeled oligonucleotide (e.g., by HPLC).
Protocol 2: Purification of FAM-labeled Oligonucleotide using Reverse-Phase HPLC (RP-HPLC)
This is a general protocol and may need optimization based on your specific oligonucleotide and HPLC system.
Materials:
-
Crude FAM-labeled oligonucleotide reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 494 nm (for FAM). The labeled oligonucleotide will absorb at both wavelengths.
-
Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 494 nm. This peak should elute later than the unlabeled oligonucleotide due to the increased hydrophobicity of the FAM dye.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).
-
Pool the pure fractions and remove the solvent (e.g., by speed-vacuum centrifugation).
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer or nuclease-free water.
References
Validation & Comparative
A Comparative Analysis of FAM Alkyne and Cy3 Alkyne Photostability for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging click chemistry for fluorescent labeling, the choice of fluorophore is a critical determinant of experimental success. Among the myriad of options, FAM (fluorescein) alkyne and Cy3 (cyanine-3) alkyne are frequently employed. This guide provides an objective comparison of these two dyes, with a particular focus on photostability, supported by spectroscopic data and a detailed experimental protocol for independent evaluation.
Spectroscopic and Photophysical Properties
A direct comparison of the fundamental spectroscopic properties of FAM alkyne and Cy3 alkyne is essential for selecting the appropriate dye for a given application and experimental setup. The following table summarizes the key parameters for these fluorophores.
| Property | 5-FAM Alkyne | Cy3 Alkyne |
| Excitation Maximum (λex) | ~490 nm[1][2][3] | ~555 nm[4] |
| Emission Maximum (λem) | ~513 nm[1] | ~570 nm |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.31 |
| Chemical Structure |
Note: The exact spectroscopic values can vary depending on the solvent, pH, and conjugation to biomolecules.
Photostability Comparison
Photostability, the ability of a fluorophore to resist photochemical degradation and subsequent loss of fluorescence upon exposure to light, is a critical parameter for imaging applications that require prolonged or repeated illumination, such as time-lapse microscopy or single-molecule studies.
-
FAM (Fluorescein): Fluorescein and its derivatives, including FAM, are known to be susceptible to photobleaching, particularly at higher illumination intensities. Their photostability can also be influenced by the local chemical environment, including pH and the presence of reactive oxygen species.
-
Cy3 (Cyanine): Cyanine dyes, as a class, are generally considered to have moderate photostability. While widely used, some cyanine dyes can be prone to photobleaching. However, the photostability of cyanine dyes can be enhanced through chemical modifications or the use of antifade reagents. Some studies suggest that certain cyanine dyes exhibit greater photostability than fluorescein under specific conditions. For demanding imaging applications, more photostable alternatives to Cy3, such as some Alexa Fluor dyes, are often recommended.
Given the lack of direct comparative data, it is highly advisable for researchers to perform their own photostability measurements under their specific experimental conditions.
Experimental Protocol for Assessing Photostability
To quantitatively compare the photostability of FAM alkyne and Cy3 alkyne, the following experimental protocol can be adapted to most fluorescence microscopy setups.
Objective: To measure and compare the photobleaching rates of FAM alkyne and Cy3 alkyne conjugated to a biomolecule of interest.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, oligonucleotide)
-
FAM alkyne and Cy3 alkyne
-
Reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and appropriate filter sets for FAM and Cy3
-
A sensitive camera (e.g., sCMOS, EMCCD)
-
Image acquisition and analysis software
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Procedure:
-
Sample Preparation:
-
Conjugate the azide-functionalized biomolecule with FAM alkyne and Cy3 alkyne in separate reactions following established click chemistry protocols.
-
Purify the dye-conjugated biomolecules to remove unconjugated dye.
-
Prepare microscope slides with the labeled biomolecules immobilized on the surface or in solution within a chamber. Ensure equivalent sample concentrations for a valid comparison.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity and camera exposure time. It is crucial to use the same illumination power and camera settings for both dyes to ensure a fair comparison.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to adequately capture the fluorescence decay.
-
-
Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity of a defined region of interest (ROI) containing the labeled biomolecules.
-
Measure the mean fluorescence intensity of a background region (an area with no labeled molecules) and subtract this value from the ROI intensity for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for both FAM alkyne and Cy3 alkyne.
-
The resulting photobleaching curves can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Experimental Workflow
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
The selection between FAM alkyne and Cy3 alkyne will depend on the specific requirements of the experiment. FAM alkyne offers a very high fluorescence quantum yield, making it an excellent choice for applications where brightness is paramount and illumination times are short. Cy3 alkyne, with its higher molar extinction coefficient and longer wavelength emission, may be advantageous in multiplexing experiments and in cellular environments with high autofluorescence in the green spectrum.
Regarding photostability, while general knowledge suggests that fluorescein-based dyes like FAM may be more susceptible to photobleaching than some cyanine dyes, the lack of direct comparative data for the alkyne derivatives necessitates empirical validation. The provided experimental protocol offers a robust framework for researchers to make an informed decision based on the performance of these dyes under their specific imaging conditions, ultimately leading to more reliable and reproducible data.
References
A Head-to-Head Comparison of FAM Alkyne and Other Green Fluorescent Dyes for Bioconjugation
For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of the performance of FAM (fluorescein) alkyne against other popular green-emitting alkyne dyes: Alexa Fluor™ 488 alkyne, Cy2™ alkyne, and DyLight™ 488 alkyne. The focus is on providing objective, data-driven insights into their brightness and photostability to inform selection for applications utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Quantitative Performance Comparison
The brightness of a fluorophore is a crucial metric, determined by its molar extinction coefficient (a measure of light absorption) and fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1][2] Photostability, or the resistance to photobleaching, dictates the time window for observation and image acquisition.[3] The following table summarizes the key quantitative data for these green dyes.
| Property | FAM Alkyne | Alexa Fluor™ 488 Alkyne | Cy2™ Alkyne | DyLight™ 488 Alkyne |
| Excitation Maximum (nm) | ~492[4][5] | ~495 | ~490 | ~493 |
| Emission Maximum (nm) | ~517 | ~519 | ~510 | ~518 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~74,000 - 80,000 | >65,000 | Not explicitly found | ~70,000 |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.92 | Not explicitly found | Not explicitly found |
| Relative Brightness (ε x Φ) | ~68,820 - 74,400 | >59,800 | - | - |
| Photostability | Moderate | High | Moderate | High |
Performance Insights
Brightness: Based on the available data, FAM alkyne and Alexa Fluor™ 488 alkyne exhibit the highest theoretical brightness. FAM alkyne possesses a very high quantum yield, making it an exceptionally efficient emitter. Alexa Fluor™ 488 is also renowned for its exceptional brightness, making it a preferred choice for detecting low-abundance targets. While the extinction coefficient for DyLight™ 488 is comparable to the others, the lack of a reported quantum yield prevents a direct brightness comparison. Information on the quantum yield of Cy2 alkyne was not found.
Photostability: Alexa Fluor™ 488 is widely recognized for its superior photostability compared to fluorescein-based dyes like FAM. This increased resistance to photobleaching allows for longer exposure times and more robust time-lapse imaging without significant signal degradation. DyLight™ 488 is also reported to have high photostability. While direct quantitative comparisons of the alkyne derivatives are limited, the general trend indicates that for applications requiring prolonged or intense illumination, Alexa Fluor™ 488 and DyLight™ 488 are likely to outperform FAM and Cy2.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are generalized protocols for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and for assessing fluorophore photostability.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for labeling an azide-modified biomolecule with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Alkyne-containing fluorescent dye (FAM, Alexa Fluor™ 488, Cy2, or DyLight™ 488)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF for dissolving the dye
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the alkyne-dye in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-dye stock solution. The molar ratio of dye to biomolecule may need to be optimized.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the specific reactants.
-
-
Purification:
-
Remove the unreacted dye and catalyst components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
-
Photostability Assessment Protocol
This protocol provides a method for comparing the photostability of different fluorescent dyes.
Materials:
-
Fluorescently labeled samples of interest
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, but recommended)
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with your fluorescently labeled samples. Ensure equivalent labeling and sample concentrations for a fair comparison.
-
Mount the samples using an antifade reagent if desired.
-
-
Image Acquisition:
-
Using the fluorescence microscope, locate a field of view containing the labeled structures.
-
Use identical illumination settings (laser power, exposure time, etc.) for all samples being compared.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds) under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the labeled structure for each image in the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay provides a measure of the photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.
-
Conclusion
The choice between FAM alkyne, Alexa Fluor™ 488 alkyne, Cy2™ alkyne, and DyLight™ 488 alkyne depends on the specific requirements of the experiment. For applications where maximal brightness is the primary concern and illumination times are short, FAM alkyne is an excellent choice due to its high quantum yield. However, for experiments requiring long-term imaging, quantitative analysis, or intense illumination, the superior photostability of Alexa Fluor™ 488 and DyLight™ 488 makes them the more robust options. While data for Cy2 alkyne is less complete, its performance is generally considered to be moderate. By carefully considering the trade-offs between brightness and photostability, and by following standardized experimental protocols, researchers can select the optimal green fluorescent alkyne dye to achieve high-quality, reproducible results.
References
A Researcher's Guide: Comparing Alternatives to Copper-Catalyzed Click Chemistry for FAM Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for a myriad of applications, from elucidating cellular mechanisms to developing novel diagnostics and therapeutics. While copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool, concerns over copper cytotoxicity have spurred the development of alternative bioconjugation strategies. This guide provides an objective comparison of four prominent alternatives for labeling with 5-carboxyfluorescein (FAM), a widely used green fluorescent dye: N-Hydroxysuccinimide (NHS) Ester Chemistry, Thiol-Maleimide Chemistry, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Comparison of Key Performance Metrics
The choice of a labeling strategy hinges on several factors, including the nature of the biomolecule, the desired specificity, and the experimental context, particularly whether the labeling is performed in vitro or in a live-cell environment. The following table summarizes key quantitative parameters for each of the four labeling chemistries to facilitate an informed decision.
| Feature | NHS Ester Chemistry | Thiol-Maleimide Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |
| Target Functional Group | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) | Strained alkenes/alkynes |
| Reaction Type | Acylation | Michael Addition | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Biocompatibility | Good for in vitro labeling; potential for side reactions with primary amines in complex biological systems. | Good for in vitro labeling; potential for off-target reactions with other nucleophiles at higher pH. | Excellent; catalyst-free and bioorthogonal, suitable for live-cell and in vivo applications.[1] | Excellent; catalyst-free and highly bioorthogonal, ideal for live-cell and in vivo imaging.[2] |
| Reaction Rate (Second-Order Rate Constant) | N/A (generally fast but pH-dependent) | N/A (generally fast at neutral pH) | ~10⁻³ to 1 M⁻¹s⁻¹ (dependent on the cyclooctyne)[3] | ~1 to 10⁶ M⁻¹s⁻¹ (exceptionally fast) |
| Typical Labeling Efficiency | Can be optimized to be near-quantitative (>90%).[2] | High (can reach up to 84-90% under optimized conditions). | High to quantitative, depending on reaction time and concentration. | Very high, often near-quantitative due to the rapid kinetics. |
| Reaction pH | 7.2 - 9.0 (optimal at 8.3-8.5) | 6.5 - 7.5 | Physiological pH (~7.4) | Physiological pH (~7.4) |
| Reaction Temperature | Room temperature or 4°C | Room temperature or 4°C | Room temperature to 37°C | Room temperature to 37°C |
| Catalyst Required | No | No | No | No |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and the experimental steps involved in each labeling strategy, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a general framework for labeling a generic protein with FAM using each of the four methods. Optimization may be required for specific proteins and FAM derivatives.
Protocol 1: FAM Labeling via NHS Ester Chemistry
This protocol describes the labeling of primary amines on a protein with a FAM-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
FAM-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
FAM-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of FAM-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the FAM-NHS ester solution. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted FAM-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: FAM Labeling via Thiol-Maleimide Chemistry
This protocol outlines the labeling of free thiols on a protein with a FAM-maleimide derivative.
Materials:
-
Protein of interest containing free cysteine residues
-
FAM-maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 6.5-7.5
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. The buffer should be degassed to prevent re-oxidation of thiols.
-
(Optional) Disulfide Bond Reduction: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
FAM-Maleimide Solution Preparation: Prepare a 10 mM stock solution of FAM-maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the FAM-maleimide solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the FAM-labeled protein using a desalting column to remove unreacted FAM-maleimide.
Protocol 3: FAM Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the labeling of an azide-modified protein with a FAM-DBCO (dibenzocyclooctyne) derivative.
Materials:
-
Azide-modified protein of interest
-
FAM-DBCO
-
DMSO or DMF
-
Reaction buffer: PBS, pH ~7.4
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Protein and Dye Preparation: Prepare the azide-modified protein in the reaction buffer. Dissolve the FAM-DBCO in DMSO or DMF to a stock concentration of 1-10 mM.
-
Labeling Reaction: Add a 1.5-3 fold molar excess of the FAM-DBCO solution to the azide-modified protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted FAM-DBCO by a suitable purification method, such as a desalting column or HPLC.
Protocol 4: FAM Labeling via Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol describes the labeling of a dienophile-modified protein with a FAM-tetrazine derivative.
Materials:
-
Dienophile-modified protein (e.g., containing a trans-cyclooctene or norbornene group)
-
FAM-tetrazine
-
DMSO or DMF
-
Reaction buffer: PBS, pH ~7.4
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Protein and Dye Preparation: Prepare the dienophile-modified protein in the reaction buffer. Dissolve the FAM-tetrazine in DMSO or DMF to a desired stock concentration.
-
Labeling Reaction: Add a slight molar excess (e.g., 1.1-2 fold) of the FAM-tetrazine solution to the dienophile-modified protein. The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification: Purify the FAM-labeled protein from unreacted FAM-tetrazine using a desalting column or other appropriate chromatographic method.
Concluding Remarks
The choice of a FAM labeling strategy is a critical decision in experimental design. For routine in vitro labeling of proteins with accessible primary amines or thiols, NHS ester and thiol-maleimide chemistries offer robust and cost-effective solutions. However, for applications requiring high biocompatibility, specificity, and rapid kinetics, particularly in the context of live-cell imaging or in vivo studies, the copper-free click chemistry alternatives, SPAAC and IEDDA, are superior choices. IEDDA, with its exceptionally fast reaction rates, is particularly advantageous for capturing dynamic processes. By carefully considering the quantitative data, reaction mechanisms, and experimental workflows presented in this guide, researchers can select the most suitable method to achieve their specific labeling goals.
References
A Head-to-Head Comparison: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) vs. NHS Ester Chemistry for FAM Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. Among the plethora of available fluorophores, carboxyfluorescein (FAM) remains a popular choice due to its bright fluorescence and well-characterized spectral properties. This guide provides an objective comparison of two prominent methods for conjugating FAM to biomolecules: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and N-hydroxysuccinimide (NHS) ester chemistry.
This comparison will delve into the performance of each technique, supported by experimental data, to empower researchers to make informed decisions for their specific needs. We will explore key parameters including reaction efficiency, kinetics, specificity, and biocompatibility.
Performance Comparison: A Quantitative Look
The choice between SPAAC-FAM and NHS-ester-FAM labeling hinges on a trade-off between specificity, reaction conditions, and the nature of the biomolecule being labeled. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with FAM | NHS Ester Chemistry with FAM | References |
| Reaction Principle | Bioorthogonal reaction between a cyclooctyne and an azide to form a stable triazole linkage. | Acylation of primary amines (e.g., lysine residues, N-terminus) by an NHS ester-activated carboxyl group. | [1][2][3] |
| Target Functional Group | Azide or Cyclooctyne | Primary amines | [2][3] |
| Biocompatibility | High; catalyst-free reaction avoids cellular toxicity associated with copper. | Moderate; can be performed under physiological-like conditions, but high concentrations of NHS esters can lead to side reactions. | |
| Specificity | High; azide and cyclooctyne groups are bioorthogonal and do not react with native functional groups in biomolecules. | Lower; targets all accessible primary amines, leading to potentially heterogeneous labeling and potential disruption of protein function if lysines in active sites are modified. | |
| Reaction Kinetics (Second-order rate constants) | 10⁻³ to >1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used. | Generally slower than SPAAC, with rates influenced by pH. | |
| Typical Reaction Conditions | Physiological pH (7.0-7.4), room temperature or 37°C. | pH 7-9. | |
| Potential Side Reactions | Some cyclooctynes can react with thiols (e.g., cysteine residues), though this is generally much slower than the reaction with azides. | Hydrolysis of the NHS ester, especially at higher pH. |
Key Considerations for Method Selection
Choose SPAAC-FAM when:
-
Site-specific labeling is crucial: The ability to introduce an azide or cyclooctyne at a specific location on a biomolecule via genetic encoding or enzymatic modification allows for precise control over the labeling site.
-
Biocompatibility is paramount: For live-cell imaging or in-vivo studies, the absence of a toxic copper catalyst makes SPAAC the superior choice.
-
The biomolecule lacks accessible primary amines or their modification is detrimental: SPAAC provides an alternative labeling strategy when traditional amine-reactive chemistry is not feasible or desirable.
Choose NHS Ester-FAM when:
-
A simple and cost-effective method is required: NHS esters are widely available and the labeling protocol is straightforward.
-
Multiple labeling sites are acceptable or desired: For applications like generating highly fluorescent protein conjugates for immunoassays, random labeling of multiple lysines can be advantageous.
-
The biomolecule is robust and the potential for heterogeneous labeling is not a concern for the downstream application.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling a protein with FAM using both SPAAC and NHS ester chemistry.
Protocol 1: SPAAC Labeling of an Azide-Modified Protein with FAM-Cyclooctyne
This protocol assumes the protein of interest has been metabolically or enzymatically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
FAM-DBCO (Dibenzocyclooctyne) or other FAM-cyclooctyne derivative
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the FAM-cyclooctyne derivative in DMSO to prepare a 10 mM stock solution.
-
-
Reaction Setup:
-
To the azide-modified protein solution (e.g., 1 mg/mL), add the FAM-cyclooctyne stock solution to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. Reaction times can be optimized based on the specific cyclooctyne used.
-
-
Purification:
-
Remove the unreacted FAM-cyclooctyne by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and FAM (at ~495 nm).
-
Protocol 2: NHS Ester Labeling of a Protein with FAM-NHS
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
FAM-NHS ester
-
DMSO or DMF (Dimethylformamide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the FAM-NHS ester in DMSO or DMF to prepare a 10 mM stock solution immediately before use.
-
-
Reaction Setup:
-
To the protein solution (e.g., 2-5 mg/mL), add the FAM-NHS ester stock solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
(Optional) Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction.
-
-
Purification:
-
Remove the unreacted FAM-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and FAM (at ~495 nm).
-
Visualizing the Workflows
To further elucidate the differences between these two labeling techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Caption: SPAAC Reaction Mechanism.
Caption: NHS Ester Reaction Mechanism.
Caption: Comparison of Experimental Workflows.
References
Validating FAM Alkyne Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and robust validation of bioconjugation is a critical checkpoint in experimental workflows. The covalent attachment of a 5-carboxamidofluorescein (FAM) alkyne to a biomolecule, typically an azide-modified protein or oligonucleotide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," requires rigorous confirmation.[1][2] Mass spectrometry has emerged as a premier analytical technique for this purpose, offering unparalleled detail and certainty. This guide provides an objective comparison of mass spectrometry with alternative validation methods, supported by experimental protocols and data, to assist in selecting the most appropriate strategy for your research needs.
Comparison of Validation Techniques
The choice of a validation method depends on the specific requirements of the experiment, including the level of detail needed, sample throughput, and available instrumentation. While mass spectrometry provides the most definitive evidence of successful conjugation, other techniques can offer valuable, albeit less detailed, confirmation.
| Feature | Mass Spectrometry (MS) | Gel Electrophoresis (SDS-PAGE / Agarose) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Primary Information | Precise mass of the conjugate, confirmation of covalent linkage, determination of labeling efficiency and site (with MS/MS).[3] | Shift in molecular weight upon conjugation, estimation of conjugation efficiency. | Separation of conjugated from unconjugated species, quantification of conjugation efficiency. | Confirmation of the presence of the FAM fluorophore, estimation of labeling efficiency. |
| Qualitative/Quantitative | Both | Primarily qualitative; semi-quantitative with densitometry. | Both | Primarily quantitative |
| Sensitivity | Very High (femtomole to picomole)[3] | Moderate (nanogram to microgram) | High (picomole to nanomole) | Moderate (nanomole) |
| Throughput | Moderate | High | Moderate to High | High |
| Cost (Instrument) | High | Low | Moderate | Low |
| Sample Purity Req. | Moderate to High | Low to Moderate | High | Moderate |
| Key Advantage | Unambiguous identification and detailed characterization. | Simple, widely available, and visually intuitive. | High resolution and excellent for quantification. | Rapid and straightforward for confirming dye presence. |
| Key Limitation | Higher cost and complexity. | Low resolution, indirect evidence of conjugation. | Requires well-defined standards for accurate quantification. | Indirect evidence of covalent linkage; susceptible to interference. |
Experimental Protocols
Detailed methodologies for the key experimental stages are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and experimental context.
Protocol 1: FAM Alkyne Conjugation to an Azide-Modified Oligonucleotide via CuAAC
This protocol outlines the copper-catalyzed click chemistry reaction for labeling an azide-modified oligonucleotide with FAM alkyne.
Materials:
-
Azide-modified oligonucleotide
-
FAM alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Sodium ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (2M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
10 mM FAM alkyne in DMSO.
-
100 mM CuSO4 in nuclease-free water.
-
200 mM THPTA ligand in nuclease-free water.
-
100 mM Sodium ascorbate in nuclease-free water (prepare fresh).
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.[4]
-
Add DMSO to 50% of the total reaction volume and vortex.
-
Add FAM alkyne stock solution to a final concentration of 1.5 times the oligonucleotide concentration.
-
-
Prepare the Catalyst:
-
In a separate tube, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio.
-
-
Initiate the Reaction:
-
Add the prepared catalyst to the oligonucleotide-FAM alkyne mixture to a final copper concentration of 0.5 mM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM to reduce Cu(II) to Cu(I) and initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the FAM-labeled oligonucleotide using ethanol precipitation or a suitable chromatography method (e.g., HPLC) to remove excess reagents.
-
Protocol 2: Validation of FAM-Oligonucleotide Conjugation by MALDI-TOF Mass Spectrometry
This protocol describes the analysis of the purified FAM-labeled oligonucleotide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Materials:
-
Purified FAM-oligonucleotide conjugate
-
MALDI matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)
-
Ammonium citrate
-
Acetonitrile (ACN)
-
Nuclease-free water
-
MALDI target plate
Procedure:
-
Prepare the MALDI Matrix Solution:
-
Prepare a saturated solution of 3-HPA in a 1:1 mixture of ACN and water.
-
Add ammonium citrate to the matrix solution to a final concentration of 50 mg/mL to reduce salt adducts.
-
-
Sample Preparation:
-
Mix the purified FAM-oligonucleotide conjugate (typically 1-5 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely (the "dried droplet" method).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample in a MALDI-TOF mass spectrometer, typically in negative ion linear mode for oligonucleotides.
-
Acquire the mass spectrum over an appropriate m/z range to detect the unconjugated and conjugated oligonucleotide.
-
-
Data Analysis:
-
Determine the molecular weight of the major peaks. A successful conjugation will show a new peak corresponding to the mass of the original oligonucleotide plus the mass of the FAM alkyne, minus the mass of any leaving groups.
-
Protocol 3: Validation of FAM-Protein Conjugation by ESI-MS
This protocol details the validation of a FAM-labeled protein conjugate using Electrospray Ionization (ESI) mass spectrometry.
Materials:
-
Purified FAM-protein conjugate
-
Formic acid
-
Acetonitrile (ACN)
-
HPLC-grade water
Procedure:
-
Sample Preparation:
-
The purified protein conjugate should be in a buffer compatible with ESI-MS (e.g., ammonium acetate or ammonium bicarbonate). If necessary, perform a buffer exchange.
-
Dilute the protein sample to a final concentration of approximately 1 µM in a solution of 50% ACN, 49.9% water, and 0.1% formic acid. This denaturing condition is suitable for obtaining the molecular weight of the protein conjugate.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or perform an online separation using liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive ion mode over an m/z range that covers the expected charge state distribution of the protein.
-
-
Data Deconvolution:
-
The raw ESI-MS spectrum will show a series of peaks representing the protein with different numbers of positive charges (a charge state envelope).
-
Use deconvolution software to transform this charge state envelope into a single peak representing the neutral molecular mass of the protein.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the conjugated protein to the mass of the unconjugated protein. A successful conjugation will result in a mass shift corresponding to the mass of the FAM alkyne.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the validation of FAM alkyne conjugation.
References
A Head-to-Head Comparison of Fluorophore pH Sensitivity: 6-FAM Alkyne vs. Key Competitors
For researchers, scientists, and drug development professionals, the stability of fluorescent probes under varying pH conditions is a critical parameter for assay reliability and data reproducibility. This guide provides an objective comparison of the pH sensitivity of 6-FAM (6-carboxyfluorescein) alkyne with other widely used fluorophores, supported by experimental data and detailed protocols.
The fluorescence intensity of many organic dyes is susceptible to changes in the acidity or alkalinity of their environment. This can be a significant drawback in biological applications where pH can vary between different cellular compartments or in response to experimental conditions. Here, we evaluate the performance of 6-FAM alkyne, a popular green-emitting fluorophore, against several alternatives to guide your selection process.
Quantitative Comparison of Fluorophore pH Sensitivity
The following table summarizes the pH sensitivity of 6-FAM and other common fluorophores. The data indicates the pH range over which the fluorophore maintains stable fluorescence.
| Fluorophore | pH-Sensitive? | pKa | Stable pH Range (Approximate) | Notes |
| 6-FAM (Carboxyfluorescein) | Yes | ~6.5[1] | 7.0 - 9.0 | Fluorescence significantly decreases in acidic environments below its pKa.[2][3] |
| Alexa Fluor™ 488 | No | N/A | 4.0 - 10.0[4] | A highly photostable and pH-insensitive alternative to fluorescein. |
| Cyanine 5 (Cy5) | No | N/A | 4.0 - 10.0 | A far-red fluorophore with excellent pH stability across a broad range. |
| Cyanine 5.5 (Cy5.5) | No | N/A | 4.0 - 10.0 | A near-infrared dye that also exhibits pH-insensitive fluorescence. |
| Rhodamine Derivatives (e.g., TAMRA) | Generally No | N/A | Varies | Most rhodamine derivatives are relatively pH-insensitive, though some specialized versions can be designed to be pH-sensitive. |
Note: While specific data for 6-FAM alkyne is not extensively published, its pH sensitivity is expected to be nearly identical to that of 6-carboxyfluorescein (6-FAM) as the core fluorescein structure dictates the pH-dependent fluorescence.
Experimental Protocols
To ensure accurate and reproducible assessment of fluorophore pH sensitivity, the following experimental protocol for determining the apparent pKa of a fluorescent dye is recommended.
Protocol: Determination of Fluorophore pKa via Fluorescence Spectroscopy
1. Materials:
-
Fluorophore of interest (e.g., 6-FAM alkyne)
-
A series of buffers with pH values spanning the expected pKa range (e.g., 0.1 M citrate buffers for pH 3-6, 0.1 M phosphate buffers for pH 6-8, 0.1 M borate buffers for pH 8-10)
-
Spectrofluorometer
-
pH meter
-
High-purity water
-
Appropriate solvents for stock solutions (e.g., DMSO)
2. Procedure:
-
Prepare a stock solution of the fluorophore in an appropriate solvent (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in high-purity water to a final concentration suitable for fluorescence measurements (e.g., 1 µM).
-
For each pH value to be tested: a. Add a small volume of the working fluorophore solution to a cuvette containing the buffer of the desired pH. Ensure the final fluorophore concentration is consistent across all samples (e.g., 50 nM). b. Mix thoroughly and allow the solution to equilibrate for a few minutes. c. Measure and record the precise pH of the solution in the cuvette.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. Use the known excitation and emission maxima for the fluorophore. For 6-FAM, excitation is typically around 495 nm and emission is measured at approximately 520 nm.
-
Plot the fluorescence intensity as a function of pH.
-
Determine the pKa by fitting the data to a sigmoidal curve. The pKa is the pH at which the fluorescence intensity is half-maximal.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for determining fluorophore pH sensitivity and a conceptual signaling pathway where pH-sensitive probes might be employed.
Conclusion
The choice of fluorophore for biological assays should be guided by its photophysical properties, including its sensitivity to environmental factors like pH. While 6-FAM alkyne is a versatile and widely used green fluorophore, its pronounced pH sensitivity makes it less suitable for applications where acidic conditions may be encountered or where precise ratiometric measurements are required in environments with fluctuating pH.
For experiments demanding stable fluorescence across a broad pH range, fluorophores such as Alexa Fluor™ 488 and cyanine dyes like Cy5 and Cy5.5 offer superior performance. Their insensitivity to pH changes ensures more reliable and reproducible quantitative data, making them the preferred choice for many modern biological imaging and detection applications. Researchers should carefully consider the experimental conditions and the potential for pH fluctuations when selecting a fluorophore to ensure the integrity of their results.
References
Cost-benefit analysis of FAM alkyne vs proprietary dyes
An objective comparison between the established, cost-effective FAM (fluorescein) alkyne and various proprietary fluorescent dyes is essential for researchers in drug discovery and molecular biology. This guide provides a detailed cost-benefit analysis, supported by performance data and experimental protocols, to aid in the selection of the most appropriate reagent for "click chemistry" labeling.
Performance and Cost Comparison
The choice of a fluorescent dye is often a trade-off between performance and cost. While FAM alkyne is a widely available and economical option, proprietary dyes often provide enhanced characteristics such as superior brightness, photostability, and pH insensitivity, which can be critical for demanding applications.
Quantitative Performance Data
The following table summarizes the key photophysical properties of 5-FAM alkyne and a representative high-performance proprietary dye, Alexa Fluor 488 alkyne, which is spectrally similar.
| Property | 5-FAM (Fluorescein) Alkyne | Alexa Fluor 488 Alkyne (Representative) | Advantage of Proprietary Dye |
| Excitation Max (nm) | ~492[1] | ~495[1][2] | Minimal difference |
| Emission Max (nm) | ~517[1] | ~519[1] | Minimal difference |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~71,000 | FAM has slightly higher absorption |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.92 | Comparable |
| Brightness (Ext. Coeff. x QY) | ~74,400 | ~65,320 | FAM is theoretically brighter |
| Photostability | Moderate | High | Significantly more resistant to photobleaching |
| pH Sensitivity | Sensitive to changes | Insensitive over a wide pH range (4-10) | Stable signal in varying cellular environments |
Note: Performance metrics for proprietary dyes can vary. Alexa Fluor® 488 is used here as a well-documented example for comparison.
Cost Analysis
Pricing for fluorescent dyes can vary significantly between suppliers and is dependent on the quantity purchased. The following table provides an estimated cost comparison.
| Dye | Supplier(s) | Typical Price (USD) | Price per mg (USD) |
| 5-FAM Alkyne | BroadPharm | $150 for 10 mg | $15 |
| AK Scientific | $295 for 5 mg | $59 | |
| Proprietary Dyes (Alkyne) | AF568 Alkyne | Various | $140 - $183 |
| MaP555-Alkyne | Tenova Pharma | $290 (quantity not specified) | |
| Janelia Fluor® 549, Azide* | Hello Bio | $75 for 100 µg |
*Note: Price for azide version is listed as a proxy for proprietary dye cost structure. Alkyne versions are typically in a similar price range.
Decision Framework
The selection of a dye involves balancing the budget against the experimental requirements. For routine assays where signal intensity is high and prolonged imaging is not required, the cost-effectiveness of FAM alkyne is a major advantage. However, for experiments involving low-abundance targets, long-term time-lapse imaging, or variable pH environments, the superior photostability and pH insensitivity of proprietary dyes often justify the higher cost.
Experimental Protocols
The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," for labeling proteins in a cell lysate. This protocol can be adapted for other biomolecules like oligonucleotides.
Reagents and Stock Solutions:
-
Azide- or Alkyne-modified Protein Lysate: 1-5 mg/mL in a suitable buffer.
-
Fluorescent Dye Alkyne (or Azide): 2.5 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 100 mM in water. (THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst).
-
Sodium Ascorbate: 300 mM in water (freshly prepared). This is the reducing agent that converts Cu(II) to the active Cu(I) state.
-
Buffer: PBS or other suitable biological buffer.
Labeling Protocol:
-
In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM fluorescent dye solution (e.g., FAM alkyne or a proprietary dye alkyne) to the lysate mixture.
-
Add 10 µL of the 100 mM THPTA ligand solution and vortex briefly to mix. This chelates the copper.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to ensure thorough mixing.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or fluorescence microscopy.
Conclusion
For researchers, the choice between FAM alkyne and proprietary dyes is dictated by the specific demands of the experiment and budgetary constraints. FAM alkyne offers a high-performing, economical solution for many standard applications. However, when experiments require maximum sensitivity, long-duration imaging, or are conducted in environments with potential pH fluctuations, the enhanced photostability and robustness of premium proprietary dyes provide a clear advantage that can be critical for generating high-quality, reproducible data.
References
Quantifying the Labeling Efficiency of FAM Alkyne: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the precise quantification of labeling efficiency is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of 5-Carboxyeosin-alkyne (FAM alkyne) with other common fluorescent alkynes, focusing on spectroscopic methods for quantifying labeling efficiency. We present supporting experimental data, detailed protocols, and a comparative analysis to facilitate an informed selection of the most suitable fluorescent probe for your research needs.
Spectroscopic Quantification of Labeling Efficiency
A widely used and accessible method for determining the efficiency of a bioconjugation reaction is UV-Vis spectroscopy. This technique allows for the calculation of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single biomolecule, typically a protein.
The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the maximum absorbance of the fluorescent dye.
Experimental Protocol: Determining Degree of Labeling (DOL) using UV-Vis Spectroscopy
This protocol outlines the steps to calculate the DOL of a protein labeled with FAM alkyne. The same principle applies to other fluorescent dyes, using their specific extinction coefficients and correction factors.
Materials:
-
Purified fluorescently labeled protein conjugate
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions. Set the wavelength to measure absorbance at 280 nm and the maximum absorbance wavelength of the specific dye (e.g., ~492 nm for FAM).
-
Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the protein conjugate. Use this to zero the spectrophotometer (set the baseline absorbance to zero) at both 280 nm and the dye's maximum absorbance wavelength.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the purified protein conjugate solution, and then fill it with the conjugate solution. Measure the absorbance at 280 nm (A_280) and at the dye's maximum absorbance wavelength (A_max). Ensure the absorbance readings are within the linear range of the spectrophotometer (typically between 0.1 and 1.0). If the absorbance is too high, dilute the sample with a known volume of buffer and re-measure, making sure to account for the dilution factor in the calculations.
-
Calculation of DOL: Use the following formulas to calculate the DOL:
-
Corrected Protein Absorbance (A_protein): A_protein = A_280 - (A_max * CF) where CF is the correction factor for the dye's absorbance at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.
-
Molar Concentration of Protein ([Protein]): [Protein] = A_protein / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
Molar Concentration of Dye ([Dye]): [Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Performance Comparison of Fluorescent Alkynes
The choice of fluorescent dye can significantly impact the sensitivity and reliability of an experiment. Below is a comparison of FAM alkyne with several popular alternatives.
| Feature | 5-FAM Alkyne (Isomer 5/6) | Alexa Fluor 488 Alkyne | Cy3 Alkyne | Cy5 Alkyne |
| Excitation Max (nm) | ~492[1][2] | ~495[1] | ~555[3] | ~649 |
| Emission Max (nm) | ~517[1] | ~519 | ~570 | ~671 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~74,000 | ~71,000 | ~150,000 | ~250,000 |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.92 | ~0.15 - 0.31 | ~0.2 |
| Correction Factor (CF₂₈₀) | ~0.17 | ~0.11 | Not readily available | ~0.04 |
| Photostability | Moderate | High | High | High |
| pH Sensitivity | Sensitive to acidic pH | Insensitive over a wide pH range (4-10) | Insensitive over a wide pH range | Insensitive over a wide pH range |
Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.
Key Considerations for Dye Selection
-
Brightness: A dye's brightness is a product of its molar extinction coefficient and quantum yield. While FAM alkyne has a high quantum yield, dyes like Cy3 and Cy5 have significantly higher extinction coefficients, resulting in brighter signals which can be advantageous for detecting low-abundance targets.
-
Photostability: Alexa Fluor and Cy dyes are known to be more photostable than fluorescein-based dyes like FAM. This is a critical factor for applications requiring long exposure times or repeated imaging, as it minimizes signal loss due to photobleaching.
-
pH Sensitivity: The fluorescence of FAM is sensitive to pH and tends to decrease in acidic environments. Alexa Fluor and Cy dyes, on the other hand, maintain their fluorescence over a broader pH range, offering more stable and reliable performance in various experimental conditions.
Visualizing the Labeling Workflow
The labeling of a biomolecule with FAM alkyne is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This bioorthogonal reaction is highly specific and efficient.
Caption: Workflow for labeling a biomolecule with FAM alkyne and quantifying the efficiency.
Logical Relationship of DOL Calculation
The calculation of the Degree of Labeling is a stepwise process that relies on the Beer-Lambert law. The following diagram illustrates the logical flow of the calculation.
References
A Head-to-Head Comparison of FAM, HEX, and JOE Alkynes for Bioorthogonal Labeling and Imaging
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the selection of an appropriate fluorescent alkyne is a critical decision that directly influences experimental outcomes. Among the plethora of available fluorophores, FAM (fluorescein), HEX (hexachlorofluorescein), and JOE (2',7'-dimethoxy-4',5'-dichlorofluorescein) are commonly employed dyes, each offering distinct spectral characteristics. This guide provides an objective, data-driven comparison of FAM, HEX, and JOE alkynes to aid in the selection of the optimal dye for specific research applications.
Spectroscopic and Photophysical Properties: A Quantitative Overview
The fundamental performance of a fluorescent dye is dictated by its spectroscopic and photophysical properties. These parameters determine the compatibility with instrumentation, potential for multiplexing, and the achievable signal intensity. Below is a summary of the key quantitative data for FAM, HEX, and JOE alkynes, compiled from various sources.
| Property | FAM Alkyne | HEX Alkyne | JOE Alkyne |
| Excitation Maximum (λex) | ~492-495 nm | ~535-538 nm | ~520-533 nm |
| Emission Maximum (λem) | ~517-520 nm | ~553-556 nm | ~545-555 nm |
| Molar Extinction Coefficient (ε) | ~74,000-83,000 M⁻¹cm⁻¹ | ~87,770 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.57 | ~0.61 |
| Color | Green | Green-Yellow | Yellow |
Key Takeaways from the Data:
-
Spectral Positioning: FAM alkyne exhibits the most blue-shifted excitation and emission spectra, making it compatible with standard FITC (fluorescein isothiocyanate) filter sets. HEX and JOE are spectrally positioned between FAM and redder dyes, offering valuable options for multiplexing.
-
Brightness: Brightness is a function of both molar extinction coefficient and quantum yield. FAM alkyne stands out with a significantly higher quantum yield, indicating it is a very bright and efficient fluorophore. While HEX has a slightly higher extinction coefficient, its lower quantum yield results in overall lower brightness compared to FAM. JOE's brightness is comparable to that of HEX.
-
Multiplexing: The distinct spectral separation between FAM, JOE, and HEX allows for their use in multiplexing applications, such as in qPCR and fragment analysis, with appropriate instrument calibration to account for spectral overlap.
Performance in Key Applications
Quantitative Polymerase Chain Reaction (qPCR):
In multiplex qPCR, FAM is a popular choice for detecting low-abundance targets due to its high signal intensity[1][2]. HEX and JOE are often used for detecting more abundant targets or as secondary reporters in combination with FAM[1][2][3]. It has been noted that VIC, a dye with a stronger signal intensity, has often replaced HEX and JOE in some multiplex assays. This suggests that for applications requiring the highest sensitivity, FAM would be the preferred choice, while HEX and JOE are suitable for multiplexed assays where high-level expression is expected or when combined with a brighter dye for a different target.
Fluorescence Microscopy and Cell Imaging:
For fluorescence microscopy, the high quantum yield of FAM alkyne translates to a bright signal, which is advantageous for imaging. However, fluorescein-based dyes are known to be susceptible to photobleaching and their fluorescence can be pH-sensitive. The halogen substitutions in HEX and JOE are known to increase the photostability and reduce the pH sensitivity of the fluorescein core. Therefore, for applications requiring prolonged imaging or in acidic environments, HEX and JOE may offer more stable and reliable signals compared to FAM.
Click Chemistry:
The alkyne group on all three dyes allows for their conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The efficiency of the click reaction is generally high and more dependent on the reaction conditions and the nature of the azide and alkyne partners rather than the fluorophore itself. All three alkynes can be expected to perform well in click chemistry reactions under optimized protocols.
Experimental Protocols
To facilitate a direct comparison of FAM, HEX, and JOE alkynes in your specific experimental context, we provide the following detailed protocols.
Experimental Protocol 1: Comparison of Click Chemistry Labeling Efficiency of Oligonucleotides
Objective: To quantitatively compare the efficiency of labeling an azide-modified oligonucleotide with FAM, HEX, and JOE alkynes.
Materials:
-
Azide-modified oligonucleotide (e.g., 5'-Azido-modifier C6-dT)
-
FAM alkyne, HEX alkyne, JOE alkyne (10 mM stock solutions in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Urea-PAGE gel (15%)
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures for each dye:
-
Azide-modified oligonucleotide: 1 µL (100 µM stock)
-
Fluorescent alkyne (FAM, HEX, or JOE): 1.5 µL (10 mM stock)
-
Nuclease-free water: 5.5 µL
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA. Mix well.
-
Initiate Reaction: Add 1 µL of the catalyst premix to each reaction tube.
-
Reduction: Add 1 µL of freshly prepared 100 mM sodium ascorbate to each reaction tube to initiate the click reaction.
-
Incubation: Incubate the reactions at room temperature for 1 hour, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding 1 µL of 0.5 M EDTA.
-
Analysis:
-
Dilute a small aliquot of each reaction mixture in TE buffer.
-
Analyze the labeling efficiency by running the samples on a 15% urea-PAGE gel.
-
Visualize the gel using a fluorescence scanner with appropriate excitation and emission settings for each dye.
-
Quantify the band intensities of the labeled and unlabeled oligonucleotides to determine the reaction yield for each dye.
-
Experimental Protocol 2: Comparative Photostability Assessment in Fixed Cells
Objective: To compare the photostability of FAM, HEX, and JOE alkynes in a cellular context.
Materials:
-
Cells cultured on glass-bottom dishes
-
Azide-containing metabolic label (e.g., O-propargyl-puromycin for nascent protein labeling)
-
FAM alkyne, HEX alkyne, JOE alkyne (10 mM stock solutions in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (as in Protocol 1)
-
Antifade mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Metabolic Labeling: Incubate cells with an azide-containing metabolic label according to the manufacturer's protocol.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail for each dye as described in Protocol 1.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging and Photobleaching:
-
Acquire initial images of the labeled cells using a confocal microscope with consistent settings (laser power, gain, pinhole) for each dye.
-
Select a region of interest (ROI) for each sample.
-
Continuously illuminate the ROI with the appropriate excitation laser at high power for a defined period (e.g., 2 minutes).
-
Acquire images at regular intervals (e.g., every 10 seconds) during the illumination period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized intensity as a function of time to generate photobleaching curves for each dye.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each dye.
-
Visualizations
Signaling Pathway Example: Kinase Activity Probe
The following diagram illustrates a conceptual signaling pathway where a kinase inhibitor modified with an azide group can be used to label the target kinase. Subsequent click chemistry with a fluorescent alkyne allows for the visualization and quantification of the inhibitor-kinase interaction.
Caption: A conceptual workflow for labeling a target kinase using an azide-modified inhibitor and a fluorescent alkyne.
Experimental Workflow: Comparative Analysis
The following diagram outlines the general experimental workflow for the head-to-head comparison of FAM, HEX, and JOE alkynes.
Caption: A generalized workflow for the comparative performance analysis of FAM, HEX, and JOE alkynes.
Conclusion
The choice between FAM, HEX, and JOE alkynes is highly dependent on the specific requirements of the experiment.
-
FAM alkyne is the brightest of the three and is an excellent choice for applications requiring high sensitivity, such as the detection of low-abundance targets.
-
HEX and JOE alkynes , with their more red-shifted spectra, are well-suited for multiplexing experiments in conjunction with FAM or other blue-shifted dyes. Their enhanced photostability and reduced pH sensitivity compared to FAM make them preferable for long-term imaging studies.
By carefully considering the spectroscopic properties and the demands of the intended application, and by performing direct comparative experiments using the protocols provided, researchers can confidently select the optimal fluorescent alkyne to achieve high-quality, reproducible data.
References
Unveiling the Fortress: Assessing the Stability of the Triazole Linkage in Click Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of chemical linkage is paramount, dictating the stability, efficacy, and overall success of a molecular construct. Among the arsenal of available ligation chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a dominant force, lauded for its efficiency, specificity, and the remarkable stability of the resulting 1,2,3-triazole linkage. This guide provides an objective comparison of the triazole linkage's performance against other common linkages, supported by a summary of experimental data and detailed methodologies for assessing its stability.
The Triazole Advantage: A Inherently Stable Scaffold
The 1,2,3-triazole ring, the product of the click reaction, is an aromatic heterocycle that exhibits exceptional stability.[1][2][3] This stability is not merely anecdotal; it is a result of its inherent chemical properties. The triazole ring is generally resistant to a wide range of chemical insults, including acidic and basic hydrolysis, metabolic degradation, and redox conditions.[4] This robustness makes it an ideal linker for applications requiring long-term integrity in complex biological environments.
Comparative Stability: Triazole vs. Other Linkages
The decision to employ a specific linkage often hinges on its stability relative to other available options. The triazole linkage consistently demonstrates superior stability when compared to many conventional linkages used in bioconjugation.
| Linkage Type | Stability to Hydrolysis (Acid/Base) | Stability to Reduction | Stability to Oxidation | Enzymatic Stability |
| 1,2,3-Triazole | High [2] | High | Generally High | High |
| Amide | Moderate | High | High | Susceptible to Proteases |
| Ester | Low (Susceptible to Hydrolysis) | High | High | Susceptible to Esterases |
| Disulfide | Low (Readily Reduced) | Low | High | Susceptible to Reductases |
| Thioether | High | High | Can be Oxidized | Generally High |
| Oxime | Moderate (pH-dependent) | High | High | Generally High |
Table 1: Comparative Stability of Common Chemical Linkages. This table summarizes the general stability of the triazole linkage compared to other frequently used linkages under various conditions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a triazole-linked conjugate, a series of standardized experiments can be performed. These protocols are designed to mimic the physiological and chemical challenges a molecule might encounter.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of cleavage of the triazole linkage under acidic, basic, and neutral pH conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the triazole-linked compound at a known concentration (e.g., 1 mg/mL) in three different buffers:
-
Acidic: 0.1 M HCl (pH 1)
-
Neutral: Phosphate-buffered saline (PBS, pH 7.4)
-
Basic: 0.1 M NaOH (pH 13)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Analysis: At each time point, withdraw an aliquot from each solution and quench the reaction if necessary (e.g., by neutralization). Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining.
-
Data Analysis: Plot the percentage of intact compound versus time for each condition. The rate of degradation can be determined by fitting the data to an appropriate kinetic model.
Protocol 2: Reductive Stability Assessment
Objective: To evaluate the stability of the triazole linkage in the presence of reducing agents.
Methodology:
-
Sample Preparation: Prepare a solution of the triazole-linked compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation with Reducing Agent: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the solution at a relevant concentration (e.g., 10 mM).
-
Incubation: Incubate the mixture at 37°C for a set time course (e.g., 0, 1, 4, and 24 hours).
-
Analysis: Analyze the samples at each time point by HPLC or LC-MS to monitor for any degradation of the parent compound.
-
Comparison: As a positive control, a compound with a disulfide bond can be run in parallel to demonstrate the activity of the reducing agent.
Protocol 3: Plasma/Serum Stability Assessment
Objective: To assess the stability of the triazole linkage in a biological matrix, which contains a complex mixture of enzymes.
Methodology:
-
Sample Preparation: Prepare a stock solution of the triazole-linked compound.
-
Incubation in Plasma/Serum: Spike the compound into fresh animal or human plasma or serum at a final concentration of, for example, 10 µM.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant containing the compound and any potential metabolites by LC-MS/MS.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point and calculate the in vitro half-life.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the click chemistry reaction, a typical experimental workflow for stability assessment, and a logical comparison of linkage stabilities.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental workflow for assessing the stability of a chemical linkage.
Caption: Logical comparison of the relative stability of common chemical linkages.
Conclusion
The 1,2,3-triazole linkage, forged through the highly efficient click chemistry reaction, stands as a testament to stability and reliability in the world of chemical biology and drug development. Its exceptional resistance to a broad spectrum of degradative conditions positions it as a superior choice for applications demanding long-term molecular integrity. By understanding its stability profile in comparison to other linkages and employing rigorous experimental protocols for its assessment, researchers can confidently harness the power of the triazole linkage to build robust and effective molecular tools and therapeutics.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of FAM-Labeled Probes
Performance Comparison: Factors Influencing Cross-Reactivity
The primary determinant of a probe's specificity is its sequence homology to non-target sequences. Cross-hybridization can occur if a probe shares significant similarity with unintended RNA or DNA strands. The following table summarizes experimental data on the impact of sequence identity and the length of continuous homologous stretches on the intensity of off-target signals.
| Probe-Target Identity (%) | Length of Continuous Match (bases) | Relative Off-Target Signal Intensity (%) |
| >95% | >20 | High (>50%) |
| 90-95% | 15-20 | Moderate (10-50%) |
| 85-90% | 10-15 | Low (1-10%) |
| <85% | <10 | Negligible (<1%) |
This data is synthesized from studies on oligonucleotide probe specificity and indicates that both high overall sequence identity and shorter stretches of perfect matches can contribute to significant off-target binding.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of a FAM-labeled probe, a combination of in silico analysis and wet-lab experiments is recommended.
In Silico Analysis: Predicting Off-Target Binding
Before synthesis, it is crucial to perform a BLAST (Basic Local Alignment Search Tool) search of the probe sequence against the transcriptome of the organism being studied. This will identify potential off-target transcripts with high sequence similarity. Pay close attention to gene families and pseudogenes, which are common sources of cross-reactivity.
Wet-Lab Validation: Dot Blot Assay for Specificity Testing
A dot blot is a simple and effective method to screen for probe cross-reactivity against a panel of purified nucleic acids.
Materials:
-
FAM-labeled probe
-
Target nucleic acid (positive control)
-
A panel of potential off-target nucleic acids (identified through in silico analysis)
-
Nylon or nitrocellulose membrane
-
Hybridization buffer
-
Wash buffers (varying stringency)
-
Fluorescence imaging system
Protocol:
-
Spotting: Spot 100-200 ng of the target and each potential off-target nucleic acid onto the membrane. Allow the spots to dry completely.
-
UV Cross-linking: Cross-link the nucleic acids to the membrane using a UV transilluminator.
-
Pre-hybridization: Incubate the membrane in hybridization buffer for 1-2 hours at the probe's optimal hybridization temperature. This step blocks non-specific binding sites on the membrane.
-
Hybridization: Add the FAM-labeled probe to the hybridization buffer at a final concentration of 1-5 nM. Incubate overnight at the optimal hybridization temperature.
-
Washing:
-
Perform a low-stringency wash (e.g., 2X SSC, 0.1% SDS) at room temperature for 15 minutes.
-
Perform two high-stringency washes (e.g., 0.1X SSC, 0.1% SDS) at the hybridization temperature for 15 minutes each.
-
-
Imaging: Image the membrane using a fluorescence scanner with the appropriate excitation and emission filters for FAM.
-
Analysis: Quantify the signal intensity for each spot. A high signal for a non-target nucleic acid indicates cross-reactivity.
In Situ Hybridization (ISH) and qPCR Controls
For applications like fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR), including proper controls is essential to validate probe specificity in the context of the experiment.
-
Negative Control (Sense Probe): A probe with the same length and GC content as the experimental probe but with a sense sequence should be used. This control helps to identify non-specific binding to cellular components other than the target nucleic acid.
-
Competitor Probe: A non-labeled version of the experimental probe used in excess can competitively inhibit the binding of the FAM-labeled probe to its target. A significant reduction in the fluorescent signal in the presence of the competitor probe confirms specific binding.
-
Knockout/Knockdown Samples: If available, tissue or cells where the target gene has been knocked out or its expression significantly knocked down serve as the ultimate negative control. The absence of a signal in these samples provides strong evidence for probe specificity.
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
A Comparative Guide to Copper Ligands for Enhanced Click Chemistry
For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical synthesis, enabling the efficient and specific formation of triazole linkages. The performance of this powerful "click" reaction is critically dependent on the choice of copper(I) stabilizing ligand. This guide provides an objective comparison of commonly used copper ligands, supported by experimental data, to aid in the selection of the optimal ligand for your specific application.
The primary roles of a copper ligand in the CuAAC reaction are to stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, and accelerate the reaction rate. The ideal ligand enhances reaction kinetics while maintaining biocompatibility, a crucial factor for applications in biological systems. This guide focuses on a comparative analysis of four widely used tris(triazolylmethyl)amine-based ligands: TBTA, THPTA, BTTAA, and BTTES.
Performance Comparison of Common Copper Ligands
The selection of a suitable copper ligand is a balance between achieving rapid reaction kinetics and ensuring compatibility with the experimental system, particularly in biological contexts where cytotoxicity is a concern. The following table summarizes the performance of four common CuAAC ligands based on experimental data. Direct comparison of absolute reaction rates across different studies can be challenging due to variations in experimental conditions.
| Ligand | Key Features | Catalytic Efficiency | Biocompatibility Profile |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | - The first widely used accelerating ligand.- High affinity for Cu(I).- Soluble in organic solvents. | Very High Kinetics in organic media. However, can be inhibitory at high ligand-to-copper ratios. | Low . Limited water solubility and higher cytotoxicity compared to more recent ligands. Not ideal for in vivo or in vitro applications with live cells.[1][2] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | - Highly water-soluble.- Acts as a sacrificial reductant, protecting biomolecules.[3] | Moderate to Good . Generally provides reliable results, though slower than BTTAA and BTTES.[1][3] | Good . Preserves cell viability at typical concentrations used for CuAAC, making it a workhorse for bioconjugation. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | - High water solubility.- The acetic acid moiety may provide additional coordination to Cu(I). | Very High . Exhibits the highest activity in accelerating CuAAC among the four compared ligands. | Excellent . Low cytotoxicity and high stability in biological systems, making it a superior choice for in vivo and live-cell applications. |
| BTTES (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate) | - High water solubility.- Bulky tert-butyl groups are thought to prevent the formation of unreactive copper acetylide polymers. | High . Faster than THPTA and TBTA in aqueous media. | Very High . Similar to BTTAA, it shows excellent biocompatibility and is well-suited for demanding biological applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for performing a CuAAC reaction using THPTA and a more general protocol adaptable for other ligands.
Protocol 1: CuAAC Reaction Using THPTA Ligand in an Aqueous System
This protocol is optimized for bioconjugation reactions in aqueous buffers.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
In a microcentrifuge tube, combine the azide and alkyne substrates in the reaction buffer to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A typical ligand-to-copper ratio is 5:1. Vortex briefly to mix.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to a few hours, depending on the substrates and concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization).
Protocol 2: General CuAAC Reaction in Organic or Mixed Solvents
This protocol can be adapted for ligands like TBTA that are more soluble in organic solvents.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(I) source (e.g., CuI, CuBr) or a Cu(II) source with a reducing agent
-
Ligand (e.g., TBTA) stock solution in a suitable solvent (e.g., DMSO)
-
Solvent (e.g., DMSO, DMF, t-BuOH/water mixture)
-
Reducing agent (if using a Cu(II) source), such as sodium ascorbate.
Procedure:
-
In a reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent.
-
Add the ligand solution to the reaction mixture.
-
Add the copper catalyst. If using a Cu(II) salt, add the reducing agent to generate Cu(I) in situ.
-
Stir the reaction at room temperature or with gentle heating if required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard workup procedure to isolate the triazole product.
Visualizing the CuAAC Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for a typical CuAAC reaction.
References
Safety Operating Guide
FAM alkyne, 6-isomer proper disposal procedures
Essential Disposal Procedures for 6-FAM Alkyne
Researchers and laboratory personnel handling 6-FAM alkyne, 6-isomer must adhere to systematic disposal protocols to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of this fluorescent dye and associated waste materials. While 6-FAM alkyne, 6-isomer is not classified as hazardous under certain regulations, it is prudent to handle all chemical waste with care.[1]
Core Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powdered dye or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid direct contact with skin and eyes.
Quantitative Data Summary
For quick reference, the key properties of 6-FAM alkyne, 6-isomer are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₅NO₆ |
| Molecular Weight | 413.38 g/mol [2] |
| Appearance | Yellow to orange solid[2] |
| Excitation Maximum (λex) | 490 nm[2][3] |
| Emission Maximum (λem) | 513 nm |
| Storage Temperature | -20°C, protected from light |
| Solubility | Soluble in DMSO, DMF, DCM |
Detailed Disposal Protocol
The proper disposal of 6-FAM alkyne, 6-isomer and contaminated materials is a critical aspect of laboratory safety. The following step-by-step procedures are based on general best practices for chemical laboratory waste. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.
Step 1: Waste Segregation and Collection
Proper segregation of different waste streams at the point of generation is the most critical step.
1. Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, paper towels, and microfuge tubes.
-
Procedure:
-
Collect all solid waste contaminated with 6-FAM alkyne, 6-isomer in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains 6-FAM alkyne, 6-isomer".
-
Keep the container sealed when not in active use.
-
2. Liquid Waste:
-
Examples: Unused solutions of 6-FAM alkyne, 6-isomer, reaction mixtures, and solvent rinses (e.g., from glassware).
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including "6-FAM alkyne, 6-isomer" and any solvents (e.g., DMSO, DMF).
-
Do not overfill the container; leave adequate headspace.
-
Keep the container securely capped when not in use.
-
3. Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure:
-
Place all sharps contaminated with 6-FAM alkyne, 6-isomer into a designated, puncture-proof sharps container.
-
The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "6-FAM alkyne, 6-isomer".
-
Once the sharps container is three-quarters full, seal it securely.
-
Step 2: Waste Storage and Disposal
-
Storage: Store all sealed hazardous waste containers in a designated, secondary containment area away from general laboratory traffic. This area should be clearly marked.
-
Disposal: When a waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.
Step 3: Decontamination of Glassware
-
Procedure:
-
Rinse glassware that has come into contact with 6-FAM alkyne, 6-isomer with a suitable solvent (e.g., acetone or ethanol) to remove the fluorescent dye.
-
Collect the initial, concentrated rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is imperative to confirm this with your institutional EHS guidelines.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving 6-FAM alkyne, 6-isomer.
Caption: Waste Disposal Workflow for 6-FAM Alkyne.
References
Safeguarding Your Research: A Guide to Handling FAM Alkyne, 6-Isomer
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of FAM alkyne, 6-isomer, a fluorescent dye commonly used in biochemical research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Essential Safety and Handling Information
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this and other reactive chemicals. The following PPE should be worn at all times in the laboratory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][3] For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[2] If prolonged contact is anticipated, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or degradation before use and change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required to protect street clothing and skin from minor spills.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize exposure and prevent contamination.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Keep the container tightly sealed when not in use.
-
Preparation:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Use a dedicated set of spatulas and weighing papers for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Use in Experiments:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes and techniques to minimize the generation of aerosols.
-
Keep containers covered as much as possible during the experiment.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste, including contaminated gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and away from drains.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound. Occupational exposure limits have not been established for this compound.
| Property | Value |
| Molecular Weight | ~413.38 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO and DMF |
| Excitation Maximum (λex) | ~490 nm |
| Emission Maximum (λem) | ~513 nm |
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
